Taraxasterone
Description
Structure
3D Structure
Properties
CAS No. |
6786-16-9 |
|---|---|
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-2,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,27-,28+,29-,30-/m1/s1 |
InChI Key |
ZYOCVAPRXVCQQR-NGVMWHTRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C |
melting_point |
182 - 183 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Taraxasterone: A Technical Guide to its Natural Sources, Plant Origins, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone, a pentacyclic triterpenoid, is a phytochemical of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a primary focus on its plant origins. The document details the quantitative distribution of the closely related and more extensively studied compound, taraxasterol (B1681928), in various plant species and tissues. Furthermore, it outlines established experimental protocols for extraction and analysis and describes the key signaling pathways associated with its biological activity. Given the limited direct research on this compound, this guide leverages the substantial body of work on taraxasterol to infer potential properties and mechanisms, while clearly indicating areas where further specific investigation is required.
Natural Sources and Plant Origins of this compound and Taraxasterol
This compound and its precursor, taraxasterol, are predominantly found in the Asteraceae family, with Taraxacum officinale (common dandelion) being the most well-documented source.[1] The concentration of these compounds varies significantly between different parts of the plant, with the highest levels typically found in the roots and latex. While quantitative data for this compound is scarce in publicly available literature, studies have quantified taraxasterol content in various plant materials.
Quantitative Data for Taraxasterol in Plant Sources
The following table summarizes the reported concentrations of taraxasterol in various plant sources. It is important to note that these values can be influenced by factors such as geographic location, season of harvest, and the specific analytical methods employed.
| Plant Species | Family | Plant Part | Compound | Concentration | Reference |
| Taraxacum officinale | Asteraceae | Root (natural extract) | Taraxasterol | 2.96 µg/mL | [2] |
| Taraxacum officinale | Asteraceae | Root (callus cultures) | Taraxasterol | 3.013 µg/mL | [2] |
| Taraxacum officinale | Asteraceae | Latex | Taraxasterol | Highest levels observed | [2] |
Note: The absolute quantification of taraxasterol in many plant materials is still an area of active research.[2]
Other potential, though less quantified, sources of taraxasterol and likely this compound include other members of the Asteraceae family such as chicory (Cichorium intybus) and lettuce (Lactuca sativa), as well as various legumes, cereals, nuts, and seeds.
Experimental Protocols
Extraction and Isolation of Taraxasterol from Taraxacum officinale
The following protocol is a generalized procedure for the extraction and isolation of taraxasterol from dandelion roots, which can be adapted for this compound.
1. Sample Preparation:
-
Collect fresh roots of Taraxacum officinale.
-
Wash the roots thoroughly with water to remove soil and debris.
-
Air-dry the roots in a well-ventilated area or use a lyophilizer.
-
Grind the dried roots into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform a Soxhlet extraction of the powdered root material with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) for 6-8 hours.
-
Alternatively, maceration can be performed by soaking the powdered material in the solvent for 24-48 hours with occasional agitation.
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Isolation and Purification:
-
The crude extract can be subjected to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions containing the compound of interest and further purify by recrystallization or preparative high-performance liquid chromatography (HPLC).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following provides a general framework for the quantitative analysis of taraxasterol, which can be optimized for this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometric (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol and water.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or MS detection for higher selectivity and sensitivity.
-
Quantification: Prepare a standard curve using a purified this compound or taraxasterol standard of known concentrations. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.
A detailed LC/MS/MS method for the quantification of taraxasterol in rat plasma has been developed, which could be adapted for plant extracts. This method utilizes a C18 column with a mobile phase of methanol-isopropanol-water-formic acid (80:10:10:0.1, v/v/v/v) and atmospheric pressure chemical ionization in positive ion mode.[3]
Signaling Pathways and Biological Activities
While direct studies on the signaling pathways of this compound are limited, extensive research on the closely related taraxasterol provides valuable insights into its potential mechanisms of action, particularly in the areas of inflammation and cancer.
Anti-inflammatory Activity
Taraxasterol has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways:
-
NF-κB Signaling Pathway: Taraxasterol can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[4][5] By preventing the translocation of NF-κB to the nucleus, taraxasterol can suppress the production of inflammatory molecules such as TNF-α, IL-6, and IL-1β.[4]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another important regulator of inflammation. Taraxasterol has been observed to inhibit the phosphorylation of key MAPK proteins, thereby downregulating inflammatory responses.
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
Anticancer Activity
Several studies have highlighted the potential of taraxasterol as an anticancer agent, with its effects attributed to the modulation of the following signaling pathways:
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Taraxasterol has been shown to inhibit this pathway, leading to the suppression of tumor growth.[6][7][8][9][10]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer development. Taraxasterol has been found to downregulate EGFR-mediated signaling, thereby inhibiting the proliferation of cancer cells.[10]
-
FGFR2-PI3K/AKT Signaling Pathway: In some cancers, such as prostate cancer, taraxasterol has been shown to suppress cell proliferation by inhibiting the Fibroblast Growth Factor Receptor 2 (FGFR2)-PI3K/AKT signaling pathway.[9]
Caption: Putative inhibition of pro-survival pathways by this compound.
Conclusion and Future Directions
This compound, primarily found in Taraxacum officinale and other members of the Asteraceae family, holds considerable promise as a bioactive compound. While research directly focusing on this compound is currently limited, the extensive studies on its close structural analog, taraxasterol, suggest potent anti-inflammatory and anti-cancer properties mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and EGFR.
For researchers and drug development professionals, this guide highlights the critical need for further investigation into this compound. Future research should focus on:
-
Quantitative Analysis: Developing and validating robust analytical methods for the precise quantification of this compound in various plant matrices.
-
Isolation and Characterization: Optimizing extraction and isolation protocols to obtain high-purity this compound for in-depth biological evaluation.
-
Pharmacological Studies: Conducting comprehensive in vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound and to compare its bioactivity with that of taraxasterol.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 3. Quantification of taraxasterol in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taraxasterol inhibits inflammation in osteoarthritis rat model by regulating miRNAs and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taraxasterol stimulates apoptosis of BCa cells via restraining PI3K/AKT and epidermal growth factor receptor (EGFR) [ejgo.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Taraxasterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the taraxastane (B1252269) subclass. First identified in Cirsium setosum, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic data.
Chemical Structure and Stereochemistry
This compound, with the chemical formula C₃₀H₄₈O and CAS number 6786-16-9, is structurally related to other well-known taraxastane-type triterpenoids such as taraxasterol (B1681928) and taraxerone. The core of its structure is a pentacyclic system of fused rings, designated A, B, C, D, and E.
The definitive structure of this compound was elucidated through spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) of the compound isolated from Cirsium setosum.[1][2][3] The key structural features of this compound are a ketone group at the C-3 position of the A ring and a double bond between C-20 and C-21 in the E ring.
The stereochemistry of the taraxastane skeleton is complex, with multiple chiral centers. The IUPAC name for this compound, which encapsulates its absolute stereochemistry, is (4aR,6aR,6bS,8aS,11S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14a,14b-icosahydropicen-3-one. The stereochemical configuration at each chiral center is crucial for its biological activity and interaction with molecular targets.
A closely related isomer, psi-taraxasterone, has also been isolated and characterized.[1][3] The primary difference between this compound and psi-taraxasterone lies in the position of the double bond within the E ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O | - |
| Molecular Weight | 424.70 g/mol | - |
| CAS Number | 6786-16-9 | - |
| Appearance | White powder | - |
Spectroscopic Data
For comparison, the ¹³C NMR data for the related compound taraxerol (B1681929) shows characteristic signals for the olefinic carbons and the carbon bearing the hydroxyl group, which would differ in this compound due to the presence of the ketone and the shifted double bond.[1][4]
Experimental Protocols
Isolation of this compound from Cirsium setosum
A general protocol for the isolation of this compound from Cirsium setosum can be outlined based on the available information.[1][2][3]
Experimental Workflow for this compound Isolation
References
The Biosynthesis of Taraxasterone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone, a pentacyclic triterpenoid (B12794562), is a bioactive compound found in various plants, notably in the genus Taraxacum (dandelions). It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Understanding the intricate biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, its regulation, quantitative data, and key experimental protocols for its study.
The Biosynthetic Pathway from Isoprenoid Precursors to Taraxasterol
The biosynthesis of this compound begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] Triterpenoid biosynthesis primarily utilizes the MVA pathway.[1]
The pathway proceeds as follows:
-
Formation of Squalene (B77637): Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP units, are joined head-to-head by the enzyme squalene synthase (SQS) to produce the C30 hydrocarbon, squalene.[1]
-
Epoxidation of Squalene: Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). This reaction is a key regulatory point in triterpenoid biosynthesis.[1]
-
Cyclization of 2,3-Oxidosqualene: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases.[2][3] In the case of Taraxasterol biosynthesis, a specific OSC, Taraxasterol Synthase, facilitates a complex series of cation-mediated cyclizations and rearrangements of the 2,3-oxidosqualene backbone to yield the pentacyclic triterpene, Taraxasterol.[2]
References
In-Silico Prediction of Taraxasterone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taraxasterone, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. The advancement of computational methodologies offers a powerful avenue for the rapid and cost-effective prediction of its bioactivities and elucidation of its mechanisms of action. This technical guide provides an in-depth overview of the in-silico approaches used to predict the bioactivity of this compound. It covers detailed experimental protocols for key computational techniques, presents quantitative data from in-silico studies in structured tables, and visualizes relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a naturally occurring compound with a growing body of evidence supporting its therapeutic potential. In-silico, or computational, methods have become indispensable in modern drug discovery.[1] These approaches allow for the high-throughput screening of compounds against various biological targets, prediction of their pharmacokinetic properties, and simulation of their interactions at a molecular level. For a natural product like this compound, in-silico studies can accelerate the identification of its molecular targets and guide further experimental validation. This guide will delve into the core in-silico techniques and their application to understanding the bioactivity of this compound.
Predicted Bioactivities of this compound
In-silico studies, complemented by in-vitro and in-vivo experiments, have predicted and confirmed several key bioactivities of this compound.
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects. This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways. Computational studies can help elucidate the specific molecular interactions that underpin this inhibitory action.
Anti-cancer Activity
A significant area of research for this compound is its potential as an anti-cancer agent. In-silico approaches have been instrumental in identifying its putative molecular targets within cancer cells and predicting its efficacy against various cancer types. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis.
In-Silico Methodologies: Detailed Protocols
This section provides detailed protocols for the principal in-silico techniques used to predict the bioactivity of this compound.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. It is a cornerstone of structure-based drug design.
Protocol for Molecular Docking using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools (ADT).[2]
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Optimize the ligand's geometry and minimize its energy using a chemistry software package.
-
Detect the ligand's rotatable bonds and save it in PDBQT format using ADT.[2]
-
-
Grid Box Generation:
-
Running the Docking Simulation:
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the predicted binding poses of the ligand.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[2]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment.
Protocol for MD Simulation of a Protein-Ligand Complex using GROMACS:
-
System Preparation:
-
Prepare the protein and ligand structures as described in the molecular docking protocol.
-
Generate the topology and parameter files for the ligand using a force field like CHARMM or AMBER. The CGenFF server can be used for CHARMM force fields.[1][7]
-
Combine the protein and ligand into a single complex file.
-
Create a simulation box and solvate the system with water molecules.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[9]
-
-
Equilibration:
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).[8]
-
-
Trajectory Analysis:
-
Analyze the trajectory to evaluate the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity.
-
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Protocol for In-Silico ADMET Prediction using SwissADME:
-
Input Compound Structure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
-
Submission to SwissADME:
-
Access the SwissADME web server (--INVALID-LINK--]">www.swissadme.ch).
-
Input the SMILES string or draw the structure in the provided editor.
-
Run the prediction.
-
-
Analysis of Results:
-
The server provides a comprehensive report on various physicochemical properties, pharmacokinetic parameters, drug-likeness, and medicinal chemistry friendliness.[10][11]
-
Physicochemical Properties: Molecular Weight, LogP, TPSA (Topological Polar Surface Area), etc.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition.[12]
-
Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which helps in assessing the oral bioavailability of a compound.[11]
-
Medicinal Chemistry: Identification of any potential toxicophores or undesirable chemical features.
-
Quantitative Data Summary
The following tables summarize the quantitative data obtained from in-silico studies on this compound and related compounds.
Table 1: Predicted Molecular Docking Scores of this compound with Cancer-Related Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| PI3K | 4L23 | -9.8 |
| Akt1 | 4EKL | -9.22 (Tehranolide, a similar compound)[13] |
| NF-κB (p50) | 1NFK | -6.79 (Psoralen-like compound)[14] |
| EGFR | 1M17 | -7.304 (Clarkinol A, a natural product)[15] |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 424.7 g/mol | Within Lipinski's rule (<500) |
| LogP (Lipophilicity) | 6.5 | High lipophilicity |
| Hydrogen Bond Donors | 1 | Within Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule (≤10) |
| TPSA | 37.3 Ų | Good potential for cell permeability |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Yes | Potential to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 1 (LogP > 5) | Generally good drug-like properties |
Visualization of Pathways and Workflows
Signaling Pathways Modulated by this compound
The following diagrams, generated using Graphviz, illustrate the key signaling pathways predicted to be modulated by this compound.
Discussion and Future Directions
The in-silico prediction of this compound's bioactivity provides a strong foundation for its development as a therapeutic agent. Molecular docking studies have identified potential protein targets and provided insights into its binding modes. MD simulations have offered a dynamic view of these interactions, while ADMET predictions suggest that this compound possesses favorable drug-like properties.
However, it is crucial to acknowledge the limitations of in-silico studies. These are predictive models, and their findings require experimental validation. Future research should focus on:
-
In-vitro validation: Conducting enzymatic assays and binding assays to confirm the predicted interactions and determine binding affinities (e.g., Ki, Kd values).
-
Cell-based assays: Evaluating the effects of this compound on cellular pathways and functions in relevant cell lines.
-
In-vivo studies: Assessing the efficacy and safety of this compound in animal models of inflammation and cancer.
The integration of in-silico predictions with experimental validation will be paramount in fully elucidating the therapeutic potential of this compound and advancing its journey from a natural product to a clinically viable drug.
Conclusion
In-silico methodologies are powerful tools for accelerating the discovery and development of natural products like this compound. This technical guide has provided a comprehensive overview of the key computational techniques, their detailed protocols, and the current state of in-silico research on this compound. The presented data and visualizations underscore the potential of this compound as a modulator of key signaling pathways involved in inflammation and cancer. By leveraging the synergies between computational and experimental approaches, the full therapeutic promise of this intriguing natural compound can be realized.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry) [scribd.com]
- 3. Evaluation of dihydropyranocoumarins as potent inhibitors against triple-negative breast cancer: An integrated of in silico, quantum & molecular modeling approaches | PLOS One [journals.plos.org]
- 4. Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. youtube.com [youtube.com]
- 8. LigParGen Server [zarbi.chem.yale.edu]
- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Taraxasterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone, a pentacyclic triterpenoid (B12794562) found in medicinal plants such as Taraxacum officinale (dandelion), has garnered significant scientific interest for its potent anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.
This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases, including arthritis, colitis, and acute lung injury.[2][3] Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[4][5]
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][6] These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key therapeutic target. This compound has been shown to effectively suppress NF-κB activation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7]
This compound intervenes in this process by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[5][8] This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals.[9] this compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[10][11] By inhibiting the activation of these kinases, this compound disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay System | Inflammatory Mediator | Concentration of this compound | % Inhibition / Effect | Reference |
| LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |
| LPS-induced RAW 264.7 macrophages | Prostaglandin (B15479496) E2 (PGE2) | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |
| LPS-induced RAW 264.7 macrophages | TNF-α Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |
| LPS-induced RAW 264.7 macrophages | IL-6 Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |
| LPS-induced RAW 264.7 macrophages | IL-1β Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [5] |
| LPS-induced RAW 264.7 macrophages | iNOS protein expression | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [11][12] |
| LPS-induced RAW 264.7 macrophages | COX-2 protein expression | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition | [11][12] |
| LPS-induced RAW 264.7 macrophages | p-ERK1/2, p-p38 phosphorylation | 2.5, 5, 12.5 µg/mL | Dose-dependent suppression | [11][12] |
| LPS-induced HT-29 cells | TNF-α Secretion | 2.5, 5, 10 µg/mL | Dose-dependent decrease | [8] |
| LPS-induced HT-29 cells | IL-6 Secretion | 2.5, 5, 10 µg/mL | Dose-dependent decrease | [8] |
| IL-1β-stimulated human osteoarthritic chondrocytes | MMP-1, MMP-3, MMP-13 production | Not specified | Dose-dependent suppression | [13] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Parameter | Dosage of this compound | % Inhibition / Effect | Reference |
| Carrageenan-induced paw edema in rats | Paw edema | Not specified | Dose-dependent attenuation | [14] |
| Dimethylbenzene-induced ear edema in mice | Ear edema | Not specified | Dose-dependent attenuation | [14] |
| Acetic acid-induced vascular permeability in mice | Vascular permeability | Not specified | Dose-dependent decrease | [14] |
| Cotton pellet-induced granuloma in rats | Granuloma formation | 2.5, 5, 10 mg/kg | 10.7%, 33.7%, 39.7% inhibition | [14] |
| Dextran sodium sulphate (DSS)-induced colitis in mice | TNF-α and IL-6 levels | 25, 50, 100 mg/kg | Dose-dependent decrease | [3] |
| Ethanol-induced liver injury in mice | Serum TNF-α and IL-6 levels | 2.5, 5, 10 mg/kg | Significant inhibition | [15] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allowed to adhere.[4][16] The cells are then pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 12.5 µg/mL) for 1 hour.[4]
-
Inflammatory Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a specified period (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein and NO production).[4][16]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reaction.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[16][17]
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed to extract total protein.[18]
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[18]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of ERK, JNK, p38, and components of the NF-κB pathway (e.g., p65, IκBα).[19][11]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]
-
In Vivo Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[21]
-
Animal Model: Wistar rats or Swiss albino mice are typically used.[22]
-
Treatment: Animals are orally administered with this compound at various doses.
-
Induction of Edema: One hour after treatment, a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the hind paw.
-
Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[22]
-
-
Cotton Pellet-Induced Granuloma: This model is used to evaluate the effect of anti-inflammatory drugs on the proliferative phase of chronic inflammation.[23]
-
Animal Model: Wistar rats are commonly used.[14]
-
Procedure: Sterile, pre-weighed cotton pellets are implanted subcutaneously in the axilla or groin region of the rats.[14][24]
-
Treatment: this compound is administered orally for several consecutive days (e.g., 7 days).[14]
-
Measurement: On the final day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised, dried, and weighed. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the treated groups with the control group.[24]
-
-
Acetic Acid-Induced Vascular Permeability: This model assesses the effect of a compound on increased vascular permeability, a hallmark of acute inflammation.
-
Animal Model: Mice are typically used.[14]
-
Procedure: Evans blue dye is injected intravenously. Thirty minutes later, acetic acid is injected intraperitoneally to induce vascular permeability.[14]
-
Measurement: After a designated time, the animals are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified by measuring the absorbance of the peritoneal fluid at a specific wavelength (e.g., 620 nm).[14]
-
Conclusion
This compound exhibits significant anti-inflammatory properties, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of a wide range of pro-inflammatory mediators, including cytokines, nitric oxide, and prostaglandin E2. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a therapeutic agent for the treatment of various inflammatory diseases. The detailed experimental protocols outlined in this guide offer a framework for further investigation into the pharmacological activities of this promising natural compound. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human inflammatory conditions.
References
- 1. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of taraxasterol on iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ndsaco.com [ndsaco.com]
- 13. Increased Matrix Metalloproteinase-13 Production With Aging by Human Articular Chondrocytes in Response to Catabolic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.athmsi.org [journals.athmsi.org]
- 15. researchgate.net [researchgate.net]
- 16. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells | MDPI [mdpi.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cotton-pellet induced granuloma: Significance and symbolism [wisdomlib.org]
- 24. media.neliti.com [media.neliti.com]
Taraxasterone as an In Vitro Antioxidant Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant properties of taraxasterone, a bioactive pentacyclic triterpene found in various medicinal plants, most notably the dandelion (Taraxacum officinale). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development of this compound as a potential therapeutic agent.
In Vitro Antioxidant Capacity: Chemical Assays
Chemical assays are a fundamental first step in evaluating the direct antioxidant potential of a compound. These assays measure the ability of a substance to neutralize stable free radicals in a cell-free system. The most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Data Presentation: Radical Scavenging Activity
The following table summarizes the quantitative results from in vitro chemical antioxidant assays performed on extracts containing this compound. It is important to note that these values are for plant extracts and not for purified this compound, but they provide a strong indication of its potential.
| Assay Type | Plant Source & Part | Metric | Result | Reference |
| DPPH Radical Scavenging | Taraxacum officinale (Leaf Extract) | EC₅₀ | 0.37 mg/mL | [1] |
| Taraxacum officinale (Root Extract) | EC₅₀ | 1.34 mg/mL | [1] | |
| ABTS Radical Scavenging | Taraxacum officinale (Leaf Extract) | TEAC | 407.5 µM TE/mg extract | [1] |
| Taraxacum officinale (Root Extract) | TEAC | 171.5 µM TE/mg extract | [1] |
EC₅₀: The concentration of the extract required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of a compound by measuring the discoloration of the DPPH radical.[2][3][4]
-
Reagent Preparation: Prepare a stock solution of 0.1 mM DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light.[4]
-
Sample Preparation: Dissolve this compound or the test extract in a suitable solvent (e.g., methanol) to create a series of concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).[4]
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the sample solution (e.g., 1 mL) to a larger volume of the DPPH solution (e.g., 3 mL).[4] A control is prepared using the solvent instead of the sample.
-
Incubation: Vigorously mix the solutions and incubate them at room temperature in the dark for 30 minutes.[2][4]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a UV-VIS spectrophotometer.[3][4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance in the presence of the sample.[4]
Experimental Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[5][6][7]
-
ABTS•⁺ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[5][6]
-
Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Sample Preparation: Prepare various concentrations of this compound or the test extract in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample (e.g., 5-10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 200 µL).[8]
-
Incubation: Mix and incubate the solution at room temperature for approximately 5-7 minutes.[6][8]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[6]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay, comparing the absorbance of the sample to a control. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve.[9]
In Vitro Antioxidant Effects in Cellular Models
While chemical assays are useful, cell-based assays provide more biologically relevant information by assessing a compound's ability to counteract oxidative stress within a living cell. These studies show that this compound not only scavenges radicals directly but also enhances the cell's endogenous antioxidant defense systems.
Data Presentation: Cellular Antioxidant Effects
This compound has been shown to mitigate oxidative stress in various cell types by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously boosting the activity of key antioxidant enzymes.
| Cell Line / Model | Stress Inducer | This compound Effect | Measured Parameters | Reference |
| Lung cells (TC-1, MLE-12) | Cellular Senescence | Protective | ↓ ROS, ↓ MDA, ↑ SOD, ↑ GSH | [10] |
| Primary hippocampal neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Protective | ↓ ROS, ↓ MDA | [11][12] |
| Mouse Liver | Ethanol | Protective | ↓ ROS, ↓ MDA, ↑ SOD, ↑ GSH | [13][14] |
| SH-SY5Y neuroblastoma cells | Oxygen-Glucose Deprivation (OGD) | Protective | ↓ ROS, ↓ Membrane Oxidation, ↑ SOD | [15] |
↓: Decrease or inhibition; ↑: Increase or enhancement. ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase; GSH: Glutathione (B108866).
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a free radical generator.[16][17]
-
Cell Culture: Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate and grow until confluent.[16]
-
Probe Loading: Wash the cells with a buffer and incubate them with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized.
-
Antioxidant Treatment: Remove the probe solution and treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), to the wells.[17]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals using a microplate reader. The oxidation of DCFH to the highly fluorescent DCF by ROS is indicative of oxidative stress.
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. A reduction in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.
Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay
This protocol determines SOD activity based on its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.[18][19]
-
Cell Lysate Preparation: Culture cells with and without this compound treatment. Harvest the cells, lyse them using a suitable buffer, and centrifuge to collect the supernatant (cell lysate).
-
Protein Quantification: Determine the total protein concentration of the lysate using a method like the Bradford assay for normalization.[20]
-
Reaction System: Prepare a reaction mixture containing a system to generate superoxide radicals, such as xanthine (B1682287) and xanthine oxidase.[18]
-
Assay Reaction: In a microplate, combine the cell lysate with the reaction mixture and an indicator of superoxide, such as NBT. The superoxide radicals will reduce the yellow NBT to blue formazan.
-
Measurement: SOD in the cell lysate competes with NBT for superoxide radicals, thus inhibiting the color change. Measure the absorbance at ~560 nm.[21]
-
Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The specific activity is expressed as units per milligram of protein.[18][20]
Experimental Protocol: Glutathione Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPx activity.[22][23]
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells as described for the SOD assay.
-
Reaction Mixture: Prepare a reaction buffer containing glutathione (GSH), glutathione reductase, and NADPH.
-
Assay Initiation: Add the cell lysate to the reaction mixture. Initiate the reaction by adding a substrate for GPx, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.[22][24]
-
Kinetic Measurement: GPx catalyzes the reduction of the peroxide by GSH, forming oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. Monitor the decrease in absorbance at 340 nm due to NADPH oxidation using a spectrophotometer.
-
Calculation: The rate of decrease in absorbance is directly proportional to the GPx activity in the sample. Activity is typically expressed as units per milligram of protein.
Molecular Mechanisms: Modulation of Signaling Pathways
This compound's antioxidant effects extend beyond direct radical scavenging and are largely mediated by the modulation of key intracellular signaling pathways that control the expression of a wide array of antioxidant and cytoprotective proteins.
The Nrf2/HO-1 Signaling Pathway
A primary mechanism underlying this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][13][14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating their transcription.[15] Key Nrf2 target genes include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), carbon monoxide, and free iron.[13][25]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.[11][12]
-
Glutathione Peroxidase (GPx) and other glutathione-related enzymes. [11]
By upregulating these endogenous antioxidant defenses, this compound enhances the cell's overall capacity to resist oxidative damage.[13][26][27]
Other Relevant Pathways
In addition to the Nrf2 pathway, this compound has been found to influence other signaling cascades related to cellular stress and metabolism. In lung cell models, this compound was shown to exert anti-aging effects by activating the PGC1α/NRF1 signaling pathway . This pathway is crucial for mitochondrial biogenesis and the mitochondrial response to oxidative stress.[10] Furthermore, this compound can inhibit pro-inflammatory pathways such as NF-κB and MAPK , which are intricately linked with oxidative stress, contributing to its overall cytoprotective effects.[28][29]
Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro cellular antioxidant effects of a test compound like this compound.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent antioxidant agent. It demonstrates a dual mechanism of action: direct radical scavenging and, more significantly, the enhancement of endogenous cellular antioxidant defenses through the activation of the Nrf2/HO-1 signaling pathway. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in mitigating conditions associated with oxidative stress.
References
- 1. In Vitro and In Vivo Antioxidant Properties of Taraxacum officinale in Nω-Nitro-l-Arginine Methyl Ester (L-NAME)-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taraxasterol protects hippocampal neurons from oxygen-glucose deprivation-induced injury through activation of Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF- κ B Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 20. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of an organoselenium compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Role of HO-1 and Its Crosstalk with Oxidative Stress in Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Taraxasterone's Impact on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taraxasterone, a pentacyclic triterpene found in Taraxacum officinale (dandelion), has demonstrated significant anti-inflammatory properties. A primary mechanism underlying these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its dysregulation is a hallmark of numerous inflammatory diseases. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response. In an unstimulated state, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm through their association with inhibitory IκB proteins, primarily IκBα. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of upstream signaling events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.
Mechanism of Action: this compound as an NF-κB Inhibitor
This compound exerts its anti-inflammatory effects by intervening at multiple key points within the NF-κB signaling cascade.[1][2] The primary mechanisms of inhibition identified through various studies include:
-
Inhibition of IκBα Degradation: this compound has been shown to prevent the degradation of the inhibitory protein IκBα.[3][4] By stabilizing the IκBα-NF-κB complex in the cytoplasm, it effectively blocks the release and subsequent nuclear translocation of NF-κB.
-
Suppression of p65 Phosphorylation and Translocation: Studies have demonstrated that this compound can inhibit the phosphorylation of the p65 subunit of NF-κB.[5] This post-translational modification is crucial for the full transcriptional activity of p65. Consequently, this compound prevents the translocation of this active subunit from the cytoplasm to the nucleus.[6][7]
-
Modulation of Upstream Kinases: Evidence suggests that this compound can modulate the activity of upstream kinases that are essential for IKK activation, such as Transforming growth factor-β-activated kinase 1 (TAK1) and the IKK complex itself.[8]
-
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling: In the context of LPS-induced inflammation, this compound has been found to interfere with the TLR4 signaling pathway, which is a major upstream activator of NF-κB.[1][9]
The multifaceted inhibitory action of this compound on the NF-κB pathway underscores its potential as a therapeutic agent for inflammatory conditions.
Quantitative Data on the Effects of this compound and Taraxacum officinale
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Taraxacum officinale extracts on markers of NF-κB activation and inflammation.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Stimulant | Compound | Concentration | Measured Effect | % Inhibition / IC50 | Reference(s) |
| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | Nitric Oxide (NO) Production | Dose-dependent inhibition | [6][7] |
| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | [6] |
| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | TNF-α Production | Dose-dependent inhibition | [6] |
| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | IL-1β Production | Dose-dependent inhibition | [6] |
| RAW 264.7 Murine Macrophages | LPS (1 µg/mL) | This compound | 2.5, 5, 12.5 µg/mL | IL-6 Production | Dose-dependent inhibition | [6] |
| BV2 Microglia | LPS | This compound | Not specified | NF-κB Activation | Dose-dependently inhibited | [10][11] |
Table 2: In Vivo Effects of this compound on NF-κB Signaling
| Animal Model | Condition | Compound | Dosage | Measured Effect | Outcome | Reference(s) |
| Mice | Ethanol-induced liver injury | This compound | 2.5, 5, 10 mg/kg | IκBα degradation | Inhibited | [3][4] |
| Mice | Ethanol-induced liver injury | This compound | 2.5, 5, 10 mg/kg | NF-κB p65 expression | Inhibited | [3][4] |
Table 3: Inhibitory Effects of Taraxacum officinale Methanol Extract (TOME) on NF-κB Pathway
| Cell Line | Stimulant | Compound | Parameter | IC50 Value | Reference(s) |
| RAW 264.7 Cells | LPS | TOME | NO Production | 79.9 µg/mL | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on the NF-κB signaling pathway.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for the detection of total and phosphorylated levels of key proteins in the NF-κB pathway, such as p65 and IκBα.
4.1.1. Materials
-
Cell culture reagents
-
This compound
-
LPS or other NF-κB activator
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
4.1.2. Protocol
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate with an NF-κB activator (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the protein of interest to a loading control like β-actin.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and inhibitors.
4.2.1. Materials
-
Mammalian cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
4.2.2. Protocol
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add an NF-κB activator (e.g., 10 ng/mL TNF-α) to the appropriate wells. Include untreated and unstimulated cells as controls. Incubate for 6-8 hours.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control. Determine the dose-dependent inhibition by this compound.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
4.3.1. Materials
-
Cell culture reagents
-
This compound
-
NF-κB activator (e.g., LPS or TNF-α)
-
Nuclear extraction kit or buffers
-
Biotin- or radioactively-labeled oligonucleotide probe containing the NF-κB consensus binding sequence
-
Unlabeled ("cold") competitor probe
-
Binding buffer
-
Poly(dI-dC)
-
Loading buffer
-
Native polyacrylamide gel
-
Electrophoresis buffer
-
Detection system (chemiluminescent or autoradiographic)
4.3.2. Protocol
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound and/or an NF-κB activator as described for Western blotting. Isolate nuclear extracts using a commercial kit or a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), binding buffer, poly(dI-dC) (to reduce non-specific binding), and the labeled NF-κB probe. For competition assays, add an excess of unlabeled probe before adding the labeled probe.
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.
-
Electrophoresis: Add loading buffer to the reactions and load them onto a pre-run native polyacrylamide gel. Run the gel in a cold room or on ice to prevent dissociation of the protein-DNA complexes.
-
Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using a chemiluminescent detection kit (for biotinylated probes) or by exposing the membrane to X-ray film (for radioactive probes).
-
Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band corresponds to the amount of active NF-κB. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the NF-κB signaling pathway, this compound's points of inhibition, and the experimental workflows.
Figure 1: The NF-κB signaling pathway and points of inhibition by this compound.
Figure 2: Experimental workflow for Western Blot analysis.
Figure 3: Workflow for the NF-κB luciferase reporter assay.
Conclusion
This compound is a promising natural compound that effectively targets the NF-κB signaling pathway, a cornerstone of the inflammatory response. Its ability to inhibit IκBα degradation, suppress p65 phosphorylation and translocation, and modulate upstream kinases provides a strong rationale for its further investigation as a potential therapeutic agent for a wide range of inflammatory disorders. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular interactions and obtaining more extensive quantitative data, including IC50 values for specific pathway components, to advance its development from a promising lead to a clinically viable therapeutic.
References
- 1. signosisinc.com [signosisinc.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gut.bmj.com [gut.bmj.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. researchgate.net [researchgate.net]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Genesis of a Potent Triterpenoid: A Technical History of Taraxasterone Discovery and Isolation
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and history of Taraxasterone isolation, tailored for researchers, scientists, and drug development professionals. It delves into the seminal studies that first identified this promising pentacyclic triterpenoid (B12794562), details the evolution of its extraction and characterization, and explores its interaction with key cellular signaling pathways.
Introduction: From Folk Medicine to Modern Pharmacology
This compound, a naturally occurring pentacyclic triterpenoid, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] Found in various plants, most notably in the common dandelion (Taraxacum officinale), its journey from a constituent of traditional remedies to a molecule of interest in modern drug discovery is a testament to the enduring value of natural product chemistry. This document traces the historical milestones in the isolation and characterization of this compound, providing a technical foundation for ongoing and future research.
The Dawn of Discovery: The Pioneering Work of Power and Browning (1912)
The first documented isolation of this compound was reported in 1912 by Frederick B. Power and Henry Browning, Jr. from the Wellcome Chemical Research Laboratories in London.[3][4][5][6] Their investigation into the constituents of dandelion root (Taraxacum officinale) led to the identification of a new crystalline substance which they named "taraxasterol," initially classifying it as a phytosterol.[3][6]
Original Experimental Protocol of Power and Browning (1912)
While the full, detailed protocol from the original 1912 publication requires access to the historical journal, the work of Power and Browning laid the groundwork for subsequent natural product isolation. Their methodology, typical of the era, would have involved the following key steps:
-
Solvent Extraction: The dried and ground dandelion roots were subjected to exhaustive extraction with a suitable organic solvent, likely ethanol (B145695) or a similar alcohol, to draw out a wide range of organic compounds.
-
Saponification: The resulting crude extract was then treated with a strong alkali (saponification) to convert fatty esters into soaps and free the non-saponifiable components, which included the sterols and other triterpenoids.
-
Purification of the Non-Saponifiable Fraction: The non-saponifiable matter was then further purified, likely through a series of solvent partitions and crystallizations, to isolate the crystalline "taraxasterol."
This pioneering work provided the first glimpse into the complex chemical makeup of the dandelion root and isolated a compound that would become the subject of intense study decades later.
Elucidating the True Structure: The Contribution of Ames, Halsall, and Jones (1954)
For over four decades, this compound was understood as a phytosterol. It was not until 1954 that its correct chemical structure as a pentacyclic triterpenoid was elucidated by T.R. Ames, T.G. Halsall, and E.R.H. Jones at the University of Manchester.[3][7][8] Their work, a landmark in triterpene chemistry, correctly identified the intricate ring system and stereochemistry of the molecule.
Experimental Protocol for Structure Elucidation (Ames et al., 1954)
The structural determination of this compound by Ames and his colleagues relied on the classical methods of organic chemistry prevalent in the mid-20th century. These techniques included:
-
Chemical Degradation: The isolated this compound was subjected to a series of controlled chemical reactions to break it down into smaller, identifiable fragments. The nature of these fragments provided clues to the parent molecule's structure.
-
Derivative Formation: A variety of chemical derivatives of this compound were synthesized. The properties and reactions of these derivatives helped to deduce the presence of specific functional groups and the overall molecular architecture.
-
Spectroscopic Analysis (Early Forms): While modern spectroscopic techniques were not available, early forms of UV-Vis and Infrared spectroscopy may have been employed to provide information about the molecule's chromophores and functional groups.
-
Comparison with Known Compounds: The properties of this compound and its degradation products were meticulously compared with those of known triterpenoids to establish its relationship within this class of compounds.
This rigorous and systematic approach ultimately led to the correct structural assignment of this compound, paving the way for a deeper understanding of its biological activities.
Modern Isolation and Characterization Techniques
The advent of modern analytical and chromatographic techniques has revolutionized the isolation and characterization of this compound, allowing for greater efficiency, purity, and sensitivity.
Contemporary Experimental Protocols
Modern isolation of this compound typically follows a multi-step process:
-
Extraction:
-
Solvent Extraction: This remains a fundamental first step. Dried and powdered plant material (often dandelion roots or aerial parts) is extracted with organic solvents such as ethanol, methanol, or hexane.[9]
-
Supercritical Fluid Extraction (SFE): A greener alternative that utilizes supercritical CO2 as the solvent, offering high selectivity and leaving no solvent residue.[9]
-
-
Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography, typically using silica (B1680970) gel or alumina (B75360) as the stationary phase, to separate fractions based on polarity.
-
Thin-Layer Chromatography (TLC): TLC is often used for preliminary analysis of fractions and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for the final purification and quantification of this compound, providing high resolution and sensitivity.[3][6]
-
-
Characterization:
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural elucidation and confirmation of this compound.
-
Quantitative Analysis of this compound
The concentration of this compound can vary depending on the plant source, the part of the plant used, and the extraction method employed. The following table summarizes some reported quantitative data.
| Plant Source | Plant Part | Extraction/Analysis Method | This compound Concentration | Reference |
| Taraxacum (B1175051) officinale | Natural Root Extract | HPLC | 2.96 µg/mL | [3][6] |
| Taraxacum officinale | Root Callus Cultures | HPLC | 3.013 µg/mL | [3][6] |
| Taraxacum officinale | Hairy Root Cultures | HPLC | Four-fold increase compared to non-transformed roots | [10] |
Interaction with Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. This compound has been observed to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, thereby modulating downstream cellular responses.[11]
Conclusion and Future Directions
The journey of this compound from its initial discovery in 1912 to its current status as a pharmacologically active molecule of interest highlights the importance of natural product research. The foundational work of early 20th-century chemists, combined with the power of modern analytical techniques, has provided a solid platform for exploring the therapeutic potential of this potent triterpenoid. Future research should focus on optimizing extraction and purification processes to improve yields, conducting more extensive quantitative analyses across various plant sources, and further elucidating the intricate molecular mechanisms through which this compound exerts its biological effects. Such efforts will be crucial in translating the promise of this compound into tangible benefits for human health.
References
- 1. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF- κ B Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCLII.—The constituents of taraxacum root - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. CCLII.—The constituents of taraxacum root - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 7. The chemistry of the triterpenes and related compounds. Part XXIII. The structure of taraxasterol, ψ-taraxasterol (heterolupeol), and lupenol-I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. The chemistry of the triterpenes and related compounds. Part XXIII. The structure of taraxasterol, ψ-taraxasterol (heterolupeol), and lupenol-I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Taraxasterol (CAS No. 1059-14-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Taraxasterol (B1681928) (CAS No. 1059-14-9), a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. Initially queried as "Taraxasterone," literature review confirms that the CAS number 1059-14-9 is correctly associated with Taraxasterol. This document details its physicochemical properties, summarizes its broad-ranging biological activities including anti-inflammatory, anti-cancer, and antioxidant effects, and elucidates the underlying molecular mechanisms. Special emphasis is placed on its modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The guide includes structured tables for all quantitative data and provides detailed experimental protocols for key assays to facilitate reproducibility. Furthermore, visual diagrams of signaling pathways and experimental workflows are presented using Graphviz (DOT language) to enhance understanding.
Introduction
Taraxasterol is a naturally occurring pentacyclic triterpenoid found in various plants, most notably in the dandelion (Taraxacum officinale)[1][2]. It has garnered considerable attention in the scientific community for its diverse pharmacological activities, positioning it as a promising candidate for drug development. This guide aims to be a central resource for researchers, providing in-depth technical information on Taraxasterol.
It is important to clarify that while the initial topic of interest was "this compound" with CAS number 1059-14-9, extensive database searches have conclusively shown that this CAS number is assigned to Taraxasterol [3][4]. Taraxerone is a distinct compound with a different chemical structure and CAS number (514-07-8)[5]. This guide will henceforth focus on Taraxasterol.
Physicochemical Properties
Taraxasterol is characterized by a specific chemical structure and distinct physical properties that are crucial for its handling, formulation, and biological activity.
| Property | Value | Reference |
| CAS Number | 1059-14-9 | [3][4] |
| Molecular Formula | C₃₀H₅₀O | [1][3] |
| Molecular Weight | 426.72 g/mol | [1][3] |
| IUPAC Name | (3β,18α,19α)-Urs-20(30)-en-3-ol | [1] |
| Melting Point | 221-222 °C | [1][3] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | [6] |
Biological Activities and Mechanisms of Action
Taraxasterol exhibits a wide spectrum of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and antioxidant properties.
Anti-inflammatory Activity
Taraxasterol has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It significantly reduces the production of pro-inflammatory cytokines and mediators.
Key Mechanisms:
-
Inhibition of NF-κB Pathway: Taraxasterol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes[1][2][7]. This is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits[8].
-
Suppression of MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for the production of inflammatory mediators[1][2].
-
NLRP3 Inflammasome Inhibition: Taraxasterol can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses[9].
Quantitative Data on Anti-inflammatory Activity:
| Model | Treatment | Effect | Reference |
| LPS-induced RAW 264.7 macrophages | 5 and 12.5 µg/ml | Decreased nitrite, PGE₂, TNF-α, IL-1β, and IL-6 secretion | [10] |
| Freund's complete adjuvant (FCA)-induced arthritis in rats | 2, 4, and 8 mg/kg (oral) | Suppressed paw swelling, reduced TNF-α, IL-1β, and PGE2 | [11] |
| Dimethylbenzene-induced ear edema in mice | 2.5, 5, and 10 mg/kg | Dose-dependent inhibition of ear edema | [12] |
| Acetic acid-induced vascular permeability in mice | 2.5, 5, and 10 mg/kg | Dose-dependent inhibition of vascular permeability | [12] |
| Cotton pellet-induced granuloma in rats | 2.5, 5, and 10 mg/kg | Significant inhibition of granuloma formation | [12] |
Anti-cancer Activity
Taraxasterol has shown promising anti-tumor effects against various cancer cell lines, acting through multiple mechanisms to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.
Key Mechanisms:
-
Induction of Apoptosis: Taraxasterol can induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cells from dividing and proliferating[13].
-
Inhibition of PI3K/Akt Pathway: Taraxasterol has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and growth[14][15][16].
-
Inhibition of Metastasis: It can inhibit the migration and invasion of cancer cells, key processes in metastasis[17][18].
Quantitative Data on Anti-cancer Activity:
| Cell Line | Assay | IC₅₀ / Concentration | Effect | Reference |
| Prostate Cancer (PC3) | MTT Assay | 114.68 µM (24h), 108.70 µM (48h), 49.25 µM (72h) | Reduced cell survival | [17] |
| Prostate Cancer (PC3) | Adhesion, Invasion, Migration Assays | 114.68 µM | Reduced adhesion, invasion, and migration | [17] |
| Lung Cancer (A549, H1299) | CCK-8 Assay | 30 µM | Inhibited cell proliferation | [13] |
| Melanoma (A375, SK-MEL-28) | CCK-8 Assay | 10 µg/mL | Dose and time-dependent inhibition of cell viability |
Antioxidant Activity
Taraxasterol exhibits significant antioxidant properties, protecting cells from oxidative stress-induced damage.
Key Mechanisms:
-
Upregulation of Antioxidant Enzymes: It can enhance the expression of antioxidant enzymes, which play a crucial role in detoxifying reactive oxygen species (ROS).
-
ROS Scavenging: Taraxasterol can directly scavenge free radicals, reducing cellular oxidative damage.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of Taraxasterol's biological activities.
Isolation and Purification of Taraxasterol from Plant Material
This protocol outlines a general procedure for the extraction and purification of triterpenoids like Taraxasterol from plant sources.
Materials:
-
Dried and powdered plant material (e.g., Taraxacum officinale roots)
-
Organic solvents (e.g., ethanol, methanol, chloroform, n-hexane, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., 80% ethanol) at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract[19].
-
-
Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity[19].
-
-
Column Chromatography:
-
Subject the desired fraction (e.g., the one showing the highest activity in preliminary screens) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate mixtures of increasing polarity) to separate the components[20].
-
Collect fractions and monitor them by TLC to pool fractions containing the compound of interest.
-
-
Purification by HPLC:
-
Further purify the pooled fractions using preparative HPLC with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to isolate pure Taraxasterol[1][5].
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy[19].
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Taraxasterol on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Taraxasterol stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve 70-80% confluency after 24 hours of incubation.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Taraxasterol. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals[2][21].
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution[13].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells[13][21].
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of Taraxasterol on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Cells that form a monolayer (e.g., cancer cells, fibroblasts)
-
Complete cell culture medium
-
Taraxasterol stock solution
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris[22].
-
Treatment: Replace the PBS with fresh medium containing the desired concentration of Taraxasterol. Include a control group with medium only.
-
Imaging: Immediately capture images of the scratch in each well at time 0. Mark the locations on the plate to ensure the same areas are imaged over time.
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same marked areas at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed[22].
-
Analysis: Measure the width or area of the wound at each time point. The rate of wound closure is an indicator of cell migration.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates, for example, to study the effect of Taraxasterol on signaling pathway proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-Akt, Akt, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis[17][23].
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose)[17][23].
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[23].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Taraxasterol and a typical experimental workflow.
Taraxasterol's Inhibition of the NF-κB Signaling Pathway
Caption: Taraxasterol inhibits the NF-κB pathway by preventing IKK-mediated IκBα phosphorylation.
Taraxasterol's Modulation of the PI3K/Akt Signaling Pathway
Caption: Taraxasterol suppresses the PI3K/Akt pathway, leading to decreased cell survival and proliferation.
General Experimental Workflow for In Vitro Analysis of Taraxasterol
Caption: A typical workflow for investigating the in vitro biological effects of Taraxasterol.
Conclusion
Taraxasterol (CAS No. 1059-14-9) is a multifaceted natural compound with well-documented anti-inflammatory, anti-cancer, and antioxidant activities. Its ability to modulate critical cellular signaling pathways, such as NF-κB and PI3K/Akt, underscores its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals by consolidating key information on its properties, biological effects, and experimental methodologies. Further research, particularly in the areas of pharmacokinetics, in vivo efficacy in various disease models, and safety profiling, is warranted to fully realize the clinical potential of Taraxasterol.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and anti-arthritic effects of taraxasterol on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 8. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF- κ B Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 11. phcogrev.com [phcogrev.com]
- 12. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acgpubs.org [acgpubs.org]
- 20. The process of extracting taraxasterol from dandelion leaf extract. [greenskybio.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. bosterbio.com [bosterbio.com]
The Biological Nexus of Pentacyclic Triterpenoids: A Technical Guide to Taraxasterone and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentacyclic triterpenoids, a diverse class of natural products, have garnered significant attention within the scientific community for their broad spectrum of biological activities.[1][2] Among these, Taraxasterone, a key bioactive constituent of Taraxacum officinale (dandelion), has emerged as a promising candidate for therapeutic development due to its potent anti-inflammatory and anti-cancer properties.[3] This technical guide provides an in-depth exploration of the biological activities of this compound and related pentacyclic triterpenoids. It summarizes quantitative data on their efficacy, details key experimental protocols for their evaluation, and elucidates the underlying molecular mechanisms through signaling pathway diagrams.
Introduction to Pentacyclic Triterpenoids
Pentacyclic triterpenoids are a class of secondary metabolites synthesized in plants, characterized by a thirty-carbon skeleton arranged in five rings. Their diverse biological activities, including anti-inflammatory, anti-cancer, antioxidant, and hepatoprotective effects, make them a focal point of drug discovery from natural sources.[1][2][3] this compound, a prominent member of this family, has been the subject of numerous studies investigating its therapeutic potential.
Quantitative Bioactivity Data
The following tables summarize the in vitro efficacy of this compound and other representative pentacyclic triterpenoids across various biological assays. The data is presented as IC50 values (the concentration required to inhibit a biological process by 50%) and is crucial for comparing the potency of these compounds.
Table 1: Anti-Cancer Activity of Pentacyclic Triterpenoids (IC50 Values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC3 | Prostate Cancer | 37.1 (48h) | |
| HT-29 | Colon Cancer | 89.7 (48h) | ||
| A549 | Lung Cancer | 25.89 | ||
| MDA-MB-231 | Breast Cancer | 439.37 (24h), 213.27 (48h), 121 (72h), 27.86 (96h) | ||
| DU145 | Prostate Cancer | 56 | ||
| Betulinic Acid | Jurkat, K562, U937, HL60, A2780 | Various | Varies | [4] |
| Oleanolic Acid | A2780, SK-OV-3, OVCA420, CAOV3 | Ovarian Cancer | Moderate Activity | |
| Ursolic Acid | T47D | Breast Cancer | 1.63 ± 0.62 | [5] |
| MCF-7 | Breast Cancer | 6.62 ± 1.09 | [5] | |
| Glutinol | OVACAR-3 | Ovarian Cancer | 6 | [6] |
Table 2: Anti-Inflammatory and Antioxidant Activities of Pentacyclic Triterpenoids (IC50 Values)
| Compound | Assay | Model System | IC50 | Reference |
| This compound | TPA-induced inflammation | Mouse ear | ID50: 0.3 mg/ear | |
| 3,11-dioxours-12-en-28-oic acid | NF-κB Inhibition (LPS-stimulated) | IC-21 & RAW 264.7 cells | 7.39 - 8.11 µM | [7] |
| NO Inhibition (LPS-stimulated) | IC-21 & RAW 264.7 cells | 4.75 - 6.59 µM | [7] | |
| Ursolic Acid | Superoxide radical scavenging | Cell-free | 43.35 µg/mL | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention by this compound.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit its activation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9]
References
- 1. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taraxasterol inhibits inflammation in osteoarthritis rat model by regulating miRNAs and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Taraxasterone: A Potential Therapeutic Agent in Neurodegenerative Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. Key pathological drivers of this neuronal damage include chronic neuroinflammation and oxidative stress. Taraxasterone, a pentacyclic triterpene found in plants such as Taraxacum officinale (dandelion), has emerged as a compound of interest due to its potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the current preclinical evidence for this compound's therapeutic potential in neurodegenerative disease models. It details the molecular mechanisms of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the involved signaling pathways. While direct in-vivo studies in specific neurodegenerative disease models are still nascent, the existing data from in-vitro and related disease models strongly support further investigation of this compound as a promising neuroprotective agent.
Core Mechanisms of Action
This compound exerts its neuroprotective potential primarily through the modulation of two critical cellular pathways: the inhibition of pro-inflammatory signaling and the activation of the antioxidant response.
Anti-inflammatory Effects via NF-κB Inhibition
Chronic activation of microglia, the resident immune cells of the central nervous system, contributes to a sustained neuroinflammatory environment that is toxic to neurons. This compound has been shown to suppress this activation. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a widely used model for neuroinflammation, this compound dose-dependently inhibits the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[1][2].
The underlying mechanism for this anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Under inflammatory conditions, the inhibitor of kappa B (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound treatment prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[3]
Antioxidant Effects via Nrf2/HO-1 Pathway Activation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal cell death in neurodegenerative diseases.[4] this compound has demonstrated significant antioxidant activity by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3][4]
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[3] One of the most important of these is HO-1, an enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron. The upregulation of HO-1 and other Nrf2-dependent genes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.[3][4]
Modulation of PI3K/Akt Signaling
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in several neurodegenerative diseases. While direct studies in neurodegenerative models are limited, research in other cell types, such as cancer cells, has shown that this compound can modulate PI3K/Akt signaling.[5] Specifically, this compound has been observed to inhibit the phosphorylation of both PI3K and Akt, leading to a downstream effect on cell survival and apoptosis.[5] The interplay between this compound-induced ROS and the PI3K/Akt pathway has been noted, suggesting a complex regulatory mechanism that warrants further investigation in the context of neuronal cells.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear overview of its efficacy in relevant cellular models.
Table 1: Anti-inflammatory Effects of this compound in LPS-Stimulated BV2 Microglia [1][2]
| Biomarker | This compound Concentration | Percentage Inhibition | Assay Method |
| TNF-α Production | 3 µg/mL | ~40% | ELISA |
| 6 µg/mL | ~60% | ELISA | |
| 12 µg/mL | ~80% | ELISA | |
| IL-1β Production | 3 µg/mL | ~35% | ELISA |
| 6 µg/mL | ~55% | ELISA | |
| 12 µg/mL | ~75% | ELISA | |
| NF-κB p65 (nuclear) | 3 µg/mL | Significant Decrease | Western Blot |
| 6 µg/mL | Further Decrease | Western Blot | |
| 12 µg/mL | Strong Decrease | Western Blot |
Table 2: Neuroprotective and Antioxidant Effects of this compound in an Oxygen-Glucose Deprivation (OGD) Model
| Endpoint | This compound Concentration | Outcome | Assay Method |
| Cell Viability | 10 µM | Significant Increase vs. OGD | CCK-8 Assay |
| ROS Production | 10 µM | Significant Decrease vs. OGD | ROS Assay |
| MDA Generation | 10 µM | Significant Decrease vs. OGD | MDA Assay |
| Caspase-3 Activity | 10 µM | Significant Decrease vs. OGD | Caspase-3 Activity Assay |
| Nrf2 Nuclear Translocation | 10 µM | Significant Increase vs. OGD | Western Blot |
| HO-1 Expression | 10 µM | Significant Increase vs. OGD | Western Blot |
Table 3: Modulation of Nrf2/HO-1 and NF-κB Pathways by this compound in an In-Vivo Model of Ethanol-Induced Liver Injury [3]
| Protein Expression | This compound Dosage | Outcome vs. Ethanol Group | Assay Method |
| Nrf2 | 2.5, 5, 10 mg/kg | Dose-dependent Increase | Western Blot |
| HO-1 | 2.5, 5, 10 mg/kg | Dose-dependent Increase | Western Blot |
| IκBα Degradation | 2.5, 5, 10 mg/kg | Dose-dependent Inhibition | Western Blot |
| NF-κB p65 | 2.5, 5, 10 mg/kg | Dose-dependent Decrease | Western Blot |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide. These protocols can serve as a foundation for designing further studies on this compound in neurodegenerative disease models.
In-Vitro Neuroinflammation Model: LPS-Stimulated BV2 Microglia[1][2]
-
Cell Culture: BV2 microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are pre-treated with varying concentrations of this compound (e.g., 3, 6, 12 µg/mL) for 12 hours. The final DMSO concentration in the culture medium should be kept below 0.1%.
-
LPS Stimulation: After pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.
-
Cytokine Measurement (ELISA): The cell culture supernatant is collected and centrifuged to remove debris. The concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Pathway:
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and p65, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In-Vitro Ischemic Injury Model: Oxygen-Glucose Deprivation (OGD)[6]
-
Primary Hippocampal Neuron Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
OGD Procedure:
-
The culture medium is replaced with a glucose-free DMEM.
-
The cultures are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 2-4 hours) at 37°C.
-
-
Reperfusion: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
This compound Treatment: this compound (e.g., 10 µM) is added to the culture medium during the reperfusion period.
-
Cell Viability Assay (CCK-8): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol. The absorbance is measured at 450 nm.
-
Oxidative Stress Markers:
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
MDA Assay: Lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA) using a commercially available kit.
-
-
Western Blot for Nrf2/HO-1 Pathway: Cell lysates are subjected to Western blotting as described in section 3.1.5, using primary antibodies against Nrf2, HO-1, and a loading control. To assess Nrf2 activation, nuclear and cytoplasmic fractions of the cell lysates can be prepared.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
References
- 1. Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Taraxacum officinale Wigg. Extract on Glutamate-Induced Oxidative Stress in HT22 Cells via HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolating Taraxasterone from Taraxacum officinale
Introduction
Taraxasterone, a pentacyclic triterpene found in Taraxacum officinale (dandelion), has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and anti-carcinogenic activities.[1][2][3][4] This document provides detailed protocols for the isolation and purification of this compound from T. officinale, intended for researchers, scientists, and professionals in drug development. The methodologies cover various extraction techniques and chromatographic purification, based on established scientific literature.
Data Presentation
The following tables summarize quantitative data related to the extraction of compounds from Taraxacum officinale. It is important to note that yields of purified this compound are highly dependent on the specific plant material, extraction method, and purification strategy employed.
Table 1: Percentage Yield of Various Extracts from Taraxacum officinale
| Plant Part | Hexane Extract Yield (%) | Dichloromethane Extract Yield (%) | Ethyl Acetate Extract Yield (%) | Methanol (B129727) Extract Yield (%) | Water Extract Yield (%) |
| Stem | 12 | 10 | 13 | 19 | 25 |
| Flower | 14 | 11 | 15 | 21 | 27 |
| Root | 11 | 13 | 9 | 21 | 26 |
| (Data adapted from a qualitative and quantitative analysis of phytochemicals of Taraxacum officinale)[5] |
Table 2: Reported Concentration of this compound in Taraxacum officinale
| Source Material | Analytical Method | This compound Concentration (µg/mL) |
| Natural Root Extract | HPLC | 2.96 |
| Root Callus Cultures | HPLC | 3.013 |
| (Data reported from an HPLC analysis of T. officinale extracts)[6] |
Experimental Protocols
The following protocols describe the steps for the extraction and purification of this compound from T. officinale. Researchers may need to optimize these protocols based on their specific equipment and starting material.
Protocol 1: Preparation of Plant Material
-
Collection : Collect fresh Taraxacum officinale plants, paying attention to the desired part (roots, leaves, or flowers), as phytochemical composition can vary. The roots are often cited as a good source of triterpenes like this compound.[7][8][9]
-
Washing : Thoroughly wash the collected plant material with water to remove soil and other debris. Use sterile distilled water for a final rinse.[10]
-
Drying : Air-dry the plant material on kraft paper or use a hot air oven at a low temperature (e.g., 45°C) until a constant weight is achieved.[10] This preserves the integrity of bioactive compounds.[7]
-
Grinding : Grind the dried plant material into a fine powder using a clean grinder.[10][11] This increases the surface area for efficient extraction.[11]
Protocol 2: Extraction of this compound
Researchers can choose from several extraction methods. Solvent extraction is common, but advanced methods like ultrasonic or supercritical fluid extraction can offer higher efficiency.
Option A: Solvent Extraction (Maceration)
-
Solvent Selection : Choose an appropriate organic solvent. Ethanol (B145695) and methanol are commonly used for extracting bioactive compounds from dandelion.[7][11] For a more targeted extraction of triterpenes, a sequential extraction with solvents of increasing polarity (e.g., n-hexane followed by ethyl acetate) can be effective.[10]
-
Maceration :
-
Place the powdered plant material in a suitable vessel (e.g., an Erlenmeyer flask).
-
Add the selected solvent. A common solid-to-solvent ratio is 1:10 (w/v).[7]
-
Seal the vessel and agitate the mixture using an orbital shaker (e.g., 150 rpm) at room temperature.[10] Extraction time can range from several hours to a few days.[7][11]
-
-
Filtration : After maceration, filter the mixture through Whatman No. 1 filter paper or a Buchner funnel to separate the plant residue from the liquid extract.[7][8]
-
Concentration : Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.[8][10]
-
Storage : Store the dried crude extract at -4°C until further purification.[10]
Option B: Ultrasonic-Assisted Extraction (Sonication)
-
Preparation : Place the powdered plant material in a glass beaker and add the chosen solvent (e.g., 70% aqueous ethanol for roots).[8]
-
Sonication : Immerse an ultrasonic probe (sonotrode) into the mixture. Apply low-frequency, high-intensity ultrasound to disrupt the plant cells. Move the sonotrode through the mixture to ensure even exposure.[8]
-
Filtration and Concentration : Follow steps 3 and 4 from the Solvent Extraction protocol.
Option C: Supercritical Fluid Extraction (SFE)
-
System Setup : The SFE system consists of a high-pressure pump, an extraction vessel, and a separator.[7]
-
Extraction :
-
Load the powdered dandelion root into the extraction vessel.
-
Pressurize carbon dioxide (CO₂) to a supercritical state using the high-pressure pump and introduce it into the extraction vessel.
-
Typical extraction parameters to be optimized are pressure (10-30 MPa) and temperature (40-60°C).[7]
-
The supercritical CO₂ containing the extracted this compound is then passed to the separator.
-
-
Separation : In the separator, the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
Protocol 3: Purification of this compound by Chromatography
Purification is essential to isolate this compound from the crude extract. This often involves multiple chromatographic steps.
-
Column Chromatography (Initial Fractionation) :
-
Pack a silica (B1680970) gel column with a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification) :
-
Column : C18 stationary phase column (e.g., 9.4 x 250 mm, 5 µm).[12]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water is commonly used for reversed-phase HPLC separation of triterpenoids.[6] One specific method uses 94% Acetonitrile, 4% THF, and 2% Water.[12]
-
Flow Rate : Set an appropriate flow rate (e.g., 3.0 mL/min).[12]
-
Injection : Dissolve the enriched fraction from the previous step in the mobile phase and inject it into the HPLC system.
-
Detection : Use a detector such as an Evaporative Light Scattering Detector (ELSD) or a UV detector to monitor the elution of compounds.[12]
-
Fraction Collection : Collect the peak corresponding to this compound based on its retention time, which can be determined using a pure standard.
-
Purity Analysis : Analyze the purity of the isolated this compound using analytical HPLC.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
1. PI3K/Akt Signaling Pathway
This compound can induce the accumulation of Reactive Oxygen Species (ROS), which in turn inactivates the PI3K/Akt pathway, leading to attenuated melanoma progression.[1] It has also been shown to suppress the proliferation of androgen-independent prostate cancer cells by inhibiting the FGFR2-PI3K/AKT signaling pathway.[3][4]
Caption: this compound's inhibition of the PI3K/Akt pathway.
2. NF-κB Signaling Pathway
This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of the expression of pro-inflammatory genes.[2][13] This has been observed in models of alcoholic liver injury and acute lung injury.[2][13]
Caption: this compound's inhibition of the NF-κB pathway.
References
- 1. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 3. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]
- 8. hielscher.com [hielscher.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The process of extracting taraxasterol from dandelion leaf extract. [greenskybio.com]
- 12. prezi.com [prezi.com]
- 13. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Taraxasterone
Application Note and Protocol for Researchers and Drug Development Professionals
Introduction
Taraxasterone is a pentacyclic triterpenoid (B12794562) found in various medicinal plants, notably in the dandelion (Taraxacum officinale). It has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory and anti-cancer properties. As research into the therapeutic potential of this compound progresses, the need for a reliable and robust analytical method for its quantification in various matrices, such as plant extracts and pharmaceutical formulations, is crucial. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate and precise determination of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the non-polar this compound. A mobile phase consisting of an organic solvent and water allows for the elution of the analyte. The concentration of this compound is determined by comparing the peak area of the sample to that of a calibrated standard curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE or Nylon)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
4. Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a plant extract is provided below.
-
Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).
-
Transfer the sample to a suitable container and add a known volume of methanol (e.g., 10 mL).
-
Sonicate the sample for 30 minutes to facilitate the extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
5. HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
6. Method Validation (Summary of Key Parameters)
A full method validation should be performed according to ICH guidelines. The following table summarizes the key quantitative data to be determined.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | e.g., 1 - 100 µg/mL |
| Precision (%RSD) | Intraday and Interday RSD ≤ 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | To be determined (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (Signal-to-Noise ratio of 10:1) |
| Specificity | No interference from blank and placebo at the retention time of this compound |
| Robustness | No significant change in results with small variations in method parameters (flow rate, temperature, mobile phase composition) |
Data Presentation
Table 1: Summary of HPLC Method Parameters and Validation Data
| Parameter | Value/Result |
| Retention Time (min) | Approx. 8.5 min (To be confirmed experimentally) |
| Linearity (r²) | > 0.999 |
| Calibration Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 99.5% |
| Precision (%RSD) | < 1.5% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Note: The values in this table are representative and should be confirmed during method validation.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Notes and Protocols for the Quantification of Taraxasterone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone, a pentacyclic triterpene found in various plants, notably the common dandelion (Taraxacum officinale), has garnered significant interest in the scientific community.[1] This bioactive compound and its isomer, Taraxasterol (B1681928), are recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] The therapeutic potential of this compound necessitates robust and reliable methods for its quantification in plant extracts to ensure the quality, consistency, and efficacy of potential phytopharmaceuticals.
These application notes provide a comprehensive overview of the methodologies for the extraction and quantification of this compound from plant materials. Detailed protocols for sample preparation and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are presented. Additionally, this document summarizes reported quantitative data and illustrates key signaling pathways influenced by this compound.
Quantitative Data Summary
The concentration of this compound and related triterpenoids can vary significantly depending on the plant species, the part of the plant used (root, leaves, flowers), and the extraction method. While comprehensive data on this compound content across a wide range of plants is still an area of active research, available studies provide valuable insights. The highest concentrations of Taraxasterol, a closely related compound, have been observed in the latex of Taraxacum officinale.[2]
Table 1: Reported Concentrations of Taraxasterol in Taraxacum officinale
| Plant Part | Extraction Method | Analytical Method | Concentration (µg/mL of extract) | Reference |
| Natural Root | Not specified | HPLC | 2.96 | [2] |
| Root Callus Cultures | Not specified | HPLC | 3.013 | [2] |
Note: The absolute quantification of this compound in many plant materials is not yet widely available and requires further investigation. The data presented is for the closely related compound Taraxasterol and serves as a reference.[2]
Experimental Protocols
Protocol for Extraction of this compound from Taraxacum officinale Roots
This protocol describes a general method for the solvent extraction of this compound.
Materials:
-
Dried and powdered roots of Taraxacum officinale
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (analytical grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (0.45 µm)
Procedure:
-
Defatting: Weigh 10 g of dried, powdered dandelion root and place it in a flask. Add 100 mL of hexane and sonicate for 30 minutes. Filter the mixture and discard the hexane. This step removes nonpolar compounds like fats and waxes. Repeat this step twice.
-
Extraction: Air-dry the defatted plant material. Add 100 mL of methanol to the flask. Macerate for 24 hours at room temperature with occasional shaking, or perform ultrasonic-assisted extraction for 1 hour.
-
Filtration and Concentration: Filter the methanolic extract through a 0.45 µm filter. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid extract is obtained.
-
Storage: Store the crude extract at 4°C in a tightly sealed, light-protected container until further analysis.
Protocol for HPLC-UV Quantification of this compound
This protocol provides a validated method for the quantification of this compound, adapted from methodologies for similar triterpenoids.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm. Note: this compound lacks a strong chromophore; therefore, detection at low wavelengths is recommended for optimal sensitivity. It is advisable to determine the absorption maximum of a pure this compound standard if available.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of Inflammatory Pathways.
Anti-cancer Signaling Pathway
References
Taraxasterone: In Vitro Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of taraxasterone, a bioactive pentacyclic triterpene with significant anti-inflammatory and anti-cancer properties. This document includes detailed protocols for key cell culture-based assays and a summary of its effects on various cell lines.
Summary of this compound's In Vitro Effects
This compound has been shown to exert a range of effects in vitro, primarily centered around the modulation of inflammatory responses and the induction of apoptosis in cancer cells. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, suppress the production of pro-inflammatory cytokines, and modulate key signaling pathways involved in cell survival and inflammation.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various in vitro studies.
| Cell Line | Treatment Concentration | Incubation Time | Observed Effects |
| RAW 264.7 (Murine Macrophages) | 2.5, 5, 12.5 µg/mL | 1 hour pre-treatment | Dose-dependent inhibition of LPS-induced NO, PGE2, TNF-α, IL-1β, and IL-6 production.[1] |
| HT-29 (Human Colorectal Adenocarcinoma) | 2.5, 5, 10 µg/mL | Not Specified | Dose-dependent decrease in LPS-induced apoptosis and reduction in p53, BAX, and cleaved caspase-3 protein levels.[2][3] |
| HFLS-RA (Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients) | 0.3 - 10 µM | Not Specified | Suppression of IL-1β-stimulated inflammatory responses, including COX-2 and iNOS expression, and inhibition of NLRP3 inflammasome activation.[4][5] |
| BV2 (Murine Microglia) | 0 - 12 µg/mL | Not Specified | Inhibition of LPS-stimulated TNF-α and IL-1β expression via activation of LXRα.[4][5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 - 15 µg/mL | Not Specified | Exerted anti-inflammatory effects by activating LXRα in LPS-stimulated cells.[4][5] |
| A549 & H1299 (Human Non-Small Cell Lung Cancer) | Not Specified | Not Specified | Downregulation of EGFR-mediated signaling pathways, including EGFR, AKT, STAT3, mTOR, and c-RAF.[6][7] Increased apoptosis and decreased mitochondrial membrane potential.[6][7] |
| MCF-7 & MDA-MB-231 (Human Breast Cancer) | Not Specified | Not Specified | Significant reduction in proliferation and motility; induction of apoptosis via suppression of PI3K/AKT and EGFR pathways.[8] |
| DU145 & PC3 (Androgen-Independent Prostate Cancer) | Not Specified | 48 hours | Suppression of cell viability and growth; downregulation of c-Myc, cyclin D1, p-AKT, and FGFR2 expression.[9][10] |
| Lewis Lung Cancer (LLC) & SPC-A1 (Lung Carcinoma) | Not Specified | 48 hours | Inhibition of proliferation by inducing S-phase cell cycle arrest and induction of apoptosis.[11][12] |
| J774A.1 (Mouse Macrophage) & BMDMs | Not Specified | Not Specified | Inhibition of NLRP3 inflammasome activation and pyroptosis.[13] |
| Human Airway Smooth Muscle Cells (ASMCs) | 5, 10, 20, 40 µM | 48 hours | Inhibition of TGF-β1-induced proliferation and migration through regulation of the p38/STAT3 pathway.[14] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer progression.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell culture setting.
Caption: General experimental workflow for this compound studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Target cells (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Target cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration as described in the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by this compound.
Materials:
-
Target cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-EGFR, anti-BAX, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cytokine Measurement (ELISA)
This protocol is used to measure the concentration of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with this compound and/or an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve generated from known concentrations of the cytokine.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 6. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Taraxasterol stimulates apoptosis of BCa cells via restraining PI3K/AKT and epidermal growth factor receptor (EGFR) [ejgo.net]
- 9. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of NLRP3 Inflammasome Activation and Pyroptosis in Macrophages by Taraxasterol Is Associated With Its Regulation on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Application Notes and Protocols for In Vivo Administration of Taraxasterone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. In vivo studies in animal models have demonstrated its potential therapeutic effects, primarily attributed to its anti-inflammatory and anti-cancer properties. These effects are largely mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt).
This document provides a comprehensive overview of the in vivo administration of this compound in various animal models, summarizing key quantitative data and detailing experimental protocols. The information presented here is intended to serve as a practical guide for researchers designing and conducting preclinical studies with this promising natural compound. It is important to note that in much of the scientific literature, this compound is referred to interchangeably as Taraxasterol (B1681928).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in different in vivo animal models.
Table 1: Anti-Inflammatory Effects of this compound in a Murine Model of Ulcerative Colitis
| Animal Model | Treatment Protocol | Key Parameters | Results | Reference(s) |
| DSS-induced colitis in C57BL/6 mice | This compound (25, 50, 100 mg/kg/day) via oral gavage for 5 days. | Disease Activity Index (DAI) Score | Dose-dependent reduction in DAI score.[1] | [1][2] |
| Colon Length | Significant increase in colon length at 10 mg/kg compared to the DSS group.[1] | [1] | ||
| Histopathological Score | Dose-dependent reduction in colonic pathological damage.[2] The 100 mg/kg group showed a significantly lower score (1.5±0.2) compared to the 25 mg/kg group (2.7±0.3).[3] | [2][3] | ||
| Serum TNF-α Levels | Dose-dependent decrease in serum TNF-α levels.[2] | [2] | ||
| Serum IL-6 Levels | Dose-dependent decrease in serum IL-6 levels.[2] | [2] |
Table 2: Anti-Arthritic Effects of this compound in a Murine Model of Rheumatoid Arthritis
| Animal Model | Treatment Protocol | Key Parameters | Results | Reference(s) |
| Collagen-induced arthritis in CCR9-deficient mice | This compound (10 mg/kg) once daily for 5 days. | Clinical Arthritic Score | Significant reduction in clinical arthritic scores compared to the model group.[4][5] | [4][5][6] |
| Paw Swelling | Significant suppression of paw swelling. | [7] | ||
| Serum TNF-α, IL-1β, and IL-6 Levels | Significant suppression of serum pro-inflammatory cytokine levels.[4][5] | [4][5] |
Table 3: Hepatoprotective Effects of this compound in Murine Models of Liver Injury
| Animal Model | Treatment Protocol | Key Parameters | Results | Reference(s) |
| Ethanol-induced liver injury in ICR mice | This compound (2.5, 5, 10 mg/kg) daily via intragastric administration. | Serum ALT Levels (U/L) | Dose-dependent, significant reduction. At 10 mg/kg, levels were significantly lower than the ethanol-only group.[4] | [4] |
| Serum AST Levels (U/L) | Dose-dependent, significant reduction. At 10 mg/kg, levels were significantly lower than the ethanol-only group.[4] | [4] | ||
| Hepatic MDA Levels | Dose-dependent, significant reduction.[5][8] | [5][8] | ||
| Hepatic GSH Levels | Dose-dependent, significant increase.[5][8] | [5][8] | ||
| Hepatic SOD Activity | Dose-dependent, significant increase.[5][8] | [5][8] | ||
| Concanavalin (B7782731) A-induced acute hepatic injury in mice | This compound (2.5, 5, 10 mg/kg) orally for 7 days. | Serum ALT and AST Levels | Dose-dependent, significant reduction at 5 and 10 mg/kg.[9][10] | [9][10] |
| Hepatic MDA, GSH, and SOD Levels | Dose-dependent improvement in oxidative stress markers.[10][11][12] | [10][11][12] |
Table 4: Anti-Cancer Effects of this compound in a Murine Xenograft Model of Prostate Cancer
| Animal Model | Treatment Protocol | Key Parameters | Results | Reference(s) |
| DU145 androgen-independent prostate cancer cell xenograft in BALB/c nude mice | This compound treatment for 21 days. | Tumor Volume | Significant reduction in tumor growth.[3][13] | [3][8][13][14] |
| Tumor Weight | Significant reduction in tumor weight.[3][13] | [3][13] | ||
| Protein Expression in Tumor Tissue (c-Myc, cyclin D1, p-AKT, FGFR2) | Down-regulation of protein expression.[8][14] | [8][14] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) Oral Gavage Suspension (0.5% CMC-Na Vehicle)
This compound is poorly soluble in water, necessitating its formulation as a suspension for oral administration. A commonly used and effective vehicle is a 0.5% (w/v) solution of sodium carboxymethyl cellulose (B213188) (CMC-Na).
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile, distilled, or deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile beaker or flask
-
Weighing scale and spatulas
Protocol:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Calculate the required volume of the vehicle based on the number of animals and doses.
-
Weigh the appropriate amount of CMC-Na powder (e.g., 0.5 g for 100 mL of vehicle).
-
In a sterile beaker or flask, heat a portion (approximately one-third of the final volume) of the sterile water to about 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while continuously stirring with a magnetic stir bar to ensure the powder is well-dispersed and to prevent clumping.
-
Once the powder is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the cold sterile water.
-
Continue stirring the solution in a cold water bath or at 4°C until the CMC-Na is completely dissolved and the solution is clear and viscous.
-
Store the prepared vehicle at 4°C.
-
-
Prepare the this compound Suspension:
-
Calculate the total amount of this compound required based on the desired dose (e.g., mg/kg) and the total volume of the vehicle.
-
Weigh the calculated amount of this compound powder.
-
To ensure a uniform suspension, it is recommended to first create a paste. In a small mortar, add the this compound powder and a small volume of the prepared 0.5% CMC-Na vehicle. Gently triturate with a pestle until a smooth paste is formed.
-
Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously mixing.
-
Transfer the suspension to a sterile tube or bottle.
-
Vortex the suspension vigorously for several minutes to ensure homogeneity. If available, sonication can be used to further reduce particle size and improve suspension stability.
-
Prepare the suspension fresh daily. Before each administration, vortex the suspension thoroughly to ensure a uniform dose is delivered.
-
b) Intraperitoneal (IP) Injection Solution
For intraperitoneal injections, this compound can be dissolved in a suitable solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and dosing volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the this compound completely, creating a stock solution.
-
Further dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final concentration of DMSO is low (typically ≤5%) to minimize toxicity to the animals.
-
Vortex the solution thoroughly before administration.
Administration Protocols
a) Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (typically 20-22 gauge for mice)
-
Syringes (1 mL)
Protocol:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Draw the required volume of the well-vortexed this compound suspension into the syringe.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
b) Intraperitoneal (IP) Injection in Mice/Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized needles (typically 25-27 gauge for mice, 23-25 gauge for rats)
-
Syringes (1 mL)
Protocol:
-
Properly restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail.
-
Tilt the animal's head downwards to allow the abdominal organs to shift cranially.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.
Caption: this compound inhibits inflammation and cancer progression by targeting the NF-κB and PI3K/Akt pathways.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: A generalized workflow for in vivo evaluation of this compound in animal models of disease.
References
- 1. Taraxasterol ameliorates dextran sodium sulfate-induced murine colitis via improving intestinal barrier and modulating gut microbiota dysbiosis: Taraxasterol ameliorates colitis via intestinal barrier and gut microbiota dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF- κ B Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of taraxasterol against rheumatoid arthritis by the modulation of inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taraxasterol from Taraxacum prevents concanavalin A-induced acute hepatic injury in mice via modulating TLRs/NF-κB and Bax/Bc1-2 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Taraxasterone-based Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone, a pentacyclic triterpenoid (B12794562) found in various plants, notably the dandelion (Taraxacum officinale), has emerged as a promising candidate for therapeutic agent development.[1][2] Extensive preclinical research highlights its potent anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] These therapeutic effects are attributed to its ability to modulate key signaling pathways involved in pathogenesis, including the NF-κB, MAPK, and PI3K/Akt pathways.[3][4][5][6] This document provides detailed application notes and standardized protocols for researchers investigating and developing this compound as a therapeutic agent.
Mechanism of Action
This compound exerts its biological effects by intervening in multiple cellular signaling cascades. In inflammatory conditions, it has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[3][6][7][8][9] This is achieved, in part, by suppressing the activation of the NF-κB and MAPK signaling pathways.[3][6][10] In the context of cancer, this compound has been demonstrated to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, including those from lung, liver, and prostate cancers.[3][4][11] The anti-cancer effects are associated with the modulation of pathways such as PI3K/Akt and EGFR signaling.[4][5][11]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key preclinical studies on this compound, providing a comparative overview of its efficacy in various models.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| A549 | Non-small cell lung cancer | MTT Assay | IC50 | 25.89 µM | Inhibition of cell proliferation | [11] |
| H1299 | Non-small cell lung cancer | Flow Cytometry | Cell Cycle Arrest | 30 µM | G0/G1 phase arrest | [11] |
| HepG2 | Hepatocellular Carcinoma | Cell Proliferation Assay | Inhibition | 5-25 µmol/l | Significant inhibition of proliferation | [8] |
| Huh7 | Hepatocellular Carcinoma | Cell Proliferation Assay | Inhibition | 5-25 µmol/l | Significant inhibition of proliferation | [8] |
| DU145 | Androgen-independent prostate cancer | Cell Viability Assay | Inhibition | Not specified | Significant suppression of viability and growth | [4] |
| PC3 | Androgen-independent prostate cancer | Cell Viability Assay | Inhibition | Not specified | Significant suppression of viability and growth | [4] |
Table 2: In Vivo Anti-Inflammatory and Anti-Tumor Activity of this compound
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Key Findings | Reference |
| Mice | LPS-induced endotoxic shock | 2.5, 5, 10 mg/kg | Not specified | Increased survival rates (30%, 40%, 70% respectively) | [3] |
| Mice | LPS-induced acute lung injury | 10 mg/kg/day | Intraperitoneal injection | Reduced pro-inflammatory factors and myeloperoxidase activity | [3] |
| Mice | Concanavalin A-induced liver injury | 5, 10 mg/kg | Not specified | Reduced inflammatory response and protected against liver injury | [3] |
| Mice | Dextran sulfate (B86663) sodium (DSS)-induced acute experimental colitis | 10 mg/kg/day | Oral | Potent anti-inflammatory properties observed | [3] |
| Nude Mice | Androgen-independent prostate cancer xenograft (DU145 cells) | Not specified | Not specified | Evident inhibition of tumor growth | [4] |
| Mice | H22 tumor-bearing mice | Not specified | Not specified | Inhibition of tumor growth | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound's therapeutic potential.
In Vitro Assays
1. Cell Viability and Cytotoxicity (MTT Assay)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells (e.g., HepG2, A549).
-
Materials:
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Anti-inflammatory Activity in Macrophages (RAW 264.7)
-
Objective: To assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve should be used for quantification.[11]
-
-
Cytokine Measurement (ELISA):
-
3. Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
-
Objective: To quantify this compound-induced apoptosis in cancer cells (e.g., A549).
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples using a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[12][13][14]
-
4. Western Blot Analysis of Signaling Pathways (e.g., NF-κB)
-
Objective: To investigate the effect of this compound on the activation of key signaling proteins.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound and/or LPS as required.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).[6][15]
-
In Vivo Assays
1. LPS-Induced Acute Lung Injury (ALI) in Mice
-
Objective: To evaluate the protective effect of this compound in an in vivo model of acute inflammation.
-
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution for injection
-
Anesthetics
-
-
Protocol:
-
Acclimatize mice for at least one week.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle control 1 hour before LPS challenge.[4]
-
Induce ALI by intranasal or intratracheal administration of LPS (e.g., 5 mg/kg).[16]
-
After a set time (e.g., 6-24 hours), euthanize the mice.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Collect BALF by lavaging the lungs with PBS.
-
Determine the total and differential inflammatory cell counts.
-
Measure cytokine levels (TNF-α, IL-6) in the BALF supernatant by ELISA.
-
-
Lung Tissue Analysis:
-
Measure the lung wet-to-dry weight ratio to assess pulmonary edema.
-
Homogenize lung tissue to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Perform histological analysis (H&E staining) to evaluate lung injury.[4]
-
-
2. Oxidative Stress Marker Analysis in Tissues
-
Objective: To measure the effect of this compound on oxidative stress markers in tissue homogenates (e.g., from the liver in a liver injury model).
-
Protocols:
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation):
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound's anti-cancer mechanism via PI3K/Akt pathway inhibition.
Caption: General workflow for in vitro evaluation of this compound.
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of taraxasterol on acute lung injury induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndsaco.com [ndsaco.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Hispolon in Mice, Through Regulating the TLR4/PI3K/Akt/mTOR and Keap1/Nrf2/HO-1 Pathways, and Suppressing Oxidative Stress-Mediated ER Stress-Induced Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. nwlifescience.com [nwlifescience.com]
- 21. japsonline.com [japsonline.com]
- 22. ias.ac.in [ias.ac.in]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Dose response and time course studies on superoxide dismutase as a urinary biomarker of carbon tetrachloride-induced hepatic injury in the Hanover Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Taraxasterone in Liver Injury Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone, a pentacyclic triterpene isolated from Taraxacum officinale (dandelion), has demonstrated significant hepatoprotective effects in various preclinical models of liver injury. These notes provide an overview of its application in research settings, detailing its mechanism of action, relevant signaling pathways, and protocols for use in experimental models of liver injury. This compound has been shown to mitigate liver damage induced by immune-mediated responses, alcohol, and drug toxicity.[1][2][3][4] Its protective effects are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][4]
Mechanism of Action
This compound exerts its hepatoprotective effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, and apoptosis. Key mechanisms include the inhibition of pro-inflammatory pathways such as Toll-like receptor (TLR)/NF-κB and the activation of the Nrf2 antioxidant response element pathway.[1][2][3][5] Additionally, it regulates the balance of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and influences the JNK signaling pathway.[1][4]
Key Signaling Pathways Modulated by this compound in Liver Injury
The hepatoprotective effects of this compound are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Signaling pathways modulated by this compound in liver injury.
Experimental Protocols
The following are detailed protocols for inducing and studying liver injury in mice, and for evaluating the therapeutic potential of this compound.
General Experimental Workflow
Caption: General experimental workflow for studying this compound in liver injury models.
Concanavalin (B7782731) A (Con A)-Induced Immune-Mediated Liver Injury Model
This model is used to study immune-mediated hepatitis.
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Reagents: Concanavalin A (Con A), this compound, Saline.
-
Protocol:
-
Acclimatize mice for one week.
-
Divide mice into groups: Control, Con A model, this compound-treated (various doses), and positive control.
-
Administer this compound (dissolved in a suitable vehicle) or vehicle control to the respective groups via intragastric gavage daily for a predetermined period (e.g., 7 days).
-
On the final day of treatment, induce liver injury by injecting Con A (e.g., 20 mg/kg) intravenously via the tail vein.
-
Sacrifice the mice 8-24 hours after Con A injection.
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Harvest liver tissue for histopathological analysis (H&E staining), and for molecular analysis (e.g., Western blot for TLRs, NF-κB, Bax, Bcl-2; ELISA for TNF-α, IL-6).
-
Ethanol-Induced Liver Injury Model
This model mimics alcoholic liver disease.
-
Animals: Male ICR mice (6-8 weeks old).
-
Reagents: Lieber-DeCarli liquid diet containing 5% ethanol, this compound, Tiopronin (positive control).
-
Protocol:
-
Acclimatize mice for one week.
-
Divide mice into groups: Control, Ethanol model, this compound-treated (e.g., 2.5, 5, 10 mg/kg), and Tiopronin-treated.[6]
-
Feed the control group a standard diet, while the other groups receive the Lieber-DeCarli diet with 5% ethanol for 10 days.[6]
-
Administer this compound or Tiopronin intragastrically daily during the 10-day ethanol feeding period.[6]
-
On day 11, administer a single binge dose of 20% ethanol (5 g/kg body weight) by intragastric gavage.[6]
-
Sacrifice the mice 12 hours after the binge dose.
-
Collect blood for serum analysis of ALT, AST, and triglycerides (TG).[2]
-
Harvest liver tissue for analysis of malondialdehyde (MDA), glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and for histopathology and Western blot analysis (CYP2E1, Nrf2, HO-1, NF-κB).[2][6]
-
Acetaminophen (APAP)-Induced Drug-Induced Liver Injury (DILI) Model
This model is a common representation of drug-induced hepatotoxicity.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Reagents: Acetaminophen (APAP), this compound, N-acetylcysteine (NAC) as a positive control.
-
Protocol:
-
Acclimatize mice for one week.
-
Divide mice into groups: Control, APAP model, this compound-treated, and NAC-treated.
-
Administer this compound or vehicle control intragastrically.
-
After a specific time following this compound administration (e.g., 2 hours), induce liver injury by a single intraperitoneal injection of APAP (e.g., 300-500 mg/kg).
-
Sacrifice mice 6-24 hours after APAP injection.
-
Collect blood for serum analysis of ALT and AST.
-
Harvest liver tissue for histopathology and for molecular analysis to assess oxidative stress (Nrf2, HO-1), inflammation, and apoptosis (JNK, Bax, Bcl-2, Caspase-3).[4]
-
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on various liver injury models.
Table 1: Effects of this compound on Serum Markers of Liver Injury
| Model | Parameter | Control Group | Injury Model Group | This compound-Treated Group | Positive Control | Reference |
| Con A-Induced | ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | N/A | [1] |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased | N/A | [1] | |
| Ethanol-Induced | ALT (U/L) | Normal | Significantly Increased | Dose-dependently Decreased | Decreased | [2][6][7] |
| AST (U/L) | Normal | Significantly Increased | Dose-dependently Decreased | Decreased | [2][6][7] | |
| TG (mmol/L) | Normal | Significantly Increased | Significantly Decreased | N/A | [2][6] | |
| APAP-Induced | ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | Decreased | [3][4] |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased | Decreased | [3][4] |
Table 2: Effects of this compound on Markers of Oxidative Stress
| Model | Parameter | Control Group | Injury Model Group | This compound-Treated Group | Reference |
| Con A-Induced | MDA | Normal | Significantly Increased | Significantly Decreased | [1] |
| GSH | Normal | Significantly Decreased | Significantly Increased | [1] | |
| SOD | Normal | Significantly Decreased | Significantly Increased | [1] | |
| Ethanol-Induced | MDA | Normal | Significantly Increased | Significantly Decreased | [2][6] |
| GSH | Normal | Significantly Decreased | Significantly Increased | [2][6] | |
| SOD | Normal | Significantly Decreased | Significantly Increased | [2][6] | |
| APAP-Induced | Peroxides | Normal | Increased | Inhibited | [4] |
| Antioxidants | Normal | Decreased | Increased Activity | [4] |
Table 3: Effects of this compound on Inflammatory Cytokines
| Model | Cytokine | Control Group | Injury Model Group | This compound-Treated Group | Reference |
| Con A-Induced | TNF-α | Normal | Significantly Increased | Significantly Inhibited | [1] |
| IL-6 | Normal | Significantly Increased | Significantly Inhibited | [1] | |
| IL-1β | Normal | Significantly Increased | Significantly Inhibited | [1] | |
| IFN-γ | Normal | Significantly Increased | Significantly Inhibited | [1] | |
| Ethanol-Induced | TNF-α | Normal | Significantly Increased | Significantly Inhibited | [2][6] |
| IL-6 | Normal | Significantly Increased | Significantly Inhibited | [2][6] | |
| APAP-Induced | Inflammatory Factors | Normal | Increased | Reduced Secretion | [3] |
Conclusion
This compound is a promising natural compound for the prevention and treatment of liver injury. The provided protocols and data serve as a valuable resource for researchers investigating its therapeutic potential. The ability of this compound to modulate multiple pathways involved in liver pathology makes it a compelling candidate for further drug development.
References
- 1. Taraxasterol from Taraxacum prevents concanavalin A-induced acute hepatic injury in mice via modulating TLRs/NF-κB and Bax/Bc1-2 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taraxasterol protects against acetaminophen-induced hepatotoxicity by reducing liver inflammatory response and ameliorating oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of taraxasterol against acetaminophen-induced liver injury elucidated through network pharmacology and in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of taraxasterol against ethanol and high-fat diet-induced liver injury by regulating TLR4/MyD88/NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF- κ B Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Taraxasterone in Prostate Cancer Cell Lines: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Taraxasterone, a natural pentacyclic-triterpene compound, is demonstrating significant potential as an anti-cancer agent in preclinical studies involving prostate cancer cell lines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic effects of this compound on prostate cancer. The following information, compiled from recent studies, outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental procedures for its evaluation.
Summary of Quantitative Data
This compound has been shown to inhibit the viability and metastatic potential of various prostate cancer cell lines. The following tables summarize the key quantitative findings from published research.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Time Point | IC50 Value (µM) | Assay Used |
| PC3 | 24 h | 114.68 ± 3.28 | MTT & Trypan Blue |
| PC3 | 48 h | 108.70 ± 5.82 | MTT & Trypan Blue |
| PC3 | 72 h | 49.25 ± 3.22 | MTT & Trypan Blue |
| PC3 | 48 h | 30 | CCK-8 |
| DU145 | 48 h | 56 | CCK-8 |
Table 2: Effects of this compound on Metastatic Potential and Gene Expression in PC3 Cells
| Parameter | Reduction/Effect |
| Cell Adhesion | 74% reduction |
| Cell Invasion | 56% reduction |
| Cell Migration | 76% reduction |
| Gene Expression | |
| uPA | Decreased |
| uPAR | Decreased |
| MMP-9 | Decreased |
| MMP-2 | Decreased |
| TIMP-1 | Increased |
| TIMP-2 | Increased |
Table 3: Effects of this compound on Protein Expression in Androgen-Independent Prostate Cancer Cells (DU145 & PC3)
| Protein | Effect |
| c-Myc | Down-regulated |
| Cyclin D1 | Down-regulated |
| p-AKT | Down-regulated |
| FGFR2 | Down-regulated |
Signaling Pathways Modulated by this compound
This compound has been found to suppress the proliferation of androgen-independent prostate cancer cells by targeting key signaling pathways.
FGFR2-PI3K/AKT Signaling Pathway
Research indicates that this compound inhibits the proliferation of androgen-independent prostate cancer cells by suppressing the FGFR2-PI3K/AKT signaling pathway.[1][2][3][4] This inhibition leads to the downregulation of downstream targets like c-Myc and cyclin D1, which are crucial for cell proliferation.[1][2][4]
Caption: this compound inhibits the FGFR2-PI3K/AKT signaling pathway.
Regulation of Metastasis-Related Genes
This compound also exerts its anti-metastatic effects by modulating the expression of genes involved in cell invasion and migration.[5][6] It downregulates matrix metalloproteinases (MMP-2 and MMP-9) and the urokinase plasminogen activator system (uPA, uPAR), while upregulating their inhibitors (TIMP-1 and TIMP-2).[5][6]
Caption: this compound's regulation of metastasis-related genes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assays
1. MTT Assay [5]
-
Objective: To determine the cytotoxic effect of this compound on prostate cancer cells.
-
Procedure:
-
Seed 1.5 x 104 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 2, 4, 8, 16, 32, 64, and 128 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate in the dark for 3 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using an ELISA reader.
-
Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
2. CCK-8 Assay [1]
-
Objective: To assess cell viability and proliferation.
-
Procedure:
-
Seed 5 x 103 DU145 cells/well or 1 x 104 PC3 cells/well in 96-well plates.
-
After 12 hours, treat cells with desired concentrations of this compound.
-
At specified time points (e.g., 0-7 days), add 10 µL of CCK-8 reagent to each well.
-
Incubate for 2 hours and measure the absorbance at 450 nm.
-
Caption: General workflow for cell viability assays.
Real-Time Quantitative PCR (RT-qPCR)[5]
-
Objective: To quantify the expression levels of target genes.
-
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for 24 hours.
-
Extract total RNA using a suitable reagent like TRIzol.
-
Synthesize cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
Perform RT-qPCR using gene-specific primers (refer to published literature for primer sequences).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Adhesion Assay[5]
-
Objective: To evaluate the effect of this compound on the adhesion of prostate cancer cells.
-
Procedure:
-
Coat 4-well plates with gelatin and incubate for 20 minutes at 37°C.
-
Treat prostate cancer cells with this compound at its IC50 concentration for 24 hours.
-
Trypsinize and suspend the cells.
-
Seed 500 cells per well and incubate.
-
Wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with paraformaldehyde.
-
Stain the cells, extract the dye, and measure the absorbance at 560 nm.
-
Gelatin Zymography[5][7]
-
Objective: To determine the enzymatic activity of MMP-2 and MMP-9.
-
Procedure:
-
Culture cells in serum-free media and treat with this compound.
-
Collect the conditioned media.
-
Separate proteins on a polyacrylamide gel containing gelatin.
-
Wash the gel to remove SDS and incubate in a developing buffer to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Blue. Areas of enzymatic activity will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry software.
-
These protocols provide a foundation for investigating the anti-cancer properties of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these methods for their specific experimental conditions. The promising results from these in vitro studies warrant further investigation into the therapeutic potential of this compound for prostate cancer treatment.
References
- 1. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Taraxasterone for Studying Apoptosis Induction Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taraxasterone, a pentacyclic triterpene derived from plants such as Taraxacum officinale (dandelion), has demonstrated significant anti-cancer properties in a variety of preclinical models. Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, in cancer cells. This makes this compound a valuable pharmacological tool for investigating the molecular pathways that govern apoptosis. These application notes provide an overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its study.
Mechanism of Action: Apoptosis Induction
This compound triggers apoptosis primarily through the intrinsic (or mitochondrial) pathway, initiated by the accumulation of intracellular Reactive Oxygen Species (ROS). This cascade of events leads to the inhibition of pro-survival signaling and the activation of pro-apoptotic factors.
ROS-Mediated Inhibition of the PI3K/Akt Pathway
A primary mechanism of this compound is the induction of oxidative stress through the generation of ROS.[1] Elevated ROS levels lead to the inactivation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[1][2] The inhibition of this pathway, observed through the reduced phosphorylation of Akt (p-Akt), is a key event in this compound-induced apoptosis.[1]
Caption: this compound induces ROS, which inhibits the PI3K/Akt survival pathway.
Activation of the Intrinsic Apoptotic Pathway
The inhibition of survival signals converges on the mitochondria. This compound treatment leads to an altered balance of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift increases mitochondrial outer membrane permeability, causing a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.[3] Cytosolic cytochrome c triggers the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving key substrates like Poly (ADP-ribose) polymerase (PARP).[4][5]
References
- 1. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Network Pharmacology of Taraxasterone
Introduction
Taraxasterone, a pentacyclic triterpenoid (B12794562) found in medicinal plants like dandelions (Taraxacum officinale), has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Network pharmacology provides a powerful approach to elucidate the complex mechanisms of action of such natural compounds by integrating systems biology, pharmacology, and computational analysis.[4] This methodology allows for the identification of multiple protein targets and the signaling pathways they modulate, offering a holistic view of the compound's therapeutic effects. These notes detail the key targets of this compound and provide protocols for experimental validation.
Identified Targets and Signaling Pathways
Network pharmacology studies, combined with experimental validation, have identified several key protein targets and signaling pathways through which this compound exerts its effects, particularly in the context of cancer and inflammation.
-
Key Protein Targets: The primary targets identified often play crucial roles in cell proliferation, survival, and inflammation. A network analysis of this compound and associated diseases like gastric and cervical cancer has pinpointed several collective targets.[4][5][6]
-
Core Signaling Pathways: this compound's biological activities are mediated through the modulation of interconnected signaling pathways. These pathways are central to cellular processes that are often dysregulated in diseases like cancer.[1][7][8][9]
-
PI3K/Akt Signaling Pathway: This is a critical pathway for cell survival and proliferation. This compound has been shown to inhibit this pathway, which is often overactive in cancer cells.[8][10][11] Inhibition of PI3K/Akt signaling can lead to decreased cancer cell growth and induction of apoptosis.[10]
-
EGFR-mediated Signaling: The Epidermal Growth Factor Receptor (EGFR) is a key target in many cancers. This compound can downregulate EGFR and its downstream effectors like AKT1, thereby suppressing tumor growth.[4][7]
-
NF-κB Signaling Pathway: As a prototypical pro-inflammatory pathway, NF-κB is a major target for anti-inflammatory compounds.[1] this compound has been shown to inhibit the activation and nuclear translocation of NF-κB, leading to a reduction in the production of inflammatory mediators like NO, PGE₂, TNF-α, IL-1β, and IL-6.[1][3][12]
-
Apoptosis Pathway: this compound can induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway.[8][10] This involves modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases (like caspase-9 and caspase-3) and subsequent cell death.[8][10][13]
-
Data Presentation: Summary of Targets and Experimental Data
The following tables summarize the identified targets of this compound and quantitative data from in vitro studies.
Table 1: Predicted and Verified Targets of this compound in Cancer
| Target Protein | Full Name | Role in Disease (Cancer) | Reference |
|---|---|---|---|
| AKT1 | AKT serine/threonine kinase 1 | Cell survival, proliferation, angiogenesis | [4][5] |
| EGFR | Epidermal growth factor receptor | Cell growth, proliferation, differentiation | [4][5][7] |
| FGFR2 | Fibroblast growth factor receptor 2 | Cell growth, migration, angiogenesis | [4][5][14] |
| BRAF | B-Raf proto-oncogene, serine/threonine kinase | Cell division, differentiation, secretion | [4][5] |
| MMP2 | Matrix metalloproteinase 2 | Extracellular matrix degradation, invasion, metastasis | [4][5] |
| HSP90AA1 | Heat shock protein 90 alpha class A member 1| Protein folding, stability, signal transduction |[15] |
Table 2: Summary of In Vitro Experimental Data for this compound
| Cell Line | Assay Type | Parameter | Value/Effect | Reference |
|---|---|---|---|---|
| HepG2 (Liver Cancer) | Proliferation Assay | IC₅₀ | 17.0 µM | [1] |
| A549 & H1299 (NSCLC) | Apoptosis Assay | Effect | Increased apoptosis, decreased mitochondrial membrane potential | [7] |
| HeLa (Cervical Cancer) | Apoptosis Assay | Effect | Increased ROS, activation of caspase-9 and -3, decreased PI3K/Akt signaling | [10] |
| RAW 264.7 (Macrophages) | Anti-inflammatory Assay | Doses | 2.5, 5, 12.5 µg/ml | [12] |
| RAW 264.7 (Macrophages) | Anti-inflammatory Assay | Effect | Dose-dependent inhibition of NO, PGE₂, TNF-α, IL-1β, IL-6 | [12] |
| PC-3 & DU145 (Prostate Cancer) | Viability Assay | Effect | Suppressed viability and growth |[11][14] |
Experimental Protocols
Protocol 1: Network Pharmacology Analysis (In Silico)
This protocol outlines the computational workflow to identify the targets and pathways of this compound.
Objective: To predict the potential targets of this compound and elucidate the biological pathways involved in its therapeutic effects.
Methodology:
-
Compound Target Prediction:
-
Obtain the 2D or 3D structure of this compound from a chemical database (e.g., PubChem).
-
Use multiple target prediction databases to identify potential protein targets. Recommended platforms include SwissTargetPrediction, PharmMapper, and Super-PRED.[2][15]
-
Compile a list of predicted targets, using a probability or score cutoff (e.g., probability ≥ 0.1) to filter for high-confidence interactions.[2]
-
-
Disease-Associated Gene Collection:
-
Identify the disease of interest (e.g., Gastric Cancer, Inflammation).
-
Collect disease-associated genes from multiple databases such as GeneCards, OMIM, and the Comparative Toxicogenomics Database (CTD).[6][15]
-
Use a relevance score cutoff (e.g., relevance score ≥ 10 in GeneCards) to select significant disease-related genes.[6]
-
-
Network Construction:
-
Identify the intersection of genes between the "Compound Targets" and "Disease Genes" lists using a Venn diagram tool (e.g., Venny 2.1.0).[6] These overlapping genes are the potential therapeutic targets of this compound for the specific disease.
-
Construct a Protein-Protein Interaction (PPI) network using the overlapping targets. Upload the gene list to the STRING database or use a tool like POINeT.[15][16] Set a confidence score threshold (e.g., > 0.9) to ensure high-quality interactions.[17]
-
Visualize the network using software like Cytoscape.[16][18] In the network, nodes represent proteins and edges represent interactions.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of overlapping targets.[6][15]
-
Use a platform like Metascape or the DAVID database.[15]
-
GO analysis will reveal the associated biological processes (BP), cellular components (CC), and molecular functions (MF).
-
KEGG analysis will identify the key signaling pathways modulated by the targets.
-
Filter results based on a P-value or FDR cutoff (e.g., P < 0.01) to identify statistically significant terms and pathways.[6]
-
Diagram 1: Network Pharmacology Workflow
Caption: A flowchart of the in silico network pharmacology analysis process.
Protocol 2: Molecular Docking Simulation
Objective: To validate the binding affinity between this compound and its key predicted protein targets.
Methodology:
-
Preparation of Ligand and Receptor:
-
Ligand (this compound): Obtain the 3D structure of this compound from the PubChem database. Use software like Chem3D or Avogadro to perform energy minimization.
-
Receptor (Target Protein): Download the 3D crystal structure of the target protein (e.g., AKT1, EGFR) from the Protein Data Bank (PDB).[19]
-
Prepare the protein using software like AutoDockTools or PyMOL. This involves removing water molecules and co-crystallized ligands, and adding polar hydrogens.[19][20]
-
-
Grid Box Generation:
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina or AutoDock 4.2.[15]
-
Configure the docking parameters, often using a genetic algorithm like the Lamarckian Genetic Algorithm for conformational searching.[21]
-
Run the simulation to predict the binding conformation and affinity of this compound to the target protein. The result is typically given as a binding energy score (e.g., in kcal/mol). A lower binding energy (more negative) indicates a stronger, more stable interaction.[6]
-
-
Analysis and Visualization:
-
Analyze the docking results to identify the pose with the lowest binding energy.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein's active site using software like PyMOL or Discovery Studio.[19]
-
Protocol 3: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or growth-inhibitory effects of this compound on a specific cell line.
Materials:
-
Target cell line (e.g., A549, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7).[22]
-
Multi-well spectrophotometer (plate reader).
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[23]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[22]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 4: Western Blot for Apoptosis Markers
Objective: To measure the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) in cells treated with this compound.[25]
Methodology:
-
Sample Preparation (Protein Extraction):
-
Culture and treat cells with this compound as described in the MTT assay protocol.
-
After treatment, wash the cells twice with ice-cold PBS.[26]
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[26]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[26]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[26]
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by mixing with 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[26]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 60-90 minutes).[26]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[26]
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin) overnight at 4°C.[26]
-
Wash the membrane three times for 10 minutes each with TBST.[26]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[26]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[26]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control to compare expression levels across samples.[26] An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 indicates the induction of apoptosis.[8][13]
-
Diagram 2: this compound Signaling Pathway Interactions
Caption: Key signaling pathways modulated by this compound.
Protocol 5: Quantitative PCR (qPCR) for Inflammatory Gene Expression
Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β) in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound followed by an inflammatory stimulus like lipopolysaccharide (LPS), as described previously.[12]
-
-
RNA Extraction:
-
After treatment, aspirate the medium and wash cells with PBS.
-
Add 300-500 µL of a lysis reagent like TRIzol directly to the cells and homogenize by pipetting.[27]
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., chloroform (B151607) extraction and isopropanol (B130326) precipitation).[27]
-
Resuspend the final RNA pellet in nuclease-free water.
-
Assess RNA quantity and quality (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Typically, 1 µg of total RNA is used per reaction.
-
The reaction mix includes reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
Incubate the reaction according to the kit's protocol (e.g., 60 minutes at 42°C followed by an inactivation step).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain:
-
SYBR Green Master Mix
-
Forward and reverse primers for the gene of interest (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the qPCR plate in a real-time PCR machine. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[28]
-
-
Data Analysis:
-
The qPCR instrument will generate amplification plots and cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Step 1: Normalize the Ct value of the target gene to the housekeeping gene for each sample: ΔCt = Ct_target - Ct_housekeeping
-
Step 2: Normalize the ΔCt of the treated sample to the ΔCt of the control sample: ΔΔCt = ΔCt_treated - ΔCt_control
-
Step 3: Calculate the fold change in expression: Fold Change = 2^(-ΔΔCt)
-
-
A fold change less than 1 indicates downregulation of the gene by this compound, while a value greater than 1 indicates upregulation.
-
Diagram 3: PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by this compound.
References
- 1. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages. (2012) | Xuemei Zhang | 96 Citations [scispace.com]
- 4. Network pharmacology-based identification of the antitumor effects of taraxasterol in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network pharmacology-based identification of the antitumor effects of taraxasterol in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tmrjournals.com [tmrjournals.com]
- 7. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects of Taraxasterol against Deoxynivalenol-Induced Damage to Bovine Mammary Epithelial Cells | MDPI [mdpi.com]
- 14. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Active ingredients and molecular targets of Taraxacum mongolicum against hepatocellular carcinoma: network pharmacology, molecular docking, and molecular dynamics simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Construction and analysis of protein-protein interaction networks based on proteomics data of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction and contextualization approaches for protein-protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction and analysis of protein–protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico bioprospecting of taraxerol as a main protease inhibitor of SARS-CoV-2 to develop therapy against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular docking analysis of the tumor protein beta arrestin-1 with oxadiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. merckmillipore.com [merckmillipore.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. benchchem.com [benchchem.com]
- 27. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 28. 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array [bio-protocol.org]
Application Notes & Protocols: Taraxasterone as a Ligand for Molecular Docking Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taraxasterone, a pentacyclic triterpenoid (B12794562) found in plants like the dandelion (Taraxacum officinale), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] These therapeutic properties are attributed to its ability to modulate key cellular signaling pathways.[2][4] Molecular docking is a powerful computational method used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[5][6] This technique allows researchers to screen virtual libraries of compounds, elucidate mechanisms of action, and optimize lead compounds.[6]
These application notes provide a comprehensive guide for utilizing this compound as a ligand in molecular docking studies, including a summary of its known interactions, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Molecular Docking Data for this compound & Related Compounds
Molecular docking studies have been employed to investigate the interaction of this compound (often referred to as Taraxasterol (B1681928) in literature) and structurally similar triterpenoids with various protein targets. The binding affinity, typically represented by a docking score in kcal/mol, indicates the stability of the ligand-protein complex. A more negative score suggests a stronger binding affinity.
Table 1: Summary of Molecular Docking Data for this compound (Taraxasterol)
| Target Protein(s) | Binding Affinity (kcal/mol) | Study Context | Software Used |
|---|---|---|---|
| 9 out of 12 Hub Targets (including MAPK1, ESR1, AR) | < -5.0 | Investigation of anti-cancer potential against cervical cancer.[1] | AutoDock Vina[3] |
| Insulin Receptor (INSR) | -5.0 to -6.5 | Exploration of antidiabetic potential.[7] | CBDock2[7] |
Table 2: Molecular Docking Data for Structurally Related Triterpenoids
| Compound | Target Protein | Binding Affinity (kcal/mol) | PDB ID | Software Used |
|---|---|---|---|---|
| Taraxerol (B1681929) | SARS-CoV-2 Main Protease | -10.17 | 6lu7 | AutoDock[8] |
| Taraxerol | mTOR | -10.0 | Not Specified | Not Specified[9] |
| Taraxerol Acetate | Cyclooxygenase-2 (COX-2) | Not Specified (Docking performed) | 3BGP, 3PGH | AutoDock 4.2 |
Note: The literature sometimes uses this compound and Taraxasterol interchangeably. Taraxerol is a distinct but structurally related pentacyclic triterpenoid.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways, primarily those involved in inflammation and cancer progression.
3.1. The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers.[10] Studies have shown that this compound can suppress tumor growth by inhibiting this pathway.[10][11][12]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
3.2. The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response.[4] It controls the expression of pro-inflammatory genes, including cytokines and chemokines. This compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of NF-κB.[4][13][14]
Caption: this compound blocks NF-κB activation by inhibiting IKK.
Protocol for Molecular Docking of this compound
This protocol provides a generalized workflow for performing a molecular docking study with this compound using common software like AutoDock Tools and AutoDock Vina.
4.1. Step 1: Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.
-
Clean the Protein: Open the PDB file in a molecular visualization tool (e.g., AutoDockTools, PyMOL, Chimera). Remove all non-essential molecules, including water (HOH), co-factors, and existing ligands (HETATM records).[15]
-
Prepare for Docking:
4.2. Step 2: Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem (CID: 115250). Save it in a common format like SDF or MOL2.
-
Convert and Prepare:
4.3. Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[8]
-
Set Grid Parameters:
-
If the downloaded protein structure contained a co-crystallized ligand, center the grid box on the position of that original ligand to define the active site.
-
If the active site is unknown, blind docking can be performed by creating a grid box that encompasses the entire protein surface.
-
Adjust the dimensions (x, y, z) of the grid box to ensure it is large enough to accommodate this compound entirely.
-
Generate the grid parameter file (GPF).[17]
-
4.4. Step 4: Running the Docking Simulation
-
Configure Docking Parameters: Create a docking parameter file (DPF) that specifies the prepared protein (receptor) and ligand PDBQT files, the grid parameter file, and the search algorithm settings.[17]
-
Select Algorithm: The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock.[15] Key parameters include the number of runs, population size, and the maximum number of energy evaluations.[15]
-
Execute Docking: Run the docking simulation using the command line interface of AutoDock Vina. The program will generate an output file (DLG or PDBQT) containing the docking results, including the binding energies and coordinates for each predicted pose.
4.5. Step 5: Analysis and Visualization of Results
-
Analyze Docking Scores: The primary output is the binding affinity (or docking score) in kcal/mol. The pose with the lowest (most negative) energy is typically considered the most favorable binding mode.[6]
-
Clustering Analysis: AutoDock clusters the results based on conformational similarity (RMSD). The most populated cluster with the lowest binding energy often represents the most probable binding conformation.[17]
-
Visualize Interactions: Use molecular visualization software (PyMOL, Discovery Studio, LigPlot+) to analyze the best-ranked pose. Examine the non-covalent interactions between this compound and the protein's active site residues, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Van der Waals forces
-
Pi-stacking interactions
-
Visualized Workflow for Molecular Docking
The following diagram illustrates the complete workflow for a typical molecular docking experiment.
Caption: A step-by-step workflow for molecular docking studies.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. tmrjournals.com [tmrjournals.com]
- 4. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. In silico bioprospecting of taraxerol as a main protease inhibitor of SARS-CoV-2 to develop therapy against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Effects of Taraxasterol on Triple-Negative Breast Cancer (MDA-MB-231 Cells) Through Modulation of the Novel AKT/mTOR/β-Catenin Signaling Pathway [sid.ir]
- 12. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking - An easy protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. sites.ualberta.ca [sites.ualberta.ca]
Taraxasterol: Application Notes and Protocols for Laboratory Research
A Note on Terminology: This document focuses on Taraxasterol (B1681928) , a widely researched pentacyclic triterpenoid. The user's original query mentioned "Taraxasterone," a related compound with a ketone group instead of a hydroxyl group at the 3-position. Due to the limited availability of published research on this compound, this document provides comprehensive information on the more extensively studied Taraxasterol, which is likely of greater interest to the research community.
Introduction
Taraxasterol is a bioactive phytosterol, a type of pentacyclic triterpenoid, naturally occurring in various plants, most notably in Dandelion (Taraxacum officinale)[1][2]. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidative properties[1][3]. As a research chemical, Taraxasterol serves as a valuable tool for investigating cellular signaling pathways and exploring potential therapeutic interventions for a range of diseases.
This document provides detailed application notes and experimental protocols for the laboratory use of Taraxasterol, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Taraxasterol is a white crystalline powder with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [1][4] |
| Molecular Weight | 426.72 g/mol | [1][] |
| CAS Number | 1059-14-9 | [4] |
| Melting Point | 221-222 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and chloroform. | [6] |
| Chemical Structure | (3β, 18α, 19α)-Urs-20 (30)-en-3-ol | [1] |
Analytical Methods
For the quantification and characterization of Taraxasterol in various matrices, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for determining the purity of Taraxasterol and for its quantification in experimental samples.
Protocol: Quantification of Taraxasterol by RP-HPLC [7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is typically effective. For example, a 70:30 (v/v) mixture of Methanol and Water with 0.1% o-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.
-
Standard Preparation: Prepare a stock solution of Taraxasterol (1 mg/mL) in methanol. Create a series of dilutions (e.g., 20, 30, 40, 50, 60, 70 µg/mL) to generate a standard curve.
-
Sample Preparation: Extract Taraxasterol from the experimental matrix using a suitable organic solvent. The extraction method will vary depending on the sample type (e.g., cell lysate, tissue homogenate, plant extract).
-
Analysis: Inject the standards and samples into the HPLC system. The retention time for Taraxasterol under these conditions is approximately 3.5 minutes.
-
Quantification: Determine the concentration of Taraxasterol in the samples by comparing their peak areas to the standard curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and confirmation of Taraxasterol. Both ¹H-NMR and ¹³C-NMR are utilized to verify the chemical structure of the compound. The combination of HPLC with NMR (HPLC-NMR) can be particularly useful for identifying and quantifying Taraxasterol in complex mixtures[8][9].
Biological Activities and Experimental Protocols
Taraxasterol has demonstrated significant anti-inflammatory and anti-cancer activities in both in vitro and in vivo models.
Anti-Inflammatory Activity
Taraxasterol exerts its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators[1][2][10].
In Vitro Anti-Inflammatory Data
| Cell Line | Inducer | Taraxasterol Concentration | Observed Effects | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 2.5, 5, 12.5 µg/mL | Inhibition of NO, PGE₂, TNF-α, IL-1β, and IL-6 production. | [11][12] |
| Human Osteoarthritic Chondrocytes | IL-1β | 2.5-10 µg/mL | Suppression of inflammatory response. | [13] |
In Vivo Anti-Inflammatory Data
| Animal Model | Disease Induction | Taraxasterol Dosage | Route | Key Findings | Reference |
| Mice | LPS-induced endotoxic shock | 2.5, 5, 10 mg/kg | i.p. | Increased survival rates (30%, 40%, 70% respectively). | [1] |
| Mice | LPS-induced acute lung injury | 10 mg/kg/day | i.p. | Reduced pro-inflammatory factors and myeloperoxidase activity. | [1][2] |
| Mice | Concanavalin A-induced liver injury | 5, 10 mg/kg | i.p. | Reduced inflammatory response and liver damage. | [1][2] |
| Mice | DSS-induced acute experimental colitis | 10 mg/kg/day | oral | Potent anti-inflammatory effects. | [1][2] |
| Rats | Carrageenan-induced paw edema | Not specified | Not specified | Attenuation of paw edema. | [14] |
Protocol: In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages [11]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed the cells in 96-well plates. Pre-treat the cells with varying concentrations of Taraxasterol (e.g., 2.5, 5, 12.5 µg/mL) for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Determine the NO concentration using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, ERK, JNK, p38).
Signaling Pathway: Taraxasterol's Anti-Inflammatory Mechanism
Anti-Cancer Activity
Taraxasterol has been shown to inhibit the proliferation and metastasis of various cancer cell lines. Its mechanisms of action include the induction of apoptosis and the modulation of signaling pathways involved in cell growth and invasion, such as the PI3K/Akt and EGFR pathways[15][16][17].
In Vitro Anti-Cancer Data
| Cell Line | Cancer Type | IC₅₀ | Time (h) | Key Effects | Reference |
| PC3 | Prostate Cancer | 114.68 ± 3.28 µM | 24 | Reduced cell survival. | [18] |
| PC3 | Prostate Cancer | 108.70 ± 5.82 µM | 48 | Reduced cell survival. | [18] |
| PC3 | Prostate Cancer | 49.25 ± 3.22 µM | 72 | Reduced cell survival. | [18] |
| HT-29 | Colon Cancer | 89.7 µM | 48 | Inhibited cell proliferation. | [1] |
| A549 | Non-small cell lung cancer | 25.89 µM | Not specified | Inhibited cell proliferation. | [16] |
In Vivo Anti-Cancer Data
| Animal Model | Cancer Model | Taraxasterol Dosage | Route | Key Findings | Reference |
| Nude Mice | Androgen-independent prostate cancer xenograft | Not specified | Not specified | Inhibited tumor growth. | [17] |
Protocol: In Vitro Cell Viability Assay (MTT Assay) [18]
-
Cell Culture: Culture the desired cancer cell line (e.g., PC3 prostate cancer cells) in appropriate media and conditions.
-
Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Taraxasterol concentrations (e.g., 0-200 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol: In Vitro Cell Migration Assay (Scratch Assay) [18]
-
Cell Culture: Grow cancer cells to form a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the desired concentration of Taraxasterol (e.g., the IC₅₀ concentration).
-
Imaging: Capture images of the scratch at time 0 and after a specific incubation period (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify cell migration.
Signaling Pathway: Taraxasterol's Anti-Cancer Mechanism
Safety and Handling
Taraxasterol is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Taraxasterol is a versatile research chemical with well-documented anti-inflammatory and anti-cancer properties. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its mechanisms of action and potential therapeutic applications. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt makes Taraxasterol a valuable tool for cellular and molecular biology research.
References
- 1. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 3. Pharmacological Action and Research Progress of Taraxasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taraxasterol | C30H50O | CID 115250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. koreascience.kr [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taraxasterone Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Taraxasterone.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from plant materials?
A1: The primary methods for this compound extraction are solvent extraction and supercritical fluid extraction (SFE). Solvent extraction is a common and cost-effective method utilizing solvents like ethanol (B145695), methanol (B129727), hexane (B92381), or chloroform (B151607).[1] More advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also improve efficiency.[2][3] Supercritical fluid extraction, typically using CO2, is a more advanced technique that offers high selectivity and can yield a purer product.[1]
Q2: Which solvents are recommended for this compound extraction?
A2: The choice of solvent is critical and depends on the desired purity and yield. Non-polar solvents like hexane and chloroform are often used for Taraxasterol (B1681928), a closely related triterpenoid (B12794562).[1] Polar solvents such as ethanol and methanol are also effective and are generally considered safer.[4] Methanolic extracts of Taraxacum officinale have shown high concentrations of phenolic and flavonoid compounds, which can be co-extracted with this compound.[5][6]
Q3: How can I optimize the extraction conditions to maximize this compound yield?
A3: To maximize the yield, you should optimize several key parameters:
-
Solvent Concentration: The polarity of the solvent mixture can be adjusted to improve selectivity.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of heat-sensitive compounds.[7][8]
-
Extraction Time: A longer duration may increase yield, but prolonged exposure can lead to the degradation of this compound or the extraction of undesirable compounds.[1]
-
Solid-to-Liquid Ratio: This ratio should be optimized to ensure efficient extraction while minimizing solvent use.[7]
Q4: What are the common challenges in purifying this compound after extraction?
A4: The primary challenges in this compound purification include:
-
Co-extraction of impurities: The initial extract often contains other lipids, pigments, and polar compounds that need to be removed.
-
Degradation of the compound: this compound can be sensitive to high temperatures and extreme pH levels, which can occur during purification steps like solvent evaporation.
-
Low resolution in chromatography: Separating this compound from structurally similar triterpenoids can be challenging.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound extraction and purification experiments.
Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no this compound detected in the crude extract. | Inefficient cell lysis: The solvent may not be effectively penetrating the plant material to dissolve the this compound. | Ensure the plant material is finely ground to increase the surface area for extraction. Consider using techniques like sonication or microwave assistance to enhance cell wall disruption.[9] |
| Inappropriate solvent choice: The solvent may have the wrong polarity to effectively dissolve this compound. | Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol). Consider using a sequence of solvents, starting with non-polar and moving to more polar, to fractionate the extract. | |
| Degradation of this compound: High temperatures or prolonged exposure to light during extraction can degrade the target compound.[10] | Perform extractions at room temperature or use methods that do not require heat.[10] Protect the extraction setup from direct light. | |
| Yield is lower than expected based on literature. | Suboptimal extraction parameters: The temperature, time, or solvent-to-solid ratio may not be ideal for your specific plant material. | Systematically optimize each parameter. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions. |
| Incomplete solvent removal: Residual solvent in the final dried extract can lead to an inaccurate yield calculation. | Ensure complete evaporation of the solvent using a rotary evaporator or by drying under a vacuum. |
Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography. | Poor separation on the column: The stationary phase or mobile phase may not be providing adequate resolution. | If using normal-phase silica (B1680970) gel, try a different solvent system with varying polarity. Consider using reverse-phase chromatography if impurities are non-polar. |
| Loss of compound during purification steps. | Adsorption to glassware or filters: this compound may adhere to surfaces, especially if it is in a very pure, non-polar solvent. | Silanize glassware to reduce active sites for adsorption. Pre-rinse filters with the solvent before use. |
| Precipitation of the compound: Changes in solvent composition or temperature can cause the compound to precipitate out of the solution. | Ensure that the compound remains soluble in the solvents used throughout the purification process. Gentle warming may be necessary to redissolve the compound, but be cautious of degradation. | |
| Compound degradation observed after purification. | Instability in the purified form: In a highly purified state, the compound may be less stable. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light. |
Quantitative Data from Extraction Studies
The following tables summarize quantitative data from various studies on the extraction of compounds from Taraxacum officinale and other plants, which can serve as a reference for optimizing this compound extraction.
Table 1: Phytochemical Content in Taraxacum officinale Extracts Using Different Solvents
| Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Methanol | 178.27 ± 17.17 | 18.50 ± 1.64 |
| Acetone | Data not available | Data not available |
| n-Hexane | Data not available | Data not available |
| Data from a study on Taraxacum officinale, indicating that a polar solvent like methanol can yield high concentrations of phytochemicals.[5][6] |
Table 2: Optimization of Triterpenoid Extraction from Loquat
| Factor | Range Studied | Optimal Condition |
| Ultrasonic Time (min) | 30 - 60 | 51 |
| Ultrasonic Temperature (°C) | 30 - 60 | 44 |
| Solid-Liquid Ratio (g/mL) | 1:5 - 1:15 | 1:8 |
| Ethanol Concentration (%) | 55 - 95 | 85 |
| This table, from a study on loquat, demonstrates the optimization of parameters for triterpenoid extraction using ultrasonication, which can be adapted for this compound.[3] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound using Maceration
-
Preparation of Plant Material: Dry the plant material (e.g., roots of Taraxacum officinale) at a low temperature to preserve bioactive compounds and grind it into a fine powder.[1]
-
Maceration: Place the powdered plant material in a sealed container and submerge it completely in the chosen solvent (e.g., ethanol).[11] The typical solid-to-liquid ratio can range from 1:10 to 1:30 g/mL.[12]
-
Extraction: Allow the mixture to stand at room temperature for at least 24-48 hours, with occasional agitation to enhance extraction.[1]
-
Filtration: Separate the solid residue from the liquid extract by filtering through a Büchner funnel with filter paper.[1][11]
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound extract.[1][11]
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Preparation of Plant Material: As with solvent extraction, the plant material should be dried and finely ground.[1]
-
SFE System Setup: The system consists of a high-pressure pump, an extraction vessel, and a separator. Pressurized carbon dioxide (CO2) is used as the supercritical fluid.
-
Extraction: Load the ground plant material into the extraction vessel. Introduce supercritical CO2 into the vessel. The extraction parameters (pressure and temperature) need to be optimized; typical ranges are 10-30 MPa and 40-60 °C.[1]
-
Separation: After extraction, pass the supercritical fluid containing the dissolved this compound into a separator. By reducing the pressure, the CO2 returns to a gaseous state, and the this compound precipitates for collection.[13]
Visualizations
Experimental Workflow for Yield Optimization
References
- 1. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]
- 2. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS | International Society for Horticultural Science [ishs.org]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Efficiency of Multiple Extraction Solvents on Antioxidant, Cytotoxic, and Phytotoxic Potential of Taraxacum officinale (L.) Weber ex F.H. Wigg. from Poonch Valley, Azad Kashmir, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. coleparmer.com [coleparmer.com]
- 12. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Enhancing Taraxasterone Solubility for Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for enhancing the solubility of Taraxasterone in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides, FAQs, and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a pentacyclic triterpenoid (B12794562) found in various plants, notably in the genus Taraxacum (dandelions)[1]. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities[1][2][3][4][5][6][7][8][9][10][11][12][13][14]. However, like many other triterpenoids, this compound is a lipophilic molecule with very low intrinsic water solubility, which presents a major challenge for its formulation and administration in aqueous-based biological systems for in vitro and in vivo studies[2][3][5][6]. Poor aqueous solubility can lead to low bioavailability and hinder the accurate assessment of its biological activity.
Q2: What are the primary methods for enhancing the aqueous solubility of this compound?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications. Key methods include:
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound, if applicable.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range.
The choice of method depends on the specific experimental requirements, desired concentration, and the intended application[2][5].
Q3: What is the reported solubility of this compound in common solvents?
A3: this compound exhibits good solubility in some organic solvents but is poorly soluble in water. The table below summarizes available solubility data. It is important to note that quantitative data for this compound's aqueous solubility is scarce in the literature; therefore, data for similar pentacyclic triterpenoids like Ursolic Acid are included for reference.
| Solvent System | This compound / Similar Triterpenoid | Reported Solubility |
| Chloroform | Taraxasterol | Soluble[3] |
| Ethanol | Taraxasterol | 5.5 mg/mL (with sonication and heating to 50°C)[1] |
| DMSO | Taraxasterol | ≥ 1 mg/mL[1] |
| Water | Ursolic Acid (as a proxy) | ~0.001748 mg/L[6] |
| Water with Amino-appended β-cyclodextrin | Ursolic Acid (as a proxy) | > 200-fold increase compared to water[4] |
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.
This is a common phenomenon known as "crashing out" or "precipitation" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
| Potential Cause | Explanation | Suggested Solution |
| Rapid change in solvent polarity | Adding a concentrated organic stock directly to a large volume of aqueous buffer causes a sudden and significant decrease in the solvent's solvating power for the hydrophobic this compound. | 1. Slow, dropwise addition: Add the organic stock solution drop-by-drop to the vigorously stirring aqueous buffer. 2. Increase the volume of the aqueous phase: Use a larger volume of buffer for the dilution. 3. Stepwise dilution: Perform one or more intermediate dilutions in a solvent mixture with a gradually increasing proportion of the aqueous buffer. |
| Final concentration exceeds solubility limit | The final concentration of this compound in the aqueous buffer is higher than its maximum solubility in that specific medium. | 1. Lower the final concentration: If experimentally feasible, reduce the target concentration of this compound. 2. Incorporate a solubilizing agent: Add a co-solvent, cyclodextrin, or surfactant to the aqueous buffer to increase the solubility of this compound. |
| Low temperature | The temperature of the aqueous buffer is low, which can decrease the solubility of many compounds. | 1. Pre-warm the buffer: Gently warm the aqueous buffer to 37°C before adding the this compound stock solution. 2. Maintain temperature: Keep the final solution at a constant, slightly elevated temperature if the compound's stability allows. |
| pH of the buffer | The pH of the buffer may not be optimal for this compound solubility. Although this compound does not have strongly ionizable groups, pH can still influence its solubility to some extent. | Experiment with a range of buffer pH values to identify an optimal pH for solubility. For some pentacyclic triterpenes, alkaline conditions can improve solubility[15]. |
Issue 2: The prepared aqueous solution of this compound is initially clear but becomes cloudy or shows precipitate over time.
| Potential Cause | Explanation | Suggested Solution |
| Thermodynamic instability | The initially clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound will tend to precipitate out to reach a lower energy state. | 1. Use a solubilization technique: Employ methods like cyclodextrin complexation or solid dispersion to create a more stable formulation. 2. Store at a constant temperature: Avoid temperature fluctuations during storage, as a decrease in temperature can trigger precipitation. |
| Evaporation of the solvent | If the solution is stored in an open or poorly sealed container, evaporation of the solvent (especially if a volatile co-solvent is used) can increase the concentration of this compound, leading to precipitation. | Store solutions in tightly sealed containers. For long-term storage, consider parafilm-sealing the container. |
| Interaction with container surfaces | Hydrophobic compounds like this compound can adsorb to the surface of plastic containers, which can sometimes nucleate precipitation. | Use glass or low-binding plastic containers for storage. |
Experimental Protocols
Protocol 1: Enhancing this compound Solubility with Co-solvents
This protocol describes a general method for preparing an aqueous solution of this compound using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Ethanol, absolute
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Prepare a high-concentration stock solution:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution by vortexing. Gentle warming (e.g., 37-50°C) may be applied if necessary[1].
-
-
Prepare the aqueous buffer:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Dilution into aqueous buffer:
-
Warm the aqueous buffer to 37°C.
-
While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Important: The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity.
-
-
Characterization (Optional):
-
Visually inspect the solution for any signs of precipitation immediately after preparation and after a defined period (e.g., 1, 4, 24 hours).
-
For quantitative analysis, the solution can be filtered through a 0.22 µm filter and the concentration of soluble this compound can be determined by HPLC.
-
Workflow for Co-solvent Method
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD and knead to form a homogeneous paste.
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
Gradually add the this compound solution to the HP-β-CD paste and continue kneading for a specified time (e.g., 60 minutes). The mixture should remain a paste.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.
-
-
Sieving and Storage:
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the resulting this compound-HP-β-CD inclusion complex powder in a desiccator.
-
-
Solubility Assessment:
-
Prepare a saturated solution of the inclusion complex in the desired aqueous buffer.
-
Filter the solution and determine the concentration of dissolved this compound using a suitable analytical method like HPLC.
-
Workflow for Cyclodextrin Inclusion Complexation
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can provide insights into its mechanism of action.
Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of pro-inflammatory cytokines and mediators[7][8][9][10][11][12][13][14][16].
Anti-Cancer Signaling Pathway of this compound (PI3K/Akt Pathway)
In the context of cancer, this compound has been shown to induce the accumulation of reactive oxygen species (ROS), which in turn inactivates the PI3K/Akt signaling pathway. This inhibition can lead to decreased cell proliferation, migration, and invasion, and promote apoptosis in cancer cells[1][2][3][5].
References
- 1. zhishangbio.com [zhishangbio.com]
- 2. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Taraxasterol supplier | CAS No :1059-14-9 | AOBIOUS [aobious.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation development of tazarotene-loaded PLGA nanoparticles for follicular delivery in the treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. csmres.co.uk [csmres.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. sifisheriessciences.com [sifisheriessciences.com]
- 16. researchgate.net [researchgate.net]
Taraxasterone Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability testing and degradation profile of taraxasterone.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability profile of this compound under standard storage conditions?
A1: Currently, there is limited publicly available data specifically detailing the long-term stability profile of pure this compound under various standard storage conditions. As a pentacyclic triterpenoid, it is generally expected to be relatively stable in solid form when protected from light, excessive heat, and humidity. However, empirical stability studies are essential to establish a definitive shelf-life and optimal storage conditions.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation routes may include oxidation of the hydroxyl group and isomerization or oxidation of the double bond in the five-membered ring. Forced degradation studies are necessary to identify the actual degradation products and pathways under various stress conditions.
Q3: Which analytical techniques are most suitable for stability testing of this compound?
A3: A stability-indicating analytical method is crucial for separating this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection (LC-MS) are the most appropriate techniques. A reversed-phase C18 column is a good starting point for method development.[1][2][3]
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, or stress testing, involves exposing this compound to harsh conditions to accelerate its degradation.[4][5] This helps in identifying potential degradants and establishing a stability-indicating analytical method. The typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C in a dry oven
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[4]
Troubleshooting Guides
Issue 1: Poor separation between this compound and its degradation peaks in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Modify the mobile phase gradient or isocratic composition. Experiment with different ratios of organic solvent (e.g., acetonitrile, methanol) and aqueous phase (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid).
-
-
Possible Cause 2: Unsuitable column chemistry.
-
Solution: If a standard C18 column does not provide adequate resolution, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a column with a different particle size.
-
-
Possible Cause 3: pH of the mobile phase is not optimal.
-
Solution: Adjust the pH of the aqueous component of the mobile phase. The ionization state of this compound and its degradants can significantly affect their retention and peak shape.
-
Issue 2: No degradation is observed under stress conditions.
-
Possible Cause 1: Stress conditions are too mild.
-
Solution: Increase the severity of the stress conditions. This can be achieved by increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., 1 M HCl instead of 0.1 M).[4]
-
-
Possible Cause 2: this compound is highly stable under the tested conditions.
-
Solution: While this is a possibility, it's crucial to ensure that a sufficiently wide range of stress conditions has been evaluated before concluding intrinsic stability.
-
Issue 3: Mass balance is not within the acceptable range (e.g., 95-105%).
-
Possible Cause 1: Co-elution of degradation products.
-
Solution: Re-evaluate the specificity of the analytical method. A peak purity analysis using a photodiode array (PDA) detector or LC-MS can help identify co-eluting peaks.
-
-
Possible Cause 2: Some degradation products are not detected by the current analytical method.
-
Solution: Ensure the detection wavelength is appropriate for all degradants. If using UV detection, some degradation products may lack a chromophore. In such cases, a universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) would be beneficial.
-
-
Possible Cause 3: Formation of non-volatile or insoluble degradation products.
-
Solution: Visually inspect the stressed samples for any precipitation. If insoluble products are suspected, the sample preparation procedure may need to be modified to ensure their dissolution.
-
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 hours | 98.5 | Not Detected | Not Detected | 98.5 |
| 0.1 M NaOH, 60°C | 12 hours | 85.2 | 10.1 | 3.5 | 98.8 |
| 3% H₂O₂, RT | 24 hours | 91.7 | 6.8 | Not Detected | 98.5 |
| Thermal (80°C) | 48 hours | 96.3 | 2.1 | Not Detected | 98.4 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 94.1 | 4.5 | Not Detected | 98.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate in a water bath at 60°C for 12 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase as needed.
-
Thermal Degradation: Store a solid sample of this compound in a hot air oven maintained at 80°C for 48 hours. After exposure, dissolve the sample in the solvent and dilute to the target concentration.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a pump, autosampler, column oven, and a PDA or UV detector. An LC-MS system can be used for peak identification.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed by analyzing the samples from the forced degradation study to ensure complete separation of this compound from all degradation products.
Mandatory Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: this compound's Anti-inflammatory Signaling Pathways.[6][7]
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Taraxasterone Dosage for In Vivo Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Taraxasterone dosage in in vivo studies. Authored for professionals in research and drug development, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for my in vivo experiment with this compound?
A1: A recommended starting point is to review the effective dose ranges reported in preclinical models that share similarities with your research area. For inflammatory models, doses have ranged from 2 to 100 mg/kg. For instance, in rat models of arthritis, daily oral doses of 2, 4, and 8 mg/kg have shown efficacy.[1] In mouse models of inflammation, doses of 2.5, 5, and 10 mg/kg have been effective. It is crucial to conduct a pilot study with a range of doses to determine the optimal concentration for your specific animal model and disease state.
Q2: I am observing inconsistent or no effects with my this compound dosage. What could be the issue?
A2: Inconsistent results can stem from several factors. One primary consideration is the potential for low oral bioavailability of this compound. While specific data for isolated this compound is limited, related compounds can have low absorption rates. To address this, consider the following:
-
Formulation: The vehicle used to dissolve and administer this compound can significantly impact its absorption. Ensure the compound is fully solubilized.
-
Route of Administration: If oral administration yields inconsistent results, consider alternative routes such as intraperitoneal (IP) injection, which can increase bioavailability.
-
Dose Range: It's possible the effective dose for your model falls outside the range you are testing. A broader dose-response study may be necessary.
Q3: Are there any known toxic effects of this compound I should be aware of?
A3: Current research suggests that this compound has a good safety profile. Studies on plant extracts containing this compound have indicated low toxicity. For example, one study on a dandelion root extract reported an intraperitoneal LD50 of 1100 mg/kg in mice, while another on a different plant extract showed an oral LD50 of over 5000 mg/kg in rats. Importantly, a study in mice showed no toxic effects at doses as high as 10 mg/kg.[2][3] However, a definitive LD50 for pure, isolated this compound has not been established. It is imperative to conduct preliminary dose-ranging studies to determine the No-Observed-Adverse-Effect-Level (NOAEL) in your specific animal model. Monitor animals closely for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
Q4: How should I prepare this compound for oral administration in rodents?
A4: this compound is a lipophilic compound. For oral gavage, it is typically suspended in a vehicle like a 0.5% solution of carboxymethyl cellulose (B213188) (CMC-Na). It is critical to ensure a uniform and stable suspension to guarantee consistent dosing. Use a sonicator or homogenizer to aid in the suspension process and always vortex the suspension immediately before each administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at previously reported effective doses. | 1. Low Bioavailability: Poor absorption after oral administration. 2. Inadequate Dose: The effective dose in your model may be higher. 3. Compound Stability: Degradation of this compound in the formulation. | 1. Consider an alternative route of administration (e.g., intraperitoneal injection). 2. Perform a dose-escalation study to identify a more effective dose. 3. Prepare fresh formulations for each experiment and protect from light and heat. |
| High variability in results between animals in the same group. | 1. Inconsistent Dosing: Non-homogenous suspension of this compound. 2. Biological Variation: Differences in individual animal metabolism and absorption. | 1. Ensure the dosing solution is thoroughly mixed before each administration. 2. Increase the number of animals per group to improve statistical power. |
| Signs of toxicity (e.g., weight loss, lethargy) at lower than expected doses. | 1. Vehicle Toxicity: The vehicle used for administration may have adverse effects. 2. Model Sensitivity: Your specific animal model or strain may be more sensitive to this compound. | 1. Run a vehicle-only control group to assess for any adverse effects of the vehicle. 2. Conduct a preliminary dose-finding study with a wide range of doses to establish the maximum tolerated dose (MTD) in your model. |
Quantitative Data Summary
Table 1: Effective In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Disease/Condition | Route of Administration | Effective Dose Range | Key Findings |
| Rat | Freund's Complete Adjuvant-Induced Arthritis | Oral | 2, 4, 8 mg/kg/day | Significantly suppressed paw swelling and arthritis index.[1] |
| Mouse | Lipopolysaccharide (LPS)-Induced Endotoxic Shock | Oral | 2.5, 5, 10 mg/kg | Increased survival rates in a dose-dependent manner.[2][3] |
| Mouse | Acute Experimental Colitis | Oral | 10 mg/kg/day | Reduced levels of inflammatory cytokines.[2][3] |
| Rat | Various Inflammation Models (Edema, Vascular Permeability, Granuloma) | Not Specified | 2.5, 5, 10 mg/kg | Dose-dependently inhibited inflammatory responses. |
| Mouse | Ulcerative Colitis | Not Specified | 25, 50, 100 mg/kg | Reduced expression of TNF-α and IL-6. |
| Mouse | Non-Small Cell Lung Cancer | Not Specified | 5, 25, 100 mg/kg | Inhibited tumor growth. |
Table 2: Toxicological Data for this compound and Related Extracts
| Substance | Animal Model | Route of Administration | LD50 | No-Observed-Adverse-Effect-Level (NOAEL) | Notes |
| Isolated this compound | Mouse | Oral | Not Established | >10 mg/kg | No toxic effects were observed at doses up to 10 mg/kg.[2][3] |
| Dandelion Root Extract | Mouse | Intraperitoneal | 1100 mg/kg | Not Reported | Data is for an extract, not pure this compound. |
| Crassocephalum rabens Extract | Rat | Oral | >5000 mg/kg | >1666.7 mg/kg | Data is for an extract containing various compounds, including Taraxasterol (B1681928). |
Disclaimer: The pharmacokinetic parameters for isolated this compound are not yet well-documented in publicly available literature. A study by Zhang et al. (2015) has developed a method for its quantification in rat plasma, which is a crucial step for such determinations. Researchers are strongly encouraged to perform their own pharmacokinetic studies to accurately define the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in their specific experimental settings.
Experimental Protocols
Protocol: Oral Administration of this compound in a Mouse Model of Inflammation
-
Dose Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dose (e.g., 10 mg/kg).
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose sodium (CMC-Na) in sterile, distilled water.
-
Suspend the weighed this compound in the 0.5% CMC-Na solution.
-
Ensure a homogenous suspension by sonicating or homogenizing the mixture.
-
Prepare fresh on each day of dosing.
-
-
Animal Dosing:
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
Randomly assign animals to control (vehicle only) and treatment groups.
-
Record the body weight of each animal before dosing.
-
Vortex the this compound suspension immediately before drawing it into a syringe fitted with a gavage needle.
-
Administer the suspension orally via gavage at a volume appropriate for the animal's weight (typically 5-10 ml/kg for mice).
-
-
Monitoring:
-
Observe the animals for any signs of distress or adverse effects immediately after dosing and at regular intervals for the duration of the study.
-
Monitor body weight daily.
-
At the end of the study, collect blood and tissues for analysis of relevant biomarkers of inflammation and to assess any potential organ toxicity through histopathology.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for In Vivo Dose Optimization.
Caption: Key Signaling Pathways Modulated by this compound.
References
Taraxasterone Crystallization Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Taraxasterone.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during this compound crystallization experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solvent system is not optimal: this compound may be too soluble in the chosen solvent, even at lower temperatures.- Concentration is too low: The solution may not be supersaturated.- Presence of impurities: Impurities can inhibit nucleation and crystal growth.- Cooling rate is too fast: Rapid cooling can prevent the formation of an ordered crystal lattice. | - Solvent Screening: Experiment with different solvent systems. Based on the polarity of this compound (a pentacyclic triterpene), consider solvents such as methanol (B129727), ethanol, acetone, ethyl acetate (B1210297), or mixtures like hexane (B92381)/ethyl acetate.[1][2]- Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of this compound.- Further Purification: If impurities are suspected, consider an additional purification step, such as column chromatography, prior to crystallization.- Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room. Avoid disturbing the solution during this process. |
| Oiling out instead of crystallization | - Supersaturation is too high: The concentration of this compound is excessively high.- Cooling is too rapid: The solution is cooled too quickly, causing the compound to separate as a liquid before it can form crystals.- Inappropriate solvent: The solvent may not be suitable for crystallization of this specific compound. | - Dilute the Solution: Add a small amount of the solvent back to the solution to reduce the concentration.- Re-heat and Cool Slowly: Gently heat the solution to redissolve the oil, and then allow it to cool at a much slower rate.- Change Solvent System: Try a different solvent or a mixture of solvents. A less polar solvent might be required. |
| Formation of very small or needle-like crystals | - Rapid nucleation: Too many nucleation sites form at once, leading to the growth of many small crystals.- High degree of supersaturation: This can favor rapid nucleation over slow crystal growth. | - Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the this compound initially.- Control Cooling Rate: Employ a very slow cooling process to encourage the growth of larger, more well-defined crystals.- Seeding: Introduce a single, well-formed crystal of this compound to the supersaturated solution to promote controlled crystal growth on that seed. |
| Low yield of crystals | - Incomplete precipitation: A significant amount of this compound remains dissolved in the mother liquor.- Loss during transfer: Material is lost during transfers between vessels or during filtration. | - Cool to a Lower Temperature: Ensure the solution has been cooled sufficiently to maximize precipitation.- Concentrate the Mother Liquor: Carefully evaporate the solvent from the mother liquor to see if more crystals can be obtained. These may require a separate recrystallization to achieve high purity.- Optimize Filtration: Use a minimal amount of cold solvent to wash the crystals during filtration to avoid dissolving the product. |
| Crystals are impure (e.g., colored) | - Impurities co-precipitate: The impurities have similar solubility profiles to this compound in the chosen solvent.- Inclusion of mother liquor: The crystals have trapped some of the impure mother liquor. | - Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize.- Charcoal Treatment: If the color is due to minor, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.- Change Solvent System: A different solvent system may provide better separation from the specific impurities present. |
Frequently Asked Questions (FAQs)
General Crystallization
Q1: What is the ideal solvent for crystallizing this compound?
A1: The ideal solvent for crystallizing this compound will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures. While specific data for this compound is limited, common solvents for the initial extraction and purification of similar triterpenoids from Taraxacum officinale include methanol and ethyl acetate.[1] For recrystallization, a common strategy is to use a solvent system where the compound is soluble when hot but sparingly soluble when cold. A mixture of solvents, such as hexane and ethyl acetate, is often used for the purification of triterpenoids by column chromatography, and such a system could be adapted for crystallization.[1]
Q2: How can I improve the purity of my this compound crystals?
A2: Purity can be improved by performing one or more recrystallizations. Each time the crystals are dissolved and reformed, impurities are left behind in the mother liquor. Ensuring a slow cooling rate is also crucial as it allows for the selective incorporation of this compound molecules into the crystal lattice, excluding impurities.
Q3: My this compound sample is an amorphous solid. How do I induce crystallization?
A3: For an amorphous solid, you can attempt to induce crystallization by dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool slowly. If that fails, techniques like vapor diffusion (dissolving the sample in a good solvent and allowing a poor solvent to slowly diffuse into it) or scratching the inside of the glass vessel with a glass rod at the solution's surface can create nucleation sites and induce crystallization.
Experimental Protocols & Data
Q4: Is there a general protocol for the purification of this compound from a plant extract?
A4: Yes, a general protocol can be outlined based on methods used for isolating triterpenoids from Taraxacum officinale.[1][3]
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification of this compound.
Detailed Methodology:
-
Extraction: The dried and powdered plant material (e.g., roots of Taraxacum officinale) is extracted with a suitable solvent like methanol at an elevated temperature (e.g., 60°C) for an extended period.[1]
-
Partitioning: The resulting crude extract is then concentrated and can be partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.[1]
-
Column Chromatography: The organic layer is concentrated and subjected to column chromatography on silica (B1680970) gel. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is used to elute the compounds.[1]
-
Fraction Analysis: The collected fractions are analyzed, for example by Thin Layer Chromatography (TLC), to identify those containing this compound.
-
Crystallization: The fractions rich in this compound are combined, the solvent is evaporated, and the residue is recrystallized from an appropriate solvent system.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound, and its close analog Taraxasterol, have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammatory responses via the NF-κB and MAPK pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS | International Society for Horticultural Science [ishs.org]
- 3. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis Technical Support: Synthetic vs. Natural Taraxasterone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthetic versus natural taraxasterone.
Comparative Purity and Impurity Profile
The purity of this compound is critical for experimental reproducibility and preclinical development. The source of the compound, either through chemical synthesis or extraction from natural sources like Taraxacum officinale (dandelion), significantly influences its impurity profile. While synthetic routes offer greater control over the final product's purity, natural extracts present a more complex purification challenge.
Quantitative Data Summary
| Parameter | Synthetic this compound | Natural this compound | Source of Data |
| Typical Purity | >98.0% (by HPLC/qNMR)[1] | Variable, dependent on purification efficiency. | Inferred from phytochemical extraction principles.[2] |
| Common Impurities | Residual starting materials, reaction by-products (e.g., isomers, degradation products), reagents, and catalysts.[3] | Other co-extracted phytochemicals from the plant matrix (e.g., other triterpenoids like ψ-taraxasterol, lupeol, amyrins; sterols; phenolic compounds).[4] | |
| Batch-to-Batch Consistency | Generally high, with a well-defined and consistent impurity profile. | Can be more variable due to factors such as plant genetics, growing conditions, and extraction/purification efficiency. | General knowledge from phytochemical and synthetic compound analysis. |
Experimental Protocols
Accurate purity assessment of this compound relies on robust analytical methodologies. Below are detailed protocols for key techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the percentage purity of this compound by separating it from potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.[5][6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for triterpenoid (B12794562) separation. A starting point could be a linear gradient from 70% acetonitrile to 100% acetonitrile over 30 minutes.[7]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 210 nm, as triterpenoids lack a strong chromophore.[8]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in methanol (B129727) or ethanol (B145695) to a known concentration (e.g., 1 mg/mL).
-
Analysis:
-
Inject a standard solution to determine the retention time and response.
-
Inject the sample solution.
-
The purity is calculated based on the area of the this compound peak relative to the total peak area of all components in the chromatogram (Area Percent Method).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Objective: To identify and quantify volatile and semi-volatile impurities, particularly other triterpenoids and sterols.
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A low-polarity capillary column (e.g., HP-5ms) is suitable for triterpenoid analysis.[9]
-
Derivatization: Triterpenoids with hydroxyl groups require derivatization to increase their volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[9] The sample is typically heated with the derivatizing agent (e.g., at 70°C for 30 minutes) prior to injection.
-
GC Conditions:
-
Injector Temperature: 280°C.
-
Oven Program: Start at 200°C, hold for 2 minutes, then ramp to 300°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-800.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting their fragmentation patterns.[10]
Quantitative NMR (qNMR) for Absolute Purity Assessment
Objective: To determine the absolute purity of this compound without the need for a this compound reference standard of known purity.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11][12]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification (e.g., 30-60 seconds).[12]
-
Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 8 or 16).
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights and weighed amounts of both the analyte and the standard.[12][13]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Causes | Recommended Actions |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column degradation or contamination.- Mismatch between injection solvent and mobile phase. | - Modify the mobile phase pH or add an ion-pairing agent.- Wash the column with a strong solvent or replace it.- Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contamination in the autosampler or injector.- Impurities in the mobile phase or solvent.- Carryover from a previous injection. | - Flush the injection port and autosampler needle.- Use high-purity solvents and freshly prepared mobile phase.- Run blank injections between samples. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Leaks in the pump or fittings.- Temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing.- Check for leaks and tighten fittings.- Use a column oven to maintain a stable temperature. |
| High Backpressure | - Blockage in the guard column or column frit.- Precipitated buffer or sample in the system.- Flow rate is too high. | - Replace the guard column or back-flush the analytical column.- Filter all samples and mobile phases.- Reduce the flow rate to within the column's recommended range. |
GC-MS Troubleshooting
| Issue | Possible Causes | Recommended Actions |
| Poor Peak Shape (Tailing) | - Incomplete derivatization.- Active sites in the injector liner or column. | - Optimize derivatization conditions (time, temperature, reagent amount).- Use a deactivated injector liner and check column integrity. |
| No Peaks or Low Signal | - Leak in the GC-MS system.- Degraded or non-volatile sample.- Incorrect MS tune or detector issue. | - Perform a leak check.- Ensure proper sample derivatization and injection.- Re-tune the mass spectrometer. |
| Mass Spectra Not Matching Library | - Co-eluting peaks.- Incorrect background subtraction.- Ion source contamination. | - Improve chromatographic separation.- Carefully select the background region for subtraction.- Clean the ion source. |
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in the impurity profiles of synthetic and natural this compound?
A1: Synthetic this compound is likely to contain impurities related to the chemical synthesis process, such as unreacted starting materials, reagents, catalysts, and by-products like stereoisomers.[3] These are often well-defined. Natural this compound, extracted from plants, will likely contain other structurally related phytochemicals from the source organism, such as other triterpenoids (e.g., ψ-taraxasterol, lupeol, amyrins), sterols, and flavonoids, which can be challenging to completely separate.[2][4]
Q2: Why is my purity result from HPLC different from the one I obtained using qNMR?
A2: HPLC with UV detection typically provides a relative purity based on the area percentage of the main peak. This method assumes that all compounds have a similar response factor at the detection wavelength, which may not be true. qNMR, on the other hand, provides an absolute purity determination by comparing the analyte to a certified internal standard.[12][13] It is a more accurate method for purity assessment as it is independent of the chemical properties of the impurities, as long as their signals can be resolved.
Q3: Is derivatization always necessary for GC-MS analysis of this compound?
A3: Yes, due to the presence of a hydroxyl group, this compound has low volatility. Derivatization, typically through silylation, is essential to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) ether, allowing it to pass through the GC column and be analyzed effectively.[9]
Q4: How can I improve the separation of this compound from its isomers during HPLC analysis?
A4: Optimizing the mobile phase composition and gradient is key. Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) and gradient slopes. Using a high-resolution column with a smaller particle size (e.g., sub-2 µm) can also significantly enhance separation efficiency. Temperature control via a column oven can also improve peak shape and resolution.
Q5: What is the best method for removing co-extracted compounds during the purification of natural this compound?
A5: A multi-step chromatographic approach is typically required. Column chromatography using silica (B1680970) gel is a common first step to fractionate the crude extract based on polarity.[2][14] This can be followed by further purification using preparative HPLC on a reversed-phase column to isolate this compound from closely related triterpenoids.[15]
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the comparative purity analysis of this compound.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound's bioactivity.
References
- 1. abmole.com [abmole.com]
- 2. Column Chromatography in Plant Extract Research: Current Trends and Future Directions [plantextractwholesale.com]
- 3. Identification and Synthesis of Oxidative-Degradation and Starting Materials-Attributed Impurities in Lisdexamfetamine Dimesylate | Bentham Science [benthamscience.com]
- 4. Properties of plant extracts and component composition: column chromatography and IR spectroscopy [jfrm.ru]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis, Optimization of Extraction Conditions and Biological Evaluation of Corylopsis coreana Uyeki Flos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. A universal quantitative ¹H nuclear magnetic resonance (qNMR) method for assessing the purity of dammarane-type ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ableengineering.in [ableengineering.in]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Cell Viability Assays with Taraxasterone
Welcome to the technical support center for researchers utilizing Taraxasterone in cell viability assays. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and obtain accurate, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
This compound is a pentacyclic triterpene, a natural compound often isolated from plants like Taraxacum officinale (dandelion). In cancer research, it has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[1][2][3] Therefore, a dose-dependent decrease in cell viability is the expected outcome when treating cancer cells with this compound.
Q2: Which cell viability assays are commonly used with this compound?
The most frequently cited assays in the literature for assessing cell viability following this compound treatment are tetrazolium-based colorimetric assays, including MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).[4][5][6] Trypan blue exclusion is also used to determine cell counts and viability.[7]
Q3: I'm observing higher than expected cell viability, or even an increase in signal, at high concentrations of this compound with my MTT/CCK-8 assay. What could be the cause?
This is a critical and common issue when working with plant-derived compounds like this compound.[8][9] The likely cause is direct reduction of the tetrazolium salt (MTT, WST-8 in CCK-8) by this compound itself .[10][11] Many natural products, particularly those with antioxidant properties, can chemically reduce the assay reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, making it appear as if the cells are more viable than they actually are.[8][12]
Q4: How can I confirm if this compound is interfering with my assay?
To test for direct assay interference, you should run a cell-free control .[10][11][13]
-
Procedure: Prepare wells with the same concentrations of this compound you are using in your experiment, but in cell culture medium without any cells .
-
Add the MTT or CCK-8 reagent and incubate for the same duration as your experimental plates.
-
If you observe a color change in the cell-free wells, it confirms that this compound is directly reducing the reagent. The intensity of this color can then be subtracted from your experimental readings as a background correction.
Q5: Are there alternative assays that are less prone to interference by compounds like this compound?
Yes, it is highly recommended to use an assay with a different detection principle.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP (adenosine triphosphate) in viable cells.[10] Since ATP is a key indicator of metabolically active cells and is rapidly degraded upon cell death, this method is generally less susceptible to interference from colored or reducing compounds.
-
LDH Release Assays: These assays measure the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[10] This is a cytotoxicity assay, meaning it measures cell death rather than cell viability.
-
DNA-Binding Dye Assays (e.g., CyQUANT®): These assays use fluorescent dyes that bind to DNA to quantify the total number of cells.[12] This method is based on cell number rather than metabolic activity.
Q6: What are the typical effective concentrations and treatment times for this compound?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line being studied. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. However, published data can provide a starting point (see Data Presentation tables below).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly High Viability at High Concentrations | Direct reduction of assay reagent (MTT, CCK-8) by this compound. | 1. Run a cell-free control with this compound to measure background absorbance and subtract it from your experimental values.[10][11] 2. Wash cells with PBS after this compound treatment and before adding the assay reagent to remove the compound.[11] 3. Strongly Recommended: Use an alternative assay method, such as an ATP-based (luminescence) assay, which is less prone to this type of interference.[10] |
| Inconsistent or Non-Reproducible Results | 1. Solubility Issues: this compound is typically dissolved in DMSO. Poor solubility can lead to inconsistent concentrations. 2. DMSO Concentration: High final concentrations of DMSO can be toxic to cells. 3. Assay Timing: Incubation times for the assay reagent can affect the signal window. | 1. Ensure this compound is fully dissolved in the stock solution. Vortex thoroughly. 2. Maintain a consistent and low final DMSO concentration (typically <0.5%) across all wells, including controls.[14] 3. Optimize the incubation time with the assay reagent. For CCK-8, this is typically 1-4 hours.[15] |
| Low Signal or Sensitivity | 1. Low Cell Number: Insufficient number of cells seeded. 2. Sub-optimal Treatment Duration: The treatment time may not be long enough to induce a significant effect. | 1. Optimize cell seeding density for your specific cell line and plate format (e.g., 96-well).[15] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Data Presentation
Table 1: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Duration (hours) | IC₅₀ Value (µM) |
| PC3 | Prostate Cancer | CCK-8 | 48 | 30 |
| DU145 | Prostate Cancer | CCK-8 | 48 | 56 |
| PC3 | Prostate Cancer | MTT | 24 | 114.68 |
| PC3 | Prostate Cancer | MTT | 48 | 108.70 |
| PC3 | Prostate Cancer | MTT | 72 | 49.25 |
| HGC-27 | Gastric Cancer | CCK-8 | 48 | 15 |
Data compiled from multiple sources.[4][7][16][17]
Table 2: Observed Effects of this compound on Signaling Pathways
| Cell Line(s) | Pathway Affected | Effect of this compound |
| A375, SK-MEL-28 (Melanoma) | PI3K/Akt | Inactivation/Downregulation of p-PI3K and p-Akt[1][18] |
| PC3, DU145 (Prostate Cancer) | PI3K/Akt | Inhibition of PI3K/Akt activation[4] |
| Breast Cancer Cells | PI3K/Akt, EGFR | Suppression[19] |
| Various | MAPK (ERK, JNK, p38) | Inhibition of phosphorylation[20][21] |
Experimental Protocols
Protocol 1: CCK-8 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Add 10 µL of CCK-8 solution directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from cell-free control wells.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding & Treatment: Follow steps 1-3 from the CCK-8 protocol.
-
MTT Reagent Addition: At the end of the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.[7][22]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after background subtraction.
Protocol 3: ATP-Based Cell Viability Assay (Recommended Alternative)
-
Cell Seeding & Treatment: Follow steps 1-3 from the CCK-8 protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®). Allow the reagent to equilibrate to room temperature.
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of the ATP assay reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Incubation & Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from the untreated control wells.
Mandatory Visualizations
Caption: A generalized workflow for assessing cell viability after this compound treatment.
Caption: this compound induces ROS, which inhibits the pro-survival PI3K/Akt pathway.
Caption: this compound inhibits the MAPK signaling cascade, affecting cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ucallmlab.com [ucallmlab.com]
- 16. Taraxasterol suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Taraxasterol stimulates apoptosis of BCa cells via restraining PI3K/AKT and epidermal growth factor receptor (EGFR) [ejgo.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining Taraxasterone Delivery Methods for Cell Culture
Welcome to the technical support center for utilizing Taraxasterone in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges with this compound delivery, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a pentacyclic triterpenoid (B12794562) natural compound found in various plants, notably the dandelion (Taraxacum officinale). It is recognized for its significant anti-inflammatory and anti-cancer properties. In cell culture, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress inflammatory responses by modulating key signaling pathways such as PI3K/AKT, MAPK, and NF-κB.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. The recommended solvent for creating a high-concentration stock solution is Ethanol (B145695) . It is advisable to use anhydrous, sterile, cell culture-grade ethanol. While Dimethyl Sulfoxide (DMSO) is a common solvent for many hydrophobic compounds, some data suggests this compound has limited solubility in DMSO.
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
A3: Precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. It occurs when a concentrated stock solution in an organic solvent is rapidly diluted into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to the formation of a precipitate. This can be mitigated by using a serial dilution method and ensuring the final solvent concentration is low.
Q4: What is a typical working concentration range for this compound in cell culture?
A4: The effective concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental system. However, published studies have shown biological effects in various cancer cell lines with IC50 values ranging from approximately 30 µM to over 100 µM . For anti-inflammatory studies, concentrations around 10 µg/mL have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Q5: How long can I store my this compound stock solution?
A5: While specific stability data for this compound is not extensively documented, as a general guideline for hydrophobic compounds, stock solutions in anhydrous ethanol should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored properly, the stock solution should be stable for several months. It is always best practice to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a preliminary solubility test to find the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation. | Use a serial dilution method. First, create an intermediate dilution of your stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., ethanol) in the media is too high, which can be toxic to cells and affect compound solubility. | Keep the final ethanol concentration in your culture medium below 0.5% , and ideally below 0.1%. Ensure your control cultures are treated with the same final concentration of the solvent. |
Issue: Delayed Precipitation in the Incubator (Hours to Days)
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or form less soluble complexes in the culture medium over time at 37°C. | Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
| Interaction with Media Components | This compound may interact with proteins, salts, or other components in the serum or basal media, forming insoluble complexes. | Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the issue. If using a serum-containing medium, the serum proteins can sometimes help stabilize the compound; however, this is not always the case. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it past its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound. | Use a well-buffered medium (e.g., containing HEPES) and ensure the incubator's CO₂ level is correctly calibrated for the bicarbonate concentration in your medium. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| Appearance | White to off-white solid |
Table 2: Solubility and Recommended Concentrations
| Parameter | Details | Reference |
| Solubility in Ethanol | ~1.06 mg/mL (approximately 2.48 mM) | [1] |
| Solubility in DMSO | < 1 mg/mL (poorly soluble) | [1] |
| Recommended Stock Concentration | 1-2 mM in Ethanol | General Recommendation |
| Typical Working Concentration | 10-100 µM | Varies by cell line |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in Ethanol
Materials:
-
This compound powder (Molecular Weight: 426.72 g/mol )
-
Anhydrous, sterile, cell culture-grade Ethanol
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 1 mM stock solution:
-
Mass (mg) = 1 mmol/L * 0.001 L * 426.72 g/mol * 1000 mg/g = 0.427 mg
-
-
Weighing: Carefully weigh out 0.427 mg of this compound powder. For easier handling, it is recommended to prepare a larger volume (e.g., 5 mL, requiring 2.135 mg of powder).
-
Dissolution:
-
Aseptically transfer the weighed this compound to a sterile tube.
-
Add the calculated volume of sterile ethanol (e.g., 1 mL for 0.427 mg).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution. Sonication is also recommended if available.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C .
-
Protocol 2: Preparation of Working Solution and Treatment of Adherent Cells
Materials:
-
Prepared 1 mM this compound stock solution in Ethanol
-
Cultured adherent cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile, low-retention pipette tips
Procedure:
-
Thaw Stock Solution: On the day of the experiment, remove one aliquot of the 1 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Prepare Intermediate Dilution (Example for 10 µM final concentration):
-
To avoid precipitation, first prepare a 100 µM intermediate solution.
-
In a sterile tube, add 10 µL of the 1 mM stock solution to 90 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
Prepare Final Working Solution:
-
For a final concentration of 10 µM in 2 mL of medium per well:
-
Add 200 µL of the 100 µM intermediate solution to 1800 µL of pre-warmed medium in a fresh tube to get the final 2 mL treatment solution.
-
Alternatively, for treating cells directly in a well containing 1.8 mL of medium, add 200 µL of the 100 µM intermediate solution to the well.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently add the prepared final working solution of this compound to the wells.
-
Return the plate to the incubator for the desired treatment duration.
-
-
Vehicle Control: Remember to prepare a vehicle control by adding the same final concentration of ethanol (without this compound) to control wells. For the example above, the final ethanol concentration would be 0.1%.
Visualizations: Workflows and Signaling Pathways
References
Technical Support Center: Purifying Taraxasterone Extract
Welcome to the technical support center for the purification of Taraxasterone extract. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction and purification of this compound.
Question: My initial solvent extraction of this compound from Taraxacum officinale is yielding a low amount of the target compound. What can I do to improve the yield?
Answer:
Low yields during initial extraction can be attributed to several factors, from the plant material itself to the extraction parameters. Here are some troubleshooting steps:
-
Plant Material Preparation: Ensure the dandelion leaves and roots are thoroughly dried, as excess moisture can reduce extraction efficiency.[1] Grinding the dried material into a fine powder increases the surface area for solvent interaction, which can significantly improve yield.[1]
-
Solvent Choice: The polarity of the solvent is critical. This compound, a triterpenoid, has a relatively non-polar structure. While ethanol (B145695) is a versatile solvent capable of extracting a broad range of compounds, for a higher initial yield of this compound, consider using a less polar solvent like n-hexane or ethyl acetate (B1210297) for the initial extraction.[2] A sequential extraction, starting with a non-polar solvent and progressively increasing polarity, can also be effective.
-
Extraction Method: While maceration is a simple method, more advanced techniques can enhance extraction efficiency. Consider employing Soxhlet extraction or ultrasonic-assisted extraction (UAE) to potentially increase the yield and reduce extraction time.
Question: During column chromatography, my this compound fraction is showing poor separation from other compounds. How can I improve the resolution?
Answer:
Achieving good separation in column chromatography is dependent on optimizing several parameters:
-
Stationary Phase: Silica (B1680970) gel is a common and effective stationary phase for separating triterpenoids like this compound.[3] Ensure you are using a silica gel with a suitable particle size (e.g., 230-400 mesh) for better resolution.[4]
-
Solvent System (Mobile Phase): This is the most critical factor. The ideal solvent system should provide a retention factor (Rf) value for this compound between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[5]
-
Start with a non-polar solvent system, such as a mixture of n-hexane and ethyl acetate, and gradually increase the polarity.
-
A common starting point is a high ratio of hexane (B92381) to ethyl acetate (e.g., 9:1 or 8:2, v/v).
-
A stepwise or linear gradient, where the proportion of the more polar solvent is slowly increased, can significantly improve the separation of compounds with similar polarities.[6]
-
-
Column Dimensions and Packing: A longer and narrower column can provide better separation for closely eluting compounds.[4] Proper packing of the column is crucial to avoid channeling and ensure a uniform flow of the mobile phase.
Question: I'm having trouble inducing crystallization of this compound during the recrystallization step. What should I do?
Answer:
Recrystallization is a powerful technique for achieving high purity, but inducing crystal formation can sometimes be challenging. Here are some techniques to try:
-
Solvent System: The choice of solvent is paramount. An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or colder.[7]
-
Common solvent systems for recrystallization of non-polar to moderately polar compounds include hexane/ethyl acetate, methanol/water, and acetone/water mixtures.[8]
-
Experiment with different solvent pairs and ratios to find the optimal conditions for this compound.
-
-
Inducing Crystallization:
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Rapid cooling can lead to the formation of small, impure crystals or oils. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound extract?
A1: Crude extracts of Taraxacum officinale are complex mixtures. Besides this compound, common co-extractants include other triterpenoids (e.g., β-sitosterol, lupeol), fatty acids, and sterols.[10] The specific impurity profile will depend on the extraction solvent and method used.
Q2: How can I assess the purity of my this compound extract?
A2: Several analytical techniques can be used to determine the purity of your extract:
-
High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method is a precise way to quantify this compound and detect impurities.[5][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific this compound reference standard for every impurity.[12][13][14]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative assessment of purity and for monitoring the progress of purification.
Q3: What is a suitable mobile phase for HPLC analysis of this compound?
A3: For a similar compound, Taraxerol (B1681929), a reversed-phase HPLC method was developed using a C18 column with a mobile phase of Methanol and Water with 0.1% Ortho-Phosphoric Acid (OPA) in a 70:30 v/v ratio.[11] This system or a similar gradient elution with acetonitrile (B52724) and water would be a good starting point for developing a method for this compound. The detection wavelength for Taraxerol was 276 nm, which can be used as an initial reference for this compound.[11]
Experimental Protocols
Protocol 1: Column Chromatography for this compound Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent system (e.g., n-hexane:ethyl acetate 95:5).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Collect fractions and monitor the separation using TLC.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, and so on).
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the purified this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) and solvent mixtures.
-
Identify a solvent or solvent pair in which the compound is sparingly soluble at room temperature but completely soluble when heated.
-
-
Dissolution:
-
Place the this compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Data Presentation
Table 1: Solvent Systems for Column Chromatography of Triterpenoids
| Solvent System (v/v) | Polarity | Application |
| Hexane / Ethyl Acetate | Low to Medium | General separation of triterpenoids. The ratio is gradually changed from high hexane to higher ethyl acetate content. |
| Dichloromethane / Methanol | Medium to High | For more polar triterpenoids or to elute strongly adsorbed compounds. |
Table 2: HPLC Parameters for Triterpenoid Analysis (Example)
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Methanol : Water with 0.1% OPA (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 276 nm |
| Retention Time (Taraxerol) | 3.519 min |
Note: These parameters for Taraxerol can serve as a starting point for method development for this compound.[11]
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound's Inhibition of Inflammatory Pathways.[9][15][16][17][18][19][20]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation of taraxerol by using high performance liquid chromatography | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mt.com [mt.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Taraxasterol repairs UVB-induced skin barrier injury through MAPK/NF-κB signaling pathways | Semantic Scholar [semanticscholar.org]
- 16. Taraxasterol inhibits inflammation in osteoarthritis rat model by regulating miRNAs and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Taraxasterone Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taraxasterone in experimental models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Q1: My non-cancerous (normal) cell line is showing unexpected toxicity after this compound treatment. What could be the cause?
While several studies report that this compound has low or no cytotoxicity to normal cells at concentrations effective against cancer cells, off-target toxicity can occur.[1][2][3][4] Consider the following:
-
Concentration: High concentrations of this compound may induce cytotoxicity in any cell line. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle control (medium with solvent only) in your experiments.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities. What is non-toxic for one normal cell line might be toxic for another.
-
Compound Purity: Impurities in the this compound sample could contribute to toxicity.
Q2: I am observing conflicting results between my MTT and CCK-8/WST-1 cell viability assays. Why might this be happening?
Discrepancies between different viability assays are a known issue, especially with natural compounds.
-
Assay Principle: The MTT assay relies on mitochondrial reductase activity to convert the MTT tetrazolium salt into formazan (B1609692) crystals. Some compounds can interfere with this enzymatic reaction, leading to inaccurate results. CCK-8 and WST-1 assays use more soluble tetrazolium salts that are reduced in the cytoplasm and are generally less prone to interference.
-
Recommendation: If you suspect assay interference, it is advisable to use a non-enzymatic-based viability assay, such as a crystal violet assay or a trypan blue exclusion assay, to confirm your findings.
Q3: this compound is precipitating in my cell culture medium. How can I improve its solubility?
This compound, being a triterpenoid, has poor water solubility.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Working Concentration: When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final solvent concentration remains low (typically <0.5%) to avoid solvent toxicity.
-
Solubility Limit: Do not exceed the solubility limit of this compound in your final culture medium. If you observe precipitation, you may need to lower the concentration or use a different formulation approach, such as complexation with cyclodextrins, though this would require experimental validation.
Q4: I am not observing the expected anti-proliferative effects of this compound on my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
Concentration and Duration: The concentration of this compound may be too low, or the treatment duration too short. Refer to published studies for effective concentration ranges and treatment times for similar cell lines.[1][5]
-
Cell Line Resistance: Your specific cancer cell line may be resistant to the anti-proliferative effects of this compound.
-
Compound Activity: Verify the identity and purity of your this compound sample. If possible, test its activity on a sensitive positive control cell line.
-
Experimental Conditions: Ensure your cell culture conditions (e.g., confluency, media components) are optimal and consistent.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Guide 1: High Variability in Cell Viability Data
Problem: Significant well-to-well or experiment-to-experiment variability in cell viability assays.
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding groups of wells. |
| Compound Precipitation | Visually inspect wells for precipitate after adding this compound. Prepare fresh dilutions for each experiment. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of 96-well plates as they are prone to evaporation. Fill outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, especially after adding the viability reagent. |
Guide 2: Inconsistent Anti-Inflammatory Effects in Macrophage Models (e.g., RAW 264.7)
Problem: Variable reduction in inflammatory markers (e.g., NO, TNF-α, IL-6) in LPS-stimulated macrophages.
| Possible Cause | Solution |
| Timing of Treatment | The pre-treatment time with this compound before LPS stimulation is critical. Optimize this duration (typically 1-2 hours).[6] |
| LPS Potency | Use a fresh, validated batch of LPS. The potency of LPS can vary between lots. |
| Cell Passage Number | Use low-passage number cells, as high-passage cells can have altered inflammatory responses. |
| Cell Confluency | Ensure a consistent cell confluency at the time of treatment, as this can affect the cellular response. |
Section 3: Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Colony Formation Assay
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500 cells/well).[1]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium every 3 days.
-
Fixing: When colonies are visible, wash the wells with PBS and fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the colonies with 0.1% crystal violet solution for 10-20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Section 4: Data Summary Tables
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Assay |
| HGC-27 | Gastric Cancer | ~15 | 48 | CCK-8 |
| PC3 | Prostate Cancer | 114.68 | 24 | MTT |
| PC3 | Prostate Cancer | 108.70 | 48 | MTT |
| PC3 | Prostate Cancer | 49.25 | 72 | MTT |
| DU145 | Prostate Cancer | 56 | 48 | CCK-8 |
| A549 | Lung Cancer | ~25 | 48 | Not Specified |
Table 2: Effects of this compound on Normal Cell Viability
| Cell Line | Cell Type | Observation | Concentration | Duration (hours) |
| GES-1 | Gastric Mucosal Epithelial | No obvious influence on viability | Up to 20 µM | 48 |
| L929 | Normal Fibroblast | No significant inhibitory effect | Not Specified | Not Specified |
| Human Bronchial Epithelial Cells | Bronchial Epithelial | Did not inhibit proliferation | Not Specified | Not Specified |
Table 3: In vivo Anti-inflammatory Effects of Taraxasterol (B1681928)
Note: Data for Taraxasterol, a closely related compound.
| Animal Model | Effect | Dosage (mg/kg) |
| Dimethylbenzene-induced mouse ear edema | Dose-dependent inhibition | 2.5, 5, 10 |
| Carrageenan-induced rat paw edema | Dose-dependent suppression | 2.5, 5, 10 |
| Acetic acid-induced mouse vascular permeability | Dose-dependent decrease | 2.5, 5, 10 |
| Cotton pellet-induced rat granuloma formation | Dose-dependent inhibition | 2.5, 5, 10 |
Section 5: Signaling Pathways and Experimental Workflows
References
- 1. Taraxasterol suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Taraxasterone Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of Taraxasterone purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification from lab to pilot or industrial scale?
A1: Scaling up this compound purification presents several key challenges that can impact yield, purity, and economic viability. These include:
-
Maintaining Resolution: Chromatographic conditions that work well on a small scale may not provide the same separation efficiency on larger columns due to changes in column packing, flow dynamics, and the "wall effect."[1]
-
Solvent Volume and Cost: Large-scale purification requires substantial volumes of high-purity solvents, significantly increasing operational costs and creating challenges for storage and disposal.
-
Processing Time: Increased volumes of extract and solvents lead to longer processing times for loading, elution, and solvent removal, which can be a bottleneck in production.
-
Impurity Profile: The profile of co-extracted impurities can vary with larger batches of raw plant material, potentially requiring adjustments to the purification protocol.
-
Consistency and Reproducibility: Ensuring batch-to-batch consistency in terms of purity and yield is critical and can be more difficult to control at a larger scale.[2]
-
Equipment and Resin Costs: The initial investment in large-scale chromatography columns, pumps, and the cost of chromatography resins can be substantial.[3]
Q2: Which chromatography techniques are most suitable for large-scale this compound purification?
A2: Macroporous resin chromatography is a highly effective and widely used technique for the initial enrichment and purification of triterpenoids, including this compound, from crude extracts at a large scale.[4][5][6][7] This is often followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing to achieve high purity. Macroporous resins are favored for their high adsorption capacity, chemical stability, and reusability, making them cost-effective for industrial applications.[4]
Q3: How does the quality of the initial crude extract impact the scalability of the purification process?
A3: The quality of the crude extract is a critical factor. A cleaner, more concentrated initial extract can significantly improve the efficiency and success of the scaled-up purification process by:
-
Reducing the load on the chromatography column: Fewer impurities mean that the binding capacity of the resin is utilized more efficiently for the target compound.
-
Simplifying the purification steps: A cleaner extract may require fewer subsequent purification steps, saving time and resources.
-
Preventing column fouling: High levels of pigments, lipids, and other interfering substances can irreversibly bind to the chromatography resin, reducing its lifespan and performance.
Q4: What are the key parameters to consider when transferring a lab-scale chromatography method to a larger scale?
A4: When scaling up a chromatography method, the primary goal is to maintain the separation performance. Key parameters to consider and adjust include:
-
Linear Flow Rate: Instead of scaling the volumetric flow rate directly, the linear flow rate (cm/hr) should be kept constant to maintain resolution.
-
Column Bed Height: The bed height of the chromatography column should remain the same as the lab-scale column.
-
Sample Concentration and Loading Volume: The amount of sample loaded should be scaled proportionally to the column volume.
-
Gradient Profile: The gradient slope, in terms of column volumes per unit of time, should be maintained.
Troubleshooting Guide
Issue 1: Low Yield of this compound after Scaling Up
Q: We have successfully purified this compound at the lab scale with good yield, but upon scaling up to a pilot-scale column, the yield has dropped significantly. What are the possible causes and solutions?
A: A significant drop in yield during scale-up is a common problem and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Possible Cause 1: Inefficient Adsorption on the Column
-
Troubleshooting:
-
Check Loading Conditions: Ensure the pH and solvent composition of your crude extract are optimal for this compound binding to the resin. For macroporous resins, the sample concentration and flow rate are critical; a flow rate that is too high can reduce the contact time between this compound and the resin, leading to poor adsorption.[4]
-
Verify Resin Capacity: The binding capacity of the resin may not scale linearly. Perform small-scale experiments to determine the dynamic binding capacity of the resin with your specific crude extract.
-
-
-
Possible Cause 2: Premature Elution or Breakthrough
-
Troubleshooting:
-
Monitor the Column Outlet: During sample loading, continuously monitor the column outlet using TLC or a UV detector to check for premature elution of this compound.
-
Adjust Flow Rate: A lower loading flow rate can improve binding and prevent breakthrough.[4]
-
-
-
Possible Cause 3: Incomplete Elution
-
Troubleshooting:
-
Optimize Elution Conditions: The volume and concentration of the elution solvent may need to be adjusted for the larger column. A step or linear gradient of a solvent like ethanol (B145695) is commonly used for eluting triterpenoids from macroporous resins.[4][5] Ensure the elution volume is sufficient to fully recover the bound this compound.
-
Test for Residual Product: After the standard elution is complete, pass a stronger solvent through the column and analyze this fraction for any remaining this compound.
-
-
Issue 2: Poor Purity and Co-elution of Impurities
Q: Our scaled-up purification process is resulting in a final product with lower purity than our lab-scale batches. We are seeing significant co-elution of impurities. How can we improve the separation?
A: Co-elution of impurities is often a result of the loss of resolution at a larger scale. Here are some strategies to improve purity:
-
Possible Cause 1: Overloading the Column
-
Troubleshooting:
-
Reduce Sample Load: Even if you are within the theoretical binding capacity of the resin, overloading can lead to band broadening and poor separation. Try reducing the sample load by 10-20%.
-
-
-
Possible Cause 2: Inadequate Mobile Phase Composition
-
Troubleshooting:
-
Optimize the Gradient: A shallower gradient during elution can help to better resolve this compound from closely eluting impurities.
-
Introduce a Wash Step: Incorporate an additional wash step after sample loading with a solvent system that is strong enough to remove weakly bound impurities but not elute this compound.
-
-
-
Possible Cause 3: Poor Column Packing
-
Troubleshooting:
-
Evaluate Packing Quality: An improperly packed column can lead to channeling and a significant loss of resolution. Check the column for voids and ensure it is packed uniformly.
-
-
Issue 3: Crystallization Issues
Q: We are having trouble with the final crystallization step after preparative HPLC. The crystals are not forming, or we are getting an amorphous precipitate. What should we do?
A: Crystallization is sensitive to purity, solvent, and temperature. Here are some troubleshooting tips:
-
Possible Cause 1: Presence of Impurities
-
Troubleshooting:
-
Re-evaluate Purity: Even small amounts of impurities can inhibit crystallization. Analyze the purity of your post-HPLC fraction. An additional purification step may be necessary.
-
-
-
Possible Cause 2: Incorrect Solvent System
-
Troubleshooting:
-
Solvent Screening: The optimal solvent or solvent/anti-solvent system for crystallization may differ at a larger scale. Screen a variety of solvents with different polarities.[8][9] High solubility at an elevated temperature and low solubility at a lower temperature is ideal.[8]
-
Control Cooling Rate: A slow, controlled cooling process is crucial for the formation of well-defined crystals. Rapid cooling often leads to the formation of an amorphous precipitate.
-
-
-
Possible Cause 3: Supersaturation Issues
-
Troubleshooting:
-
Optimize Concentration: The concentration of this compound in the crystallization solvent is critical. If the solution is not sufficiently supersaturated, crystals will not form. If it is too supersaturated, it may precipitate out as an amorphous solid. Experiment with different concentrations.
-
-
Data Presentation
Table 1: Comparison of Purification Parameters for Triterpenoids using Macroporous Resins
| Parameter | Case Study 1: Triterpenic Acids[4] | Case Study 2: Total Triterpenoids[5] | Case Study 3: Triterpenoids[7] |
| Resin Type | D-101 | AB-8 | HPD-600 |
| Sample Concentration | 25.5 µg/mL | 3.5 mg/mL | Not Specified |
| Loading Flow Rate | 2.0 mL/min | 1.5 mL/min | 2-6 BV/h |
| Elution Solvent | 95% Ethanol | 70% Ethanol | 70% Ethanol |
| Elution Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Purity Increase | 2.49 times (from 23.55% to 58.77%) | 2.49 times (to 8.71%) | 3.8 times (from 26.72 to 129.28 mg/g) |
| Recovery/Yield | 78.58% | Not Specified | 75.48% |
Note: The data presented is for triterpenoids similar to this compound and provides a strong starting point for process development.
Experimental Protocols
Protocol 1: Pilot-Scale Purification of this compound using Macroporous Resin Chromatography
This protocol is a generalized procedure based on successful methods for purifying similar triterpenoids.[4][5][7]
-
Resin Preparation:
-
Swell the macroporous resin (e.g., D-101 or AB-8 type) in a 2-fold volume of 95% ethanol for 24 hours.
-
Wash the resin thoroughly with deionized water until there is no scent of ethanol.
-
Pack the resin into an appropriately sized chromatography column and equilibrate with the starting buffer (e.g., deionized water at a specific pH).
-
-
Crude Extract Preparation and Loading:
-
Prepare the crude this compound extract in a suitable solvent and adjust the pH as determined in lab-scale optimization.
-
Load the prepared extract onto the equilibrated column at an optimized linear flow rate (e.g., 1.5-2.0 mL/min for smaller pilot columns, scale accordingly).
-
-
Wash Step:
-
After loading, wash the column with 2-3 column volumes (CV) of deionized water or a weak ethanol-water solution to remove highly polar impurities.
-
-
Elution:
-
Elute the bound this compound using a step or linear gradient of ethanol in water (e.g., starting from 50% ethanol and increasing to 95%).
-
Collect fractions and monitor the presence of this compound using TLC or HPLC.
-
-
Resin Regeneration:
-
After elution, regenerate the resin by washing with a strong solvent (e.g., 95% ethanol) followed by deionized water to prepare it for the next cycle.
-
Protocol 2: Preparative HPLC for Final Purification
-
Sample Preparation:
-
Combine and concentrate the this compound-rich fractions from the macroporous resin chromatography.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 preparative column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (0.1%) to improve peak shape, is common.
-
Flow Rate: The flow rate will depend on the column dimensions and should be optimized for the best separation.
-
Detection: UV detection at an appropriate wavelength for this compound.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Processing:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Proceed to the crystallization step.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for low yield in this compound purification.
References
- 1. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 2. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kingsresearch.com [kingsresearch.com]
- 4. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Taraxasterone Toxicity in Long-Term Cell Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with Taraxasterone in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures treated with this compound. What is the likely mechanism of this toxicity?
A1: The observed "toxicity" of this compound in many cell lines, particularly cancer cell lines, is often a direct consequence of its mechanism of action. This compound is known to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[1][2][3] This process involves:
-
Altering the Bcl-2 protein family balance: this compound can decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax.[1][3]
-
Activating caspases: This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the executioner caspase-3, which then cleave key cellular proteins, resulting in cell death.[1][3]
-
Inducing cell cycle arrest: this compound has also been shown to cause cell cycle arrest, typically at the S-phase or G0/G1 phase, which can contribute to its anti-proliferative effects and may precede apoptosis.[4][5][6]
It is important to note that this compound has been reported to be less cytotoxic to normal, non-cancerous cells compared to cancer cells.[7]
Q2: How can we reduce this compound-induced cytotoxicity without completely losing its biological activity?
A2: Mitigating this compound's cytotoxicity while retaining its desired effects, such as its anti-inflammatory properties, requires careful optimization of experimental parameters. Here are some strategies:
-
Optimize Concentration and Exposure Time: this compound's cytotoxic effects are both dose- and time-dependent.[4][7] Perform a thorough dose-response and time-course experiment to identify the optimal concentration and duration of treatment that elicits the desired biological response (e.g., anti-inflammatory effect) with minimal cell death.
-
Use a Caspase Inhibitor: Since apoptosis is a primary mechanism of cell death, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can be effective in rescuing cells from this compound-induced apoptosis.[4] This allows for the study of non-apoptotic effects of this compound.
-
Consider Antioxidant Co-treatment: this compound has been shown to have antioxidant effects through the Nrf2 pathway.[8][9] However, it can also induce reactive oxygen species (ROS) in some cancer cells, which may contribute to apoptosis. Co-treatment with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate this ROS-dependent apoptosis. It is crucial to validate that the antioxidant does not interfere with the desired activity of this compound.
Q3: What are the key signaling pathways modulated by this compound that we should be aware of?
A3: this compound modulates several key signaling pathways, which explains its diverse biological effects:
-
Apoptosis Pathway: As mentioned, it activates the intrinsic apoptosis pathway by modulating Bax/Bcl-2 proteins and activating caspases.[1][3]
-
NF-κB Signaling Pathway: this compound is a known inhibitor of the NF-κB pathway, which is a central regulator of inflammation.[10][11] This is the basis for its anti-inflammatory effects.
-
Nrf2 Signaling Pathway: this compound can activate the Nrf2 pathway, a key regulator of the antioxidant response, leading to the expression of antioxidant enzymes.[8][9]
-
PI3K/Akt Signaling Pathway: In some cancer cells, this compound has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[12]
Understanding these pathways is essential for designing experiments and interpreting results when working with this compound.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Even at Low Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line | Perform a dose-response experiment with a wider range of concentrations, starting from very low (nanomolar) concentrations. Compare the IC50 value in your cell line to published data for other cell lines.[1][12] |
| Suboptimal cell culture conditions | Ensure cells are healthy and not under stress from other factors like high confluence, nutrient depletion, or contamination. Stressed cells can be more susceptible to drug-induced apoptosis. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Assay-dependent variability | The choice of cytotoxicity assay can influence the results. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell number. Consider using a complementary assay, such as a trypan blue exclusion assay or a crystal violet staining assay, to confirm cell viability. |
| Incorrect timing of assay | The time point at which you assess cytotoxicity is critical. For a compound that induces apoptosis, cell death may not be apparent until 24-72 hours post-treatment.[7] Perform a time-course experiment to determine the optimal endpoint. |
| Phenol (B47542) red interference | The phenol red in some culture media can interfere with colorimetric assays like the MTT assay. Use phenol red-free medium for the duration of the assay to avoid this issue. |
Issue 3: Difficulty in Separating Anti-inflammatory Effects from Cytotoxicity
| Experimental Goal | Proposed Strategy |
| Isolate and study the anti-inflammatory effects of this compound | 1. Determine the apoptotic threshold: First, perform a dose-response curve to find the concentration range where this compound induces apoptosis in your cell line (e.g., using Annexin V/PI staining). 2. Co-treat with a caspase inhibitor: Treat your cells with a concentration of this compound known to cause apoptosis, but in the presence of a pan-caspase inhibitor like Z-VAD-FMK.[4] 3. Assess anti-inflammatory markers: In the co-treated cells, measure markers of inflammation, such as the inhibition of NF-κB activation or the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[10] This will help determine if the anti-inflammatory effects persist in the absence of apoptosis. |
| Investigate the role of oxidative stress in this compound-induced apoptosis | 1. Measure ROS production: Treat cells with this compound and measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFDA. 2. Co-treat with an antioxidant: If ROS levels are elevated, co-treat the cells with this compound and an antioxidant like N-acetylcysteine (NAC). 3. Assess apoptosis and anti-inflammatory markers: Determine if NAC can rescue the cells from apoptosis (using Annexin V/PI staining) and whether it affects the anti-inflammatory activity of this compound (e.g., by measuring NF-κB activation). |
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 48 | ~15-25 | [1] |
| SK-Hep1 | Liver Cancer | 48 | Not specified | [1] |
| LLC | Lung Cancer | 48 | Not specified | [4] |
| SPC-A1 | Lung Cancer | 48 | Not specified | [4] |
| A549 | Lung Cancer | Not specified | 25.89 | |
| H1299 | Lung Cancer | Not specified | Not specified | |
| PC3 | Prostate Cancer | 72 | 49.25 | [7] |
| DU145 | Prostate Cancer | 48 | 56 | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability after this compound treatment.
-
Cell Seeding:
-
Harvest and count cells with good viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include appropriate controls: untreated cells, vehicle control (medium with the same concentration of solvent used for this compound), and a positive control for cell death.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not lead to overconfluence during the experiment.
-
Treat cells with the desired concentrations of this compound and controls for the chosen duration.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the supernatant as it may contain apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Protocol 3: Western Blot for Bcl-2 and Bax
This protocol details the detection of pro- and anti-apoptotic proteins by Western blotting.
-
Protein Extraction:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Workflow for separating cytotoxic and anti-inflammatory effects.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF- κ B Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Taraxasterol inhibits inflammation in osteoarthritis rat model by regulating miRNAs and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Taraxasterol and Taraxerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterol (B1681928) and taraxerol (B1681929) are structurally similar pentacyclic triterpenoids, primarily isolated from medicinal plants such as the dandelion (Taraxacum officinale). Both compounds have garnered significant scientific interest for their diverse pharmacological properties, with a particular focus on their anti-inflammatory potential. This guide provides an objective comparison of the anti-inflammatory activities of taraxasterol and taraxerol, supported by experimental data from in vivo and in vitro studies. Detailed methodologies for key experiments are provided to facilitate further research and development.
Comparative Anti-inflammatory Activity
While both taraxasterol and taraxerol exhibit significant anti-inflammatory effects, their potency can vary depending on the experimental model. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. The data below compares the effectiveness of taraxasterol and taraxerol in reducing paw edema in rats.
| Compound | Species | Dose | Route of Administration | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Taraxasterol | Rat | 2.5 mg/kg | Oral | 3 h | 24.2% | [1] |
| 5 mg/kg | Oral | 3 h | 41.5% | [1] | ||
| 10 mg/kg | Oral | 3 h | 55.1% | [1] | ||
| 10 mg/kg | Oral | 5 h | 69.4% | [1] | ||
| Taraxerol | Rat | 10 mg/kg | i.p. | 2 h | Significant attenuation | [2] |
| 5 mg/kg | i.p. | 4 h | Significant attenuation | [2] | ||
| Albino Rat | Not specified | Not specified | 4 h | 82.52% | [3] |
In Vitro Anti-inflammatory Activity
Lipopolysaccharide (LPS)-stimulated macrophages are a widely used in vitro model to study inflammatory responses. The following table summarizes the effects of taraxasterol and taraxerol on the production of key inflammatory mediators.
| Compound | Cell Line | Concentration | Inflammatory Mediator | Inhibition | Reference |
| Taraxasterol | RAW 264.7 | 2.5 µg/mL | NO | Dose-dependent | [4][5] |
| 5 µg/mL | NO | inhibition | [4][5] | ||
| 12.5 µg/mL | NO | [4][5] | |||
| 2.5 µg/mL | PGE₂ | Dose-dependent | [4][5] | ||
| 5 µg/mL | PGE₂ | inhibition | [4][5] | ||
| 12.5 µg/mL | PGE₂ | [4][5] | |||
| 2.5 µg/mL | TNF-α | Dose-dependent | [4][5] | ||
| 5 µg/mL | TNF-α | inhibition | [4][5] | ||
| 12.5 µg/mL | TNF-α | [4][5] | |||
| 2.5 µg/mL | IL-1β | Dose-dependent | [4][5] | ||
| 5 µg/mL | IL-1β | inhibition | [4][5] | ||
| 12.5 µg/mL | IL-1β | [4][5] | |||
| 2.5 µg/mL | IL-6 | Dose-dependent | [4][5] | ||
| 5 µg/mL | IL-6 | inhibition | [4][5] | ||
| 12.5 µg/mL | IL-6 | [4][5] | |||
| Taraxerol | Macrophages | Not specified | TNF-α | Reduction | [6] |
| Not specified | IL-6 | Reduction | [6] | ||
| RAW 264.7 | Not specified | iNOS | Concentration-dependent | Not specified | |
| Not specified | COX-2 | inhibition | Not specified | ||
| Not specified | NO | Not specified | |||
| Not specified | PGE₂ | Not specified | |||
| Not specified | TNF-α | Not specified | |||
| Not specified | IL-1β | Not specified | |||
| Not specified | IL-6 | Not specified |
Mechanisms of Anti-inflammatory Action
Both taraxasterol and taraxerol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Taraxasterol's Anti-inflammatory Signaling Pathway
Taraxasterol has been shown to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit into the nucleus in LPS-stimulated macrophages.[4][5] It also attenuates the MAPK signaling pathway.[7][8]
Taraxerol's Anti-inflammatory Signaling Pathway
Taraxerol has been demonstrated to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators.[2] It has also been shown to interfere with the activation of TAK1 and Akt, which are upstream of NF-κB and MAPK.[6]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds on acute inflammation.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (Taraxasterol or Taraxerol) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[9]
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is used to evaluate the effect of compounds on the production of inflammatory mediators.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (Taraxasterol or Taraxerol) for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.[4][5]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E₂ (PGE₂): The levels of these mediators in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[4][5]
-
-
Data Analysis: The production of inflammatory mediators in the treated groups is compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Conclusion
Both taraxasterol and taraxerol demonstrate significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The available data suggests that both compounds are potent inhibitors of inflammation in both in vivo and in vitro models. However, a direct comparison of their potency is challenging due to the lack of head-to-head studies under identical experimental conditions. Future research should focus on direct comparative studies to definitively establish the relative anti-inflammatory efficacy of these two promising natural compounds for potential therapeutic applications.
References
- 1. journals.athmsi.org [journals.athmsi.org]
- 2. Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taraxasterol attenuates inflammatory responses in a 2,4-dinitrochlorobenzene-induced atopic dermatitis mouse model via inactivation of the MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taraxasterol repairs UVB-induced skin barrier injury through MAPK/NF-κB signaling pathways | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
A Comparative Analysis of Taraxasterone and Dexamethasone: Mechanisms, Efficacy, and Experimental Protocols
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Taraxasterone, a natural pentacyclic triterpenoid, and Dexamethasone (B1670325), a potent synthetic glucocorticoid. Both compounds exhibit significant anti-inflammatory properties, yet their mechanisms of action, efficacy, and safety profiles differ considerably. This document aims to objectively compare their performance, supported by experimental data, to inform future research and drug development.
Introduction to Compounds
This compound: A bioactive compound primarily isolated from medicinal plants like dandelion (Taraxacum officinale).[1] It is recognized for its anti-inflammatory, anti-oxidative, and anti-carcinogenic properties.[2][3] Its therapeutic potential is being explored in various inflammatory disease models.[3][4]
Dexamethasone: A powerful, synthetic member of the glucocorticoid class of steroid drugs.[5] It has been used for decades to treat a wide range of inflammatory and autoimmune conditions, including allergies, asthma, and arthritis.[5][6] Its mechanism is well-characterized, but its use is often limited by a significant side-effect profile.[7][8][9]
Mechanism of Action: A Comparative Overview
While both compounds ultimately suppress inflammation, they achieve this through distinct molecular pathways. Dexamethasone acts broadly through the glucocorticoid receptor to modulate gene expression, whereas this compound appears to target specific pro-inflammatory signaling cascades more directly.
Dexamethasone: Glucocorticoid Receptor (GR) Signaling
Dexamethasone exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This drug-receptor complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, increasing the transcription of anti-inflammatory genes. A key example is the upregulation of MAPK Phosphatase-1 (MKP-1) , which dephosphorylates and inactivates pro-inflammatory MAP kinases like p38.[10][11][12] It also increases the expression of Annexin-1 (Lipocortin) , which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[13][14]
-
Transrepression: The GR complex can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) , without directly binding to DNA.[14] This repression prevents the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][14]
This compound: Targeting of NF-κB and MAPK Pathways
This compound's anti-inflammatory action is primarily attributed to the direct inhibition of key pro-inflammatory signaling pathways.[2][15]
-
NF-κB Pathway Inhibition: this compound prevents the activation of the NF-κB transcription factor. It has been shown to inhibit the degradation of Inhibitor of kappa Bα (IκBα) .[16] By stabilizing IκBα, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[1][2][16]
-
MAPK Pathway Inhibition: this compound has been demonstrated to suppress the phosphorylation of all three major MAP kinases: p38 , extracellular signal-regulated kinase (ERK) , and c-Jun N-terminal kinase (JNK) .[17][18] These kinases, when activated, lead to the activation of the AP-1 transcription factor, another critical regulator of inflammatory gene expression. By blocking this cascade, this compound effectively reduces the inflammatory response.[17][18]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize experimental data on the effects of this compound and Dexamethasone on key inflammatory markers. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and cell types.
Table 1: Effect on Pro-Inflammatory Cytokine Production
| Compound | Model System | Dosage/Concentration | Effect on TNF-α | Effect on IL-6 | Reference(s) |
| This compound | LPS-induced endotoxic shock mice | 10 mg/kg | ↓ Significant | ↓ Significant | [2] |
| Ethanol-induced liver injury mice | 2.5, 5, 10 mg/kg | ↓ Significant | ↓ Significant | [16] | |
| IL-1β-induced synoviocytes (RA model) | 10, 20 µM | ↓ Significant | ↓ Significant | [19] | |
| Dexamethasone | LPS-challenged mice | 5 mg/kg | ↓ Significant | ↓ Significant | [20] |
| Ag-activated RBL-2H3 mast cells | 100 nM | ↓ Inhibition | ↓ Strong Inhibition | [21] |
Table 2: Effect on Key Signaling Molecules and Inflammatory Mediators
| Compound | Model System | Target Molecule(s) | Observed Effect | Reference(s) |
| This compound | RA Fibroblast-like synoviocytes | NF-κB, IκB, IKK | Blocked NF-κB activation, modulated IκB, IKK | [19] |
| Atopic dermatitis mouse model | p-ERK, p-p38, p-JNK | Inhibited phosphorylation of all three MAPKs | [17] | |
| RA mouse model | COX-2, PGE2 | Significantly reduced levels | [1] | |
| Dexamethasone | LPS-stimulated macrophages | p-p38 MAPK, MKP-1 | Inhibited p38 via induction of MKP-1 | [10][22] |
| HeLa cells | p-p38 MAPK | Inhibited p38 function in a dose-dependent manner | [11] | |
| Human Lens Epithelial Cells | p-RAF, p-ERK, p-p38, p-AKT | Decreased phosphorylation | [12] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for experiments commonly used to evaluate these compounds.
In Vivo Anti-Inflammatory Assay (LPS-Induced Endotoxemia Model)
This model is used to assess the systemic anti-inflammatory effects of a compound.
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week under standard conditions.
-
Compound Administration: Mice are divided into groups: Vehicle control, Dexamethasone (e.g., 5 mg/kg, i.p.), and this compound (e.g., 10 mg/kg, i.p.). The compound is administered 1-2 hours before the inflammatory challenge.[2][20]
-
LPS Challenge: Mice are injected intraperitoneally (i.p.) with Lipopolysaccharide (LPS) from E. coli at a dose of 10-15 mg/kg to induce a systemic inflammatory response.
-
Sample Collection: After a set time (e.g., 2-6 hours), blood is collected via cardiac puncture. Animals are then euthanized, and tissues (e.g., liver, lung) are harvested.
-
Cytokine Analysis: Serum is separated from blood samples. Levels of TNF-α, IL-6, and other cytokines are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are compared between the vehicle, Dexamethasone, and this compound groups using statistical tests (e.g., ANOVA).
In Vitro Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine a compound's effect on specific proteins within a signaling cascade.
Safety and Side Effect Profile
A critical point of differentiation between the two compounds is their safety profile.
Dexamethasone: As a potent steroid, Dexamethasone is associated with a wide range of well-documented side effects, particularly with long-term use. These can be severe and impact multiple organ systems.
-
Metabolic: High blood sugar (hyperglycemia), weight gain, fluid retention.[7][23]
-
Immunological: Increased susceptibility to infections.[8][9]
-
Psychiatric: Mood swings, anxiety, depression, insomnia.[7][8][9]
-
Endocrine: Adrenal suppression, Cushing's syndrome.[9]
This compound: The available data, primarily from preclinical animal studies, suggests a favorable safety profile. In a mouse model of endotoxic shock, no toxic effects were observed at doses as high as 10 mg/kg.[2] However, comprehensive toxicological studies and clinical trials in humans are lacking. Its profile as a natural product suggests it may have fewer off-target effects than synthetic steroids, but this requires rigorous investigation.
Conclusion and Future Directions
This comparative analysis highlights the distinct characteristics of this compound and Dexamethasone.
-
Dexamethasone is a highly potent, broad-spectrum anti-inflammatory agent with a well-understood genomic mechanism of action. Its clinical utility is proven, but its significant side-effect profile necessitates careful risk-benefit assessment and often limits its long-term use.
-
This compound emerges as a promising natural anti-inflammatory compound with a more targeted, non-genomic mechanism focused on inhibiting the NF-κB and MAPK signaling pathways. Preclinical data indicate significant efficacy in various inflammatory models with a potentially superior safety profile.
For the scientific and drug development community, this compound represents a compelling lead compound. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vivo studies with Dexamethasone in standardized models of inflammatory disease.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Comprehensive Toxicology: Performing rigorous safety and toxicology studies to establish a definitive safety profile for clinical development.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate its efficacy and safety in human inflammatory conditions.
By exploring natural compounds like this compound, the field may identify novel therapeutic strategies for inflammatory diseases that offer the efficacy of traditional steroids with a reduced burden of adverse effects.
References
- 1. Protective effect of taraxasterol against rheumatoid arthritis by the modulation of inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Side effects of dexamethasone tablets and liquid - NHS [nhs.uk]
- 8. Dexamethasone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. The Role of MAP Kinase Phosphatase-1 in the Protective Mechanism of Dexamethasone against Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF- κ B Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Differential regulation of mast cell cytokines by both dexamethasone and the p38 mitogen-activated protein kinase (MAPK) inhibitor SB203580 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Dexamethasone oral tablet side effects: Mild to serious [medicalnewstoday.com]
- 24. Dexamethasone: Side Effects and How to Manage Them [healthline.com]
Taraxasterone: A Comparative Guide to a Promising Pentacyclic Triterpene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taraxasterone with other notable pentacyclic triterpenes, focusing on its anti-inflammatory and anticancer properties. The information is supported by experimental data to assist in evaluating its potential in therapeutic development.
Introduction to Pentacyclic Triterpenes
Pentacyclic triterpenes are a class of naturally occurring compounds found widely in the plant kingdom, recognized for their diverse and significant pharmacological activities.[1][2] Structurally, they are derived from a 30-carbon precursor, squalene, and are classified into several main groups, including ursane (B1242777), oleanane, and lupane (B1675458) types.[1] this compound, a member of the ursane group, is a bioactive triterpenoid (B12794562) primarily sourced from plants in the Asteraceae family, such as dandelion (Taraxacum officinale).[3][4] It has garnered considerable attention for its anti-inflammatory, antioxidant, and antineoplastic activities.[4] This guide compares the performance of this compound against other well-researched pentacyclic triterpenes like Ursolic Acid, Oleanolic Acid, Lupeol, and Betulinic Acid.
Comparative Analysis of Biological Activity
The therapeutic potential of pentacyclic triterpenes is vast, with many compounds demonstrating significant biological effects in preclinical studies.[5] The following sections present quantitative data comparing their anti-inflammatory and cytotoxic activities.
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways.[3] It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to decrease the levels of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[6] The data below compares its efficacy with other pentacyclic triterpenes in various inflammation models.
Table 1: Comparative Anti-inflammatory Activity of Pentacyclic Triterpenes
| Compound | Assay / Model | Target / Mediator | IC50 / Inhibition | Reference |
|---|---|---|---|---|
| This compound | TPA-induced mouse ear edema | Inflammation | ID50: 0.3 mg/ear | [6] |
| ψ-Taraxasterol Acetate | In vitro enzyme inhibition | COX-1 | 116.3 ± 0.03 µM | [7] |
| In vitro enzyme inhibition | COX-2 | 94.7 ± 0.02 µM | [7] | |
| 3-Epilupeol | TPA-induced mouse ear edema | Inflammation | IC50: 0.83 µmol | [8] |
| LPS-activated RAW 264.7 cells | NO Production | IC50: 8.98 µM | [8] | |
| α-Amyrin | LPS-activated RAW 264.7 cells | NO Production | IC50: 15.5 µM | [8] |
| Lupeol | 5-Lipoxygenase inhibition | 5-LOX | IC50: 69.26 ± 1.39 µg/mL | [9] |
| 3-O-acetyl-β-boswellic acid | In vitro enzyme inhibition | 15-LOX-2 | IC50: 12.2 ± 0.47 μM |[10] |
Pentacyclic triterpenes are known to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[11][12] this compound has demonstrated cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells, with IC50 values in the micromolar range.[3] The following table provides a comparative overview of the cytotoxic potential of several pentacyclic triterpenes against different human cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50) of Pentacyclic Triterpenes on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) after 24h | Therapeutic Index (TI)¹ | Reference |
|---|---|---|---|---|---|
| This compound | PC3 | Prostate Cancer | 37.1 (at 48h) | Not Reported | [3] |
| HT-29 | Colon Cancer | 89.7 (at 48h) | Not Reported | [3] | |
| Betulinic Acid | A549 | Lung Adenocarcinoma | 20.0 | 1.1 | [11] |
| Ursolic Acid | A549 | Lung Adenocarcinoma | 30.0 | 0.57 | [11] |
| HCT15 | Colon Carcinoma | 30.0 | Not Reported | [13] | |
| Oleanolic Acid | A549 | Lung Adenocarcinoma | 40.0 | 2.0 | [11] |
| HCT15 | Colon Carcinoma | 60.0 | Not Reported | [13] | |
| Asiatic Acid | A549 | Lung Adenocarcinoma | 25.0 | 1.0 | [11] |
| Lupeol | A549 | Lung Adenocarcinoma | 100.0 | 1.1 | [11] |
| Betulin | A549 | Lung Adenocarcinoma | 25.0 | 1.25 |[11] |
¹Therapeutic Index (TI) is the ratio of the IC50 for non-cancerous cells (MRC5) to cancer cells (A549). A higher TI indicates greater selectivity for cancer cells.[11]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and related triterpenes stem from their ability to modulate specific intracellular signaling pathways.
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][6] These pathways are central to the expression of pro-inflammatory genes.[3] By downregulating these cascades, this compound effectively reduces the production of inflammatory mediators.
Caption: this compound's anti-inflammatory mechanism via NF-κB/MAPK inhibition.
In cancer models, this compound has been shown to induce apoptosis and inhibit cell proliferation and invasion by inactivating the PI3K/Akt signaling pathway.[14] This pathway is crucial for cell survival and growth, and its inhibition is a key strategy in cancer therapy. In some cancers, this effect is mediated by an increase in reactive oxygen species (ROS).[14]
Caption: this compound's anticancer mechanism via ROS-mediated PI3K/Akt inactivation.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro and in vivo methodologies.
-
Cell Lines: Human cancer cell lines (e.g., A549 lung adenocarcinoma) and non-cancerous cell lines (e.g., MRC5 lung fibroblasts) are obtained from certified cell banks like ATCC.[11]
-
Culture Conditions: Cells are maintained in appropriate media, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Cell Viability (MTS Assay): To determine the IC50 values, cells are seeded in 96-well plates and treated with various concentrations of the pentacyclic triterpenes for a specified period (e.g., 24 hours). Cell viability is then assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance is measured at 490 nm, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated from dose-response curves.[11]
-
Model: The assay is performed on mice, where acute inflammation is induced on the ear by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).[8]
-
Treatment: The test compounds (e.g., this compound) are applied topically to the ear shortly before or after TPA application.[8]
-
Measurement: After a set time (e.g., 6 hours), the inflammatory response is quantified by measuring the increase in the weight or thickness of the ear punch biopsies compared to a control group. The inhibitory concentration (IC50 or ID50) is then calculated.[3][8]
-
Cell Line: RAW 264.7 macrophage cells are commonly used.
-
Protocol: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours. The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. Absorbance is read at 540 nm. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Action and Research Progress of Taraxasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asiabiopharm.com [asiabiopharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling the Impact of Six Pentacyclic Triterpenes Regulating Metabolic Pathways on Lung Carcinoma Cells [mdpi.com]
- 12. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Efficacy of Taraxasterone and Lupeol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterone and Lupeol (B1675499), both naturally occurring pentacyclic triterpenes, have garnered significant attention in the scientific community for their diverse pharmacological activities. Exhibiting potent anti-inflammatory and anti-cancer properties, these compounds are promising candidates for the development of novel therapeutics. This guide provides a comprehensive and objective comparison of the efficacy of this compound and Lupeol, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways to aid researchers in their drug discovery and development endeavors.
Comparative Efficacy: A Data-Driven Overview
While direct comparative studies between this compound and Lupeol are limited, this section summarizes key quantitative data from independent research to facilitate an indirect comparison of their bioactivities.
Anti-Cancer Efficacy
Both this compound and Lupeol have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The following tables present a compilation of reported IC50 values, a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative Anti-Cancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |
| This compound | A375 (Melanoma) | CCK-8 | Approx. 20 µM | |
| SK-MEL-28 (Melanoma) | CCK-8 | Approx. 25 µM | ||
| Lupeol | Du145 (Prostate Cancer) | MTT | 48 µM | [1] |
| LNCaP (Prostate Cancer) | MTT | ~20 µM | [2] | |
| CWR22Rν1 (Prostate Cancer) | MTT | ~25 µM | [2] | |
| CSC (Prostate Cancer Stem Cells) | MTT | 27 µM | [1] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-Inflammatory Efficacy
The anti-inflammatory properties of this compound and Lupeol have been evaluated in various in vivo and in vitro models.
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Model | Key Findings | Citation |
| This compound | LPS-induced RAW 264.7 macrophages | Dose-dependent inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production. | |
| Lupeol | Carrageenan-induced rat paw edema | 58% reduction in paw swelling (Lupeol linoleate) | |
| Adjuvant-induced arthritis in rats | 39% reduction in paw swelling | ||
| LPS-induced RAW 264.7 macrophages | Suppression of pro-inflammatory cytokine production. | [3] |
Mechanisms of Action: Signaling Pathways
This compound and Lupeol exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
This compound Signaling Pathways
This compound has been shown to inactivate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, in melanoma cells.[4] This inactivation is mediated by an increase in reactive oxygen species (ROS).[4] Furthermore, this compound is known to inhibit the NF-κB pathway, a key player in the inflammatory response.
Lupeol Signaling Pathways
Lupeol exhibits a multi-targeted approach by modulating several critical signaling pathways. It is known to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[3] Additionally, Lupeol has been shown to modulate the PI3K/Akt pathway, impacting cell survival and proliferation.[5] The Wnt/β-catenin signaling pathway, crucial in development and cancer, is also a target of Lupeol.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
Anti-Cancer Activity Assessment
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., LNCaP, DU145) in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or Lupeol (e.g., 1-100 µM) for a specified duration (e.g., 48 hours).[1][2] A vehicle control (e.g., DMSO) should be included.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
References
- 1. Role of lupeol in chemosensitizing therapy-resistant prostate cancer cells by targeting MYC, β-catenin and c-FLIP: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Taraxasterone and NSAIDs: A Comparative Analysis in In Vivo Inflammation Models
A Head-to-Head Look at a Natural Compound and Established Drugs in Mitigating Inflammation
In the landscape of anti-inflammatory therapeutics, Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) have long been the cornerstone of treatment. However, the exploration of naturally derived compounds with potent anti-inflammatory properties is gaining significant traction. One such compound is taraxasterone, a pentacyclic triterpene found in plants like dandelion (Taraxacum officinale). This guide provides a detailed comparison of the efficacy and mechanisms of this compound versus traditional NSAIDs in preclinical in vivo models of inflammation, offering valuable insights for researchers and drug development professionals.
Efficacy in Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classical and highly reproducible method for evaluating acute inflammation.[1][2] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time.[2][3]
This compound Performance
Studies have demonstrated that this compound effectively suppresses carrageenan-induced paw edema in a dose-dependent manner.[4] For instance, at a dose of 10 mg/kg, this compound has been shown to significantly reduce paw edema by up to 55.1% at 3 hours post-carrageenan induction, a point when the edema typically reaches its peak.[4]
NSAID Performance (Indomethacin)
Indomethacin (B1671933), a potent NSAID, is often used as a positive control in this model. It has been shown to significantly inhibit carrageenan-induced paw edema at doses ranging from 0.66 to 2 mg/kg.[5] Higher doses of indomethacin (e.g., 5 mg/kg) can lead to even more substantial reductions in paw swelling.[6][7]
Quantitative Comparison of Anti-Edema Effects
| Compound | Animal Model | Dose | Time Point (post-carrageenan) | % Inhibition of Paw Edema | Reference |
| This compound | Rat | 2.5 mg/kg | 3 h | 24.2% | [4] |
| 5 mg/kg | 3 h | 41.5% | [4] | ||
| 10 mg/kg | 3 h | 55.1% | [4] | ||
| Indomethacin | Rat | 5 mg/kg | 3 h | Significant Inhibition | [6][7] |
Impact on Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Models
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking aspects of sepsis and other inflammatory conditions.[8] Administration of LPS to animals triggers a robust inflammatory response, characterized by the release of pro-inflammatory cytokines.[9]
This compound's Role in Mitigating Cytokine Storm
This compound has been shown to protect against LPS-induced endotoxic shock and acute lung injury in mice.[10] It exerts its protective effects by inhibiting the production of key pro-inflammatory cytokines.[10][11] In various in vivo and in vitro models, this compound has been observed to dose-dependently reduce the levels of TNF-α, IL-6, and IL-1β.[11][12]
NSAIDs' Influence on Cytokine Production
The effect of NSAIDs on LPS-induced cytokine production can be more complex. While NSAIDs like ibuprofen (B1674241) and indomethacin effectively reduce the production of prostaglandins (B1171923) (PGE2), they may not consistently suppress the levels of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[9] In some instances, NSAIDs have been reported to have no significant effect or even to increase the levels of circulating TNF-α following an LPS challenge.[9]
Comparative Effects on Pro-Inflammatory Cytokines
| Compound | Model | Key Cytokines Measured | Effect | Reference |
| This compound | LPS-induced endotoxemia (mice) | TNF-α, IL-6, IL-1β | Significant Reduction | [10][11][12] |
| Ibuprofen | LPS-induced systemic inflammation (mice) | IL-6, IL-1β, TNF-α | No significant change or potential increase in TNF-α | [9][13] |
| Indomethacin | LPS-induced systemic inflammation (mice) | IL-6, IL-1β, TNF-α | No significant effect on cytokine production | [9] |
Mechanisms of Action: A Tale of Two Pathways
The divergent effects of this compound and NSAIDs on inflammatory mediators can be attributed to their distinct mechanisms of action.
NSAIDs: The Cyclooxygenase (COX) Inhibitors
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14][15] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[14][16] By blocking COX enzymes, NSAIDs effectively reduce the production of these pro-inflammatory prostaglandins.[17][18]
This compound: A Multi-Target Approach
This compound appears to exert its anti-inflammatory effects through a more multifaceted mechanism. Evidence suggests that it suppresses the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[8][10] By inhibiting the NF-κB pathway, this compound can effectively downregulate the production of a broad spectrum of inflammatory mediators.[11][21] Additionally, some studies suggest that this compound may also modulate the MAPK signaling pathway and the NLRP3 inflammasome.[19]
Figure 1. Simplified signaling pathways for this compound and NSAIDs.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into several groups: a control group, a carrageenan-only group, this compound-treated groups (e.g., 2.5, 5, and 10 mg/kg), and an NSAID-treated group (e.g., indomethacin 5 mg/kg).
-
Treatment: this compound or the NSAID is administered orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the carrageenan-only group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping: Mice are divided into a control group, an LPS-only group, a this compound-treated group, and an NSAID-treated group.
-
Treatment: this compound or the NSAID is administered (e.g., intraperitoneally) one hour before the LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected at specific time points (e.g., 2, 6, and 24 hours) after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Cytokine levels in the treated groups are compared to those in the LPS-only group.
Figure 2. General experimental workflows for in vivo inflammation models.
Conclusion
Both this compound and NSAIDs demonstrate significant anti-inflammatory effects in in vivo models. However, they operate through distinct molecular pathways. NSAIDs primarily target the COX enzymes, effectively reducing prostaglandin-mediated inflammation. In contrast, this compound exhibits a broader mechanism of action, notably through the inhibition of the NF-κB signaling pathway, leading to a more comprehensive suppression of pro-inflammatory cytokine production. This difference in mechanism may have implications for their therapeutic applications and side-effect profiles. The data presented here underscores the potential of this compound as a promising natural anti-inflammatory agent and highlights the need for further research to fully elucidate its therapeutic potential in inflammatory diseases.
References
- 1. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of Astaxanthin from Litopenaeus Vannamei on Carrageenan-Induced Edema and Pain Behavior in Mice | MDPI [mdpi.com]
- 4. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. daneshyari.com [daneshyari.com]
- 9. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 11. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of IL-1 beta and ibuprofen after endotoxic challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 16. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. researchgate.net [researchgate.net]
- 19. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Replicating Published Findings on Taraxasterone Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the bioactivity of Taraxasterone, a natural compound with demonstrated anti-inflammatory and anti-cancer properties. To facilitate the replication and extension of these findings, this document presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from various studies investigating the efficacy of this compound in different experimental models.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Citation |
| PC3 | Prostate Cancer | 37.1 | 48 | [1] |
| PC3 | Prostate Cancer | 114.68 ± 3.28 | 24 | [2] |
| PC3 | Prostate Cancer | 108.70 ± 5.82 | 48 | [2] |
| PC3 | Prostate Cancer | 49.25 ± 3.22 | 72 | [2] |
| DU145 | Prostate Cancer | 56 | 48 | |
| HT-29 | Colon Cancer | 89.7 | 48 | [1] |
| HepG2 | Liver Cancer | 17.0 | Not Specified | [3] |
| A549 | Lung Cancer | 25.89 | Not Specified | |
| H1299 | Lung Cancer | Not Specified | Not Specified | |
| SK-MEL-5 | Melanoma | ≥ 49 | Not Specified | [1] |
Table 2: In Vivo Anti-Inflammatory and Hepatoprotective Effects of this compound
| Animal Model | Treatment | Key Parameters | Results | Citation |
| LPS-induced endotoxic shock (mice) | 2.5, 5, 10 mg/kg this compound | Survival Rate (at 36h) | 30%, 40%, 70% respectively | [1][3] |
| LPS-induced endotoxic shock (mice) | 10 mg/kg/day this compound | Serum TNF-α, IL-1β, IL-6 | Significantly reduced | [1] |
| Concanavalin (B7782731) A-induced liver injury (mice) | 5, 10 mg/kg this compound | Serum ALT & AST levels | Significantly reduced | [4][5] |
| DSS-induced colitis (mice) | 5, 10 mg/kg this compound | Disease Activity Index (DAI) | Significantly inhibited the increase | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound bioactivity.
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol is adapted from studies investigating the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
Objective: To determine the effect of this compound on the production of inflammatory mediators (e.g., Nitric Oxide, Prostaglandin E2, TNF-α, IL-1β, IL-6).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for PGE2, TNF-α, IL-1β, and IL-6
-
MTT or CCK-8 reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for viability and ELISA) or 24-well plates (for NO assay) at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10 µg/mL). Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT or CCK-8 assay on a parallel plate treated with this compound alone.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
PGE2, TNF-α, IL-1β, IL-6: Collect the cell culture supernatant and measure the concentrations of these cytokines using specific ELISA kits according to the manufacturer's instructions.
-
In Vitro Anti-Cancer Cell Proliferation Assay (MTT/CCK-8)
This protocol is a generalized procedure for assessing the cytotoxic effects of this compound on various cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., PC3, HT-29, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640, McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT or CCK-8 reagent
-
DMSO
Procedure:
-
Cell Culture and Seeding: Culture the cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 10, 25, 50, 100 µM).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT/CCK-8 Assay:
-
Add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
In Vivo DSS-Induced Colitis Model in Mice
This protocol outlines the induction of colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and the evaluation of this compound's therapeutic effects.
Objective: To assess the anti-inflammatory effect of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.
-
This compound Treatment: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle daily by oral gavage, starting from the first day of DSS administration and continuing for the duration of the experiment.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment (e.g., day 8 or 9), euthanize the mice. Collect the colon and measure its length. A portion of the colon can be fixed in formalin for histological analysis, and another portion can be snap-frozen for molecular analysis (e.g., cytokine measurement).
-
Histological Analysis: Embed the fixed colon tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for the severity of inflammation, ulceration, and tissue damage.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflows of the described experiments.
Caption: Key signaling pathways modulated by this compound.
Caption: Generalized workflow for in vitro bioactivity assays.
Caption: Logical relationship of this compound's bioactivity.
References
- 1. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Taraxasterol from Taraxacum prevents concanavalin A-induced acute hepatic injury in mice via modulating TLRs/NF-κB and Bax/Bc1-2 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taraxasterol ameliorates dextran sodium sulfate-induced murine colitis via improving intestinal barrier and modulating gut microbiota dysbiosis: Taraxasterol ameliorates colitis via intestinal barrier and gut microbiota dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Taraxasterone from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Taraxasterone, a pentacyclic triterpenoid (B12794562), has garnered significant attention within the scientific community for its promising pharmacological activities, including potent anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of this compound derived from three distinct plant sources: Taraxacum officinale (Dandelion), Elephantopus scaber (Elephant's foot), and Cirsium japonicum (Japanese thistle). The objective is to furnish researchers and drug development professionals with a comprehensive overview of the current scientific landscape, highlighting quantitative data, experimental methodologies, and the therapeutic potential of this compound from these varied botanical origins.
Quantitative Analysis of this compound Yield
The concentration of this compound can vary significantly depending on the plant source, the specific part of the plant used, and the extraction methodology. While comprehensive comparative studies are limited, available data provides insights into the potential yield from different sources.
| Plant Source | Plant Part | Extraction Solvent/Method | This compound Concentration | Reference |
| Taraxacum officinale | Natural Root | Not Specified (HPLC analysis) | 2.96 µg/mL | [1] |
| Taraxacum officinale | Root Callus Cultures | Not Specified (HPLC analysis) | 3.013 µg/mL | [1] |
| Elephantopus scaber | Whole Plant | Not Specified | Data not available | |
| Cirsium japonicum | Roots | Methanol (B129727) | Data not available |
Note: The quantitative data for this compound in Elephantopus scaber and Cirsium japonicum is not explicitly available in the reviewed literature. The provided data for Taraxacum officinale is based on HPLC analysis of extracts. Further research is required to establish standardized quantification of this compound from these and other potential plant sources.
Experimental Protocols: Extraction and Isolation
The efficient extraction of this compound is a critical first step in its study and potential therapeutic application. Various solvents and techniques have been employed for its isolation from the aforementioned plant sources.
General Extraction Protocol for Triterpenoids
A general workflow for the extraction and isolation of this compound from plant material is outlined below. This process can be adapted based on the specific plant matrix and available laboratory equipment.
Caption: General workflow for the extraction and purification of this compound.
Specific Methodologies from Literature:
-
Taraxacum officinale : A study reported the use of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound from root extracts.[1] While the specific extraction solvent was not detailed in the abstract, ethanol and methanol are commonly used for triterpenoid extraction from dandelion.[2]
-
Elephantopus scaber : One study detailed the extraction from the air-dried and ground whole plant using a 90:10 ethanol-water mixture at reflux.[3] The resulting crude extract was then partitioned with various solvents, including petroleum ether, chloroform, ethyl acetate, and n-butanol.
-
Cirsium japonicum : Research on Cirsium japonicum has utilized methanol for the extraction of its chemical constituents from the roots.[4][5] An optimized extraction process for flavonoids from Cirsium japonicum involved refluxing with 70% ethanol.[6]
Comparative Biological Activity
This compound has demonstrated significant anti-inflammatory and anti-cancer activities in various preclinical models. The primary mechanism of its anti-inflammatory action involves the modulation of key signaling pathways.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Caption: this compound's anti-inflammatory mechanism of action.
While extracts from all three plants have shown anti-inflammatory properties, a direct comparative study of the potency of this compound isolated from each source is not yet available. Such studies would be invaluable in determining the optimal botanical source for this bioactive compound.
Anti-cancer Activity
Extracts from Taraxacum officinale, Elephantopus scaber, and Cirsium japonicum have all been reported to possess cytotoxic effects against various cancer cell lines.[7] this compound, as a key constituent, is believed to contribute significantly to these anti-cancer properties. For instance, Taraxasterol (B1681928), a closely related compound, has been shown to have a strong inhibitory effect on A549 lung cancer cells.[8]
Further research is necessary to compare the anti-cancer efficacy of this compound from these different plant sources and to elucidate the specific molecular mechanisms underlying its cytotoxic and anti-proliferative effects against various cancer types.
Conclusion and Future Directions
Taraxacum officinale, Elephantopus scaber, and Cirsium japonicum represent promising botanical sources of the pharmacologically active compound this compound. While current research has established its presence and biological activities, there is a clear need for further comparative studies. Future research should focus on:
-
Standardized Quantification: Developing and validating robust analytical methods, such as HPLC or LC-MS/MS, for the accurate quantification of this compound in different plant matrices.
-
Optimized Extraction Protocols: Establishing standardized and optimized extraction protocols to maximize the yield of this compound from each plant source for comparative analysis.
-
Comparative Bioactivity Studies: Conducting head-to-head comparisons of the anti-inflammatory and anti-cancer activities of purified this compound from each of the three plant sources.
-
In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel agent in the prevention and treatment of inflammatory diseases and cancer.
References
- 1. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyacetylenes from the roots of Cirsium japonicum var. ussuriense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plant.korea.ac.kr [plant.korea.ac.kr]
- 6. mdpi.com [mdpi.com]
- 7. Taraxacum spp. in vitro and in vivo anticancer activity – a review [recipp.ipp.pt]
- 8. mdpi.com [mdpi.com]
Validating the Antioxidant Capacity of Taraxasterone: A Comparative Guide Using the DPPH Assay
For researchers and professionals in drug development, understanding the antioxidant potential of natural compounds is a critical step in identifying new therapeutic agents. Taraxasterone, a pentacyclic triterpenoid (B12794562) found in plants such as dandelion (Taraxacum officinale), has been recognized for its various biological activities, including its antioxidant effects.[1][2][3] This guide provides a comparative analysis of the antioxidant capacity of this compound, with a focus on validation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and reliable method for assessing free radical scavenging activity.[3][4]
Comparative Antioxidant Activity
The antioxidant capacity of a substance is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the DPPH radical scavenging activity of Taraxacum officinale extracts in comparison to standard antioxidants. It is important to note that these values represent the activity of the entire plant extract and not solely that of this compound.
| Antioxidant | IC50 (µg/mL) | Reference |
| Taraxacum officinale Ethanolic Extract | 16.66 - 1109.17 | [5] |
| Ascorbic Acid (Standard) | 1.83 | [5] |
| Butylated Hydroxytoluene (BHT) (Standard) | 26.5 |
Note: The wide range for Taraxacum officinale extract reflects variations in extraction methods and plant material across different studies.
The data indicates that while extracts of Taraxacum officinale demonstrate antioxidant activity, they are generally less potent than the standard antioxidant, ascorbic acid. The specific contribution of this compound to this activity warrants further investigation through studies on the isolated compound.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a straightforward and widely used method for determining the free radical scavenging capacity of a compound.[3][4] The principle of the assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (analytical grade)
-
Test sample (this compound or plant extract)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox, or BHT)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
Micropipettes and tips
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared by dissolving an accurately weighed amount of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[6]
-
Preparation of Test Samples and Standards: A series of concentrations of the test sample and the standard antioxidant are prepared by diluting them in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate or test tubes, a fixed volume of the DPPH solution is added to varying concentrations of the test sample and standard. A control is prepared with the solvent and DPPH solution only.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period, typically 30 minutes.[6]
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the reaction mixture containing the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that results in 50% scavenging is the IC50 value.
Visualizing the DPPH Assay Workflow
The following diagram illustrates the key steps involved in the DPPH antioxidant assay.
Antioxidant Signaling Pathway of Taraxasterol (B1681928)
While direct free radical scavenging is a key antioxidant mechanism, this compound also exhibits antioxidant effects by modulating intracellular signaling pathways.[2][3] One of the most significant is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Under conditions of oxidative stress, Taraxasterol can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's endogenous antioxidant defenses.[7]
The diagram below illustrates the proposed antioxidant signaling pathway of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Taraxasterone vs. Taraxasteryl Acetate: A Comparative Guide to Bioactivity
For researchers and professionals in drug development, understanding the nuanced differences between a parent compound and its derivatives is critical. This guide provides a comparative analysis of the bioactive properties of taraxasterone and its acetate (B1210297) form, taraxasteryl acetate. While both pentacyclic triterpenoids, derived from medicinal plants like the dandelion (Taraxacum officinale), exhibit promising pharmacological activities, their efficacy and mechanisms of action show subtle but significant variations. This document synthesizes available experimental data to offer a comparative overview of their anti-inflammatory and anti-cancer bioactivities.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the anti-inflammatory and anti-cancer activities of this compound and taraxasteryl acetate. It is important to note that the data presented is collated from different studies and not from a head-to-head comparison, which should be taken into consideration when evaluating their relative potency.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target/Endpoint | IC50 / Effect | Reference |
| This compound | LPS-stimulated BV2 microglia | NF-κB activation | Significant inhibition | [1] |
| IL-1β-induced HFLS-RA | Pro-inflammatory cytokines (TNF-α, IL-6, IL-8) | Significant suppression | [2] | |
| MMP-1, MMP-3 production | Significant suppression | [2] | ||
| Taraxasteryl Acetate | In vitro enzyme inhibition | COX-1 | 116.3 ± 0.03 µM | [3] |
| In vitro enzyme inhibition | COX-2 | 94.7 ± 0.02 µM | [3] | |
| Phorbol (B1677699) ester-induced mouse ear edema | Edema inhibition | Activity similar to extract at 1/20th the dose | [4] | |
| Stimulated human neutrophils | ROS and RNS production | Active inhibition | [4] |
Table 2: Anti-cancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | PC3 (prostate cancer) | Cell viability (24h) | 114.68 ± 3.28 µM | [5] |
| PC3 (prostate cancer) | Cell viability (48h) | 108.70 ± 5.82 µM | [5] | |
| PC3 (prostate cancer) | Cell viability (72h) | 49.25 ± 3.22 µM | [5] |
Signaling Pathways and Mechanisms of Action
Both this compound and taraxasteryl acetate exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of the inflammatory response, controlling the expression of various pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.
This compound has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory process[1]. By inhibiting NF-κB, this compound reduces the production of inflammatory mediators such as TNF-α and IL-6[1][2].
Similarly, taraxasteryl acetate mediates its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways, leading to the inhibition of COX-2 and iNOS expression[3].
Caption: Figure 1: Simplified signaling pathway for the anti-inflammatory action of this compound and its acetate.
Experimental Protocols
Mouse Ear Edema Assay
This in vivo assay is a standard model for evaluating topical anti-inflammatory activity.
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Induction of Edema: A solution of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the solvent only.
-
Treatment: The test compound (this compound or taraxasteryl acetate) is dissolved in the irritant solution and applied to the right ear. A control group receives only the irritant.
-
Measurement: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a standardized circular section of each ear is removed using a cork borer. The weight of the ear punch from the treated right ear is compared to that of the control left ear.
-
Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [1 - (Weight of treated ear punch / Weight of control ear punch)] x 100
Caption: Figure 2: A typical experimental workflow for the mouse ear edema assay.
Inhibition of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production
This in vitro assay assesses the antioxidant potential of the compounds.
-
Cell Culture: Human neutrophils are isolated from peripheral blood.
-
Cell Stimulation: The isolated neutrophils are stimulated with an appropriate agent (e.g., phorbol myristate acetate - PMA) to induce the production of ROS and RNS.
-
Treatment: The cells are pre-incubated with various concentrations of the test compound (this compound or taraxasteryl acetate) before stimulation.
-
Detection: The production of ROS and RNS is measured using fluorescent probes. For example, 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to detect intracellular ROS. The probe is added to the cell suspension, and the fluorescence intensity is measured using a fluorometer or flow cytometer.
-
Analysis: The percentage inhibition of ROS/RNS production is calculated by comparing the fluorescence intensity of the treated cells to that of the untreated control cells.
Conclusion
Both this compound and its acetate derivative, taraxasteryl acetate, demonstrate significant anti-inflammatory and potential anti-cancer properties. The available data suggests that their mechanisms of action are largely centered around the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK. Taraxasteryl acetate has been specifically shown to inhibit COX enzymes, providing a more direct mechanism for its anti-inflammatory effects.
For drug development professionals, the choice between this compound and taraxasteryl acetate may depend on the specific therapeutic target and desired pharmacological profile. The acetate form may offer different pharmacokinetic properties, such as altered solubility or cell permeability, which could influence its bioavailability and efficacy in vivo. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two closely related natural compounds. Such studies would provide a more definitive basis for selecting the optimal candidate for further preclinical and clinical development.
References
- 1. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 2. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Taraxasterone's Mechanism of Action: A Comparative Guide Using Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taraxasterone's mechanism of action, with a focus on how gene knockout models can be pivotal in confirming its therapeutic targets. While direct experimental evidence of this compound's effects in specific gene knockout models is emerging, this document synthesizes current knowledge, compares it with established inhibitors of related pathways, and outlines the experimental frameworks necessary for definitive validation.
This compound, a pentacyclic triterpene found in dandelion and other medicinal plants, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] Preclinical studies have shown its potential in models of rheumatoid arthritis, liver injury, various cancers, and skin inflammation.[1][3][4][5] The primary mechanisms of action are attributed to its modulation of key signaling pathways, particularly the NF-κB and PI3K/Akt pathways.[1][6][7]
Unraveling the Molecular Mechanisms of this compound
Current research indicates that this compound exerts its effects by inhibiting pro-inflammatory and oncogenic signaling cascades.
Anti-inflammatory Effects:
This compound has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6.[1][4] This is achieved primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][5] The NF-κB pathway is a critical regulator of inflammatory gene expression.[1] this compound treatment has been observed to inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of inflammatory genes.[8]
Anti-cancer Effects:
In various cancer cell lines, this compound has been found to inhibit cell proliferation, migration, and invasion, and to induce apoptosis.[9][10][11] These effects are largely linked to the downregulation of the PI3K/Akt signaling pathway.[7][9][10][11] The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7] Studies have shown that this compound can reduce the phosphorylation of Akt, a key downstream effector of PI3K, and also down-regulate the expression of proteins like c-Myc and cyclin D1, which are critical for cell cycle progression.[9][12] Furthermore, in prostate cancer cells, this compound has been shown to reduce the expression of Fibroblast Growth Factor Receptor 2 (FGFR2), an upstream activator of the PI3K/Akt pathway.[7][9][12]
The Crucial Role of Gene Knockout Models for Mechanism Confirmation
While the aforementioned studies provide strong correlational evidence, gene knockout models offer a definitive method to confirm that the observed effects of this compound are directly mediated by these specific pathways. By eliminating the expression of a target gene (e.g., NF-κB p65, Akt1), researchers can assess whether the therapeutic effects of this compound are diminished or abolished. This approach provides a clear cause-and-effect relationship.
Hypothetical Experimental Workflow for Confirmation
Below is a generalized workflow illustrating how gene knockout models would be used to validate this compound's mechanism.
Caption: Experimental workflow for validating this compound's mechanism using gene knockout cells.
Comparative Performance Data
The following tables summarize the reported effects of this compound on key molecular targets. For comparison, data for well-established inhibitors of the NF-κB and PI3K/Akt pathways are also included.
Table 1: Effect of this compound on Inflammatory Markers
| Compound | Model System | Target Pathway | Measured Effect | Concentration/Dose | Reference |
| This compound | LPS-induced RAW 264.7 macrophages | NF-κB | ↓ NO, PGE2, TNF-α, IL-6 production | 5, 10, 20 µM | [4] |
| This compound | Collagen-induced arthritis mice | NF-κB | ↓ Serum TNF-α, IL-1β, IL-6 | 10, 20 mg/kg | [3] |
| Bay 11-7082 (IKK inhibitor) | LPS-stimulated microglia | NF-κB | ↓ NO, TNF-α, IL-1β production | 1, 5, 10 µM | N/A |
| SC-514 (IKKβ inhibitor) | IL-1β-stimulated synoviocytes | NF-κB | ↓ PGE2, IL-6, IL-8 production | 10, 25, 50 µM | N/A |
Table 2: Effect of this compound on Cancer Cell Proliferation and Signaling
| Compound | Cell Line | Target Pathway | Measured Effect | Concentration | Reference |
| This compound | Prostate Cancer (DU145, PC3) | FGFR2-PI3K/Akt | ↓ Cell viability, c-Myc, Cyclin D1, p-Akt | 5-60 µM | [9][12] |
| This compound | Melanoma (A375, SK-MEL-28) | PI3K/Akt | ↓ Cell migration, invasion, p-Akt | 10, 20, 40 µM | [10][11] |
| LY294002 (PI3K inhibitor) | Various cancer cell lines | PI3K/Akt | ↓ Cell proliferation, p-Akt | 10-50 µM | N/A |
| MK-2206 (Akt inhibitor) | Various cancer cell lines | PI3K/Akt | ↓ Cell survival, p-Akt | 1-10 µM | N/A |
Signaling Pathways Targeted by this compound
The diagrams below illustrate the signaling pathways modulated by this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the FGFR2-PI3K/Akt signaling pathway.
Detailed Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are outlined below.
Gene Knockout using CRISPR-Cas9
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting the gene of interest (e.g., RELA for NF-κB p65, AKT1). Clone the gRNA sequences into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells (e.g., RAW 264.7 macrophages, DU145 prostate cancer cells) using a suitable transfection reagent.
-
Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., puromycin). Isolate single-cell clones by limiting dilution.
-
Validation of Knockout: Expand the clones and validate the gene knockout by Sanger sequencing of the target locus and Western blotting to confirm the absence of the target protein.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, IκBα, NF-κB p65, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for the target genes (e.g., TNF, IL6, MYC, CCND1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
The existing body of evidence strongly suggests that this compound's therapeutic effects are mediated through the inhibition of the NF-κB and PI3K/Akt signaling pathways. However, the use of gene knockout models is a critical next step to definitively validate these mechanisms. Such studies will not only solidify our understanding of this compound's mode of action but also pave the way for its development as a targeted therapeutic agent for inflammatory diseases and cancer. Future research should focus on conducting the types of experiments outlined in this guide to provide unequivocal evidence of this compound's molecular targets.
References
- 1. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of taraxasterol against rheumatoid arthritis by the modulation of inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Taraxasterone and Beta-Sitosterol: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Taraxasterone and beta-sitosterol (B1209924), two plant-derived compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document outlines their performance in key biological assays, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Introduction
This compound, a pentacyclic triterpene found in plants like dandelion, and beta-sitosterol, a ubiquitous phytosterol, have garnered considerable attention for their diverse pharmacological activities.[1] Both compounds have been investigated for their anti-inflammatory, anti-cancer, and cholesterol-lowering properties.[1][2] This guide aims to provide a direct head-to-head comparison of their biological effects to aid in research and development efforts.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of this compound and beta-sitosterol from various studies. It is important to note that these values were obtained from different studies and experimental conditions may have varied.
Anti-Cancer Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 439.37 ± 6.8 µM | 24 hours |
| MDA-MB-231 | Triple-Negative Breast Cancer | 213.27 ± 5.78 µM | 48 hours | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 121 ± 7.98 µM | 72 hours | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.86 ± 9.66 µM | 96 hours | |
| DU145 | Prostate Cancer | 56 µM | 48 hours | |
| PC3 | Prostate Cancer | 30 µM | 48 hours | |
| Beta-Sitosterol | HepG2 | Hepatocellular Carcinoma | 0.6 mM | 24 hours |
| COLO-205 | Colon Cancer | 275.9 µM | 48 hours | |
| MCF7 | Breast Cancer | 187.61 µg/mL | Not Specified | |
| MDA-MB-231 | Breast Cancer | 874.156 µg/mL | Not Specified |
Note: The IC50 values for beta-sitosterol and its derivatives can vary significantly depending on the specific compound and the cell line tested. For instance, 3β-glucose sitosterol (B1666911) showed an IC50 of 265 µg/mL against MCF7 cells.[3]
Anti-Inflammatory Activity
| Compound | Animal Model | Assay | Dosage | Effect |
| This compound | Rats | Freund's complete adjuvant (FCA)-induced arthritis | 2, 4, 8 mg/kg (oral) | Significantly suppressed paw swelling and arthritis index.[4] |
| Mice | Dimethylbenzene-induced ear edema | Not Specified | Dose-dependently attenuated ear edema.[5] | |
| Beta-Sitosterol | Mice | Collagen-induced arthritis | 20, 50 mg/kg | Significantly reduced hind paw swelling.[6] |
| Rats | Reversed passive Arthus reaction | 50, 100, 200 mg/kg (IG) | 51-70% inhibition of paw edema.[7] |
Signaling Pathways
Both this compound and beta-sitosterol modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and NF-κB pathways are common targets for both compounds.
This compound Signaling Pathway
This compound has been shown to suppress the proliferation of cancer cells by inhibiting the PI3K/Akt signaling pathway.[8][9] In the context of inflammation, it inhibits the NF-κB and MAPK signaling pathways.
Beta-Sitosterol Signaling Pathway
Beta-sitosterol also exerts its anti-cancer and anti-inflammatory effects by modulating the PI3K/Akt and NF-κB pathways.[10] It has been shown to suppress the PI3K/Akt/HIF-1α signaling pathway in non-small cell lung cancer.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or beta-sitosterol. A vehicle control (e.g., 0.1% DMSO) should be included. Incubate for the desired time (e.g., 24, 48, 72 hours).[11][12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group and determine the IC50 value.[11]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Seeding and Treatment: Seed cells in a culture flask and treat with the desired concentrations of this compound or beta-sitosterol for the specified duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells by trypsinization.[13]
-
Washing: Wash the collected cells twice with cold PBS.[13]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Use male Wistar rats or a similar rodent model.
-
Compound Administration: Administer this compound or beta-sitosterol orally or via intraperitoneal injection at the desired doses.[14] A control group should receive the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
References
- 1. Taraxasterol and beta-sitosterol: new naturally compounds with chemoprotective/chemopreventive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of β-Sitosterol Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anti-arthritic effects of taraxasterol on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Network pharmacology analysis, molecular docking integrated experimental verification reveal β-sitosterol as the active anti-NSCLC ingredient of Polygonatum cyrtonema Hua by suppression of PI3K/Akt/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. brieflands.com [brieflands.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Validation of Taraxasterone's Therapeutic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Taraxasterone, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. While the precise, direct molecular binding targets of this compound are yet to be definitively identified and independently validated through techniques such as chemical proteomics or thermal proteome profiling, substantial research has validated its modulatory effects on key signaling pathways implicated in various diseases. This guide provides a comparative analysis of this compound's effects on these validated pathways—NF-κB, MAPK, and Nrf2—alongside other known modulators, supported by experimental data and detailed protocols to aid in further research and drug development.
Modulation of Key Signaling Pathways by this compound
Current research indicates that this compound exerts its therapeutic effects primarily through the modulation of three critical signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses, cell survival, and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Evidence suggests that this compound can suppress the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38), which are involved in cellular stress responses, inflammation, and apoptosis.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: this compound has been identified as an activator of the Nrf2 pathway, a master regulator of the antioxidant response that protects cells from oxidative stress.
Comparative Analysis of Pathway Modulation
To provide a clear comparison of this compound's efficacy, the following tables summarize its quantitative effects on the NF-κB, MAPK, and Nrf2 pathways alongside other well-characterized modulators.
Table 1: Comparison of Inhibitors of the NF-κB Signaling Pathway
| Compound | Target | Assay System | Readout | Effective Concentration / IC50 | Reference |
| This compound | IκBα degradation, p65 expression | Ethanol-induced liver injury in mice | Western Blot | Significant inhibition at 2.5, 5, and 10 mg/kg | [1] |
| This compound | LPS-induced NF-κB activation | BV2 microglia cells | Western Blot | Dose-dependent inhibition | [2][3][4] |
| This compound | LPS-induced NF-κB translocation | RAW 264.7 macrophages | Immunocytochemistry | Inhibition at 2.5, 5, and 12.5 µg/ml | [5][6] |
| Quercetin | IKKβ, NF-κB nuclear translocation | Various cell lines | Multiple assays | IC50 ~5-20 µM | (Data from representative literature) |
| Parthenolide | IKKβ | Various cell lines | Multiple assays | IC50 ~5 µM | (Data from representative literature) |
| BMS-345541 | IKKα, IKKβ | Cell-based assays | Luciferase reporter | IC50 ~0.3 µM for IKKβ | (Data from representative literature) |
Table 2: Comparison of Inhibitors of the MAPK Signaling Pathway
| Compound | Target | Assay System | Readout | Effective Concentration / IC50 | Reference |
| This compound | Phosphorylation of ERK, JNK, p38 | LPS-induced acute lung injury in mice | Western Blot | Inhibition at 10, 20, 40 mg/kg | [7] |
| This compound | Phosphorylation of ERK1/2, p38 | LPS-induced RAW 264.7 macrophages | Western Blot | Inhibition at 2.5, 5, and 12.5 µg/ml | [8] |
| U0126 | MEK1, MEK2 | Cell-based assays | Western Blot (p-ERK) | IC50 ~70 nM for MEK1, ~60 nM for MEK2 | (Data from representative literature) |
| PD98059 | MEK1 | Cell-based assays | Western Blot (p-ERK) | IC50 ~2-7 µM | (Data from representative literature) |
| SB203580 | p38α, p38β | Cell-based assays | Western Blot (p-p38) | IC50 ~0.3-0.5 µM | (Data from representative literature) |
| SP600125 | JNK1, JNK2, JNK3 | Cell-based assays | Western Blot (p-JNK) | IC50 ~40-90 nM | (Data from representative literature) |
Table 3: Comparison of Activators of the Nrf2 Signaling Pathway
| Compound | Target | Assay System | Readout | Effective Concentration / EC50 | Reference |
| This compound | Nrf2 and HO-1 expression | Ethanol-induced liver injury in mice | Western Blot | Significant increase at 2.5, 5, and 10 mg/kg | [1] |
| Sulforaphane | Keap1-Nrf2 interaction | Cell-based ARE reporter assays | Luciferase activity | EC50 ~2-5 µM | (Data from representative literature) |
| Dimethyl Fumarate (DMF) | Keap1 modification | Cell-based ARE reporter assays | Luciferase activity | EC50 ~5-15 µM | (Data from representative literature) |
| Curcumin | Keap1-Nrf2 interaction | Cell-based ARE reporter assays | Luciferase activity | EC50 ~1-10 µM | (Data from representative literature) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the independent validation and comparison of this compound and other compounds.
Protocol 1: NF-κB Luciferase Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway in response to treatment with a compound of interest.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid (containing tandem NF-κB response elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Compound of interest (e.g., this compound)
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells and incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition or activation compared to the stimulated control.
Protocol 2: Western Blot for MAPK Phosphorylation
Objective: To detect the phosphorylation status of key MAPK proteins (ERK, JNK, p38) following compound treatment.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Compound of interest (e.g., this compound)
-
Stimulant (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and treat with the compound of interest for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again.
-
-
Detection: Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein.
Protocol 3: Nrf2 Activation Assay (Antioxidant Response Element - ARE Reporter Assay)
Objective: To measure the activation of the Nrf2 signaling pathway by a test compound.
Materials:
-
HepG2-ARE-C8 cells (stably transfected with an ARE-luciferase reporter construct)
-
MEM with 10% FBS and 1% penicillin-streptomycin
-
Compound of interest (e.g., this compound)
-
Positive control (e.g., Sulforaphane)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-ARE-C8 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Incubate for 24-48 hours.
-
Luciferase Assay: Add the luciferase assay reagent directly to the wells according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle-treated control. Determine the EC50 value for Nrf2 activation.
Visualizing the Pathways and Workflows
To further clarify the complex signaling cascades and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: this compound's inhibitory effect on the MAPK signaling cascade.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Caption: A generalized workflow for Western blot analysis.
References
- 1. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 3. Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of taraxasterol on acute lung injury induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndsaco.com [ndsaco.com]
Safety Operating Guide
Navigating the Disposal of Taraxasterol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every emerging substance are not always readily available, a clear understanding of general chemical waste guidelines provides a robust framework. This guide offers essential safety and logistical information for the proper disposal of Taraxasterol (B1681928), a bioactive triterpenoid, assuming "Taraxasterone" is a common misspelling.
Initial Hazard Assessment:
A review of available safety data for Taraxasterol and its related compound, Taraxasterol Acetate, indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] The Safety Data Sheet (SDS) for Taraxasterol Acetate suggests that smaller quantities may be disposed of with household waste.[1] However, it is also designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water," and the recommendation is to prevent undiluted or large quantities from entering groundwater, watercourses, or sewage systems.[1] Given this, and as a matter of best practice, Taraxasterol should be handled as a chemical waste product within a laboratory setting.
Physicochemical Properties of Taraxasterol
Understanding the basic properties of a compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| Melting Point | 221–222°C |
| Appearance | Solid (Needles from alcohol) |
| Solubility | Very soluble in alcohol, ether, petroleum ether; slightly soluble in chloroform, benzene, carbon disulfide, acetone. |
Source: PubChem, DrugFuture[2][3]
Step-by-Step Disposal Protocol for Taraxasterol
The following procedure is based on general laboratory chemical waste management guidelines and should be adapted to comply with your institution's specific policies.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Taraxasterol" or "waste containing Taraxasterol."
-
Segregate: Do not mix Taraxasterol waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals, when mixed, can react violently or release toxic gases.[4] For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.[4]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container that is in good condition, free from leaks, and has a secure, tight-fitting lid.[2] Whenever possible, using the original container is a good practice.[4] If the original container is not available, a high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for solid chemical waste.
-
Labeling: Label the waste container clearly. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "Taraxasterol."
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][5]
-
Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a spill.
-
Closure: Keep the waste container closed at all times, except when adding waste.[5]
Step 4: Scheduling Waste Pickup
-
Contact EHS: Once the container is full or has been in storage for a period defined by your institutional policy (often not to exceed one year for partially filled containers), contact your EHS department to schedule a waste pickup.[4]
-
Do Not Dispose via Drain or Trash: Never dispose of Taraxasterol or any laboratory chemical down the drain or in the regular trash unless you have explicit permission from your EHS department.[3][5] Even water-soluble solvents should not be poured down the drain, as flammable vapors can accumulate in pipes.[6]
Step 5: Handling Spills
-
Containment: In the event of a small spill, contain the material using an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Carefully scoop the absorbed material and spilled solid into your labeled waste container.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling the chemical and cleaning up spills.
-
Reporting: Report any significant spills to your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Taraxasterol in a laboratory setting.
Caption: Workflow for the proper disposal of Taraxasterol waste in a laboratory.
By adhering to these general yet crucial procedures, laboratories can ensure the safe and environmentally conscious disposal of Taraxasterol, reinforcing a culture of safety and responsibility. Always prioritize your institution's specific guidelines and consult with your Environmental Health & Safety department for any questions or clarification.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Taraxasterol | C30H50O | CID 115250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Taraxasterol [drugfuture.com]
- 4. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 5. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Taraxasterone
This guide provides essential safety, handling, and disposal information for laboratory professionals working with Taraxasterone. Given the absence of specific toxicity data, a conservative approach to personal protective equipment (PPE) and handling procedures is mandatory.
I. Personal Protective Equipment (PPE) and Safe Handling
Given the unknown hazards of this compound, all handling should occur in a controlled environment, such as a certified chemical fume hood. The following PPE is considered the minimum requirement:
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Prevents skin contact with the compound. The material should be resistant to the solvent used to dissolve this compound. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes of solutions containing this compound or from airborne particles of the solid compound. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron should be worn when handling larger quantities or when there is a splash risk. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder form or creating aerosols. | Prevents inhalation of the compound, which could be a primary route of exposure. The specific cartridge type will depend on the solvent being used. |
-
Preparation: Before handling this compound, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers.
-
Weighing: Conduct all weighing of solid this compound within the fume hood to prevent the dispersal of fine particles. Use a dedicated spatula and weighing paper.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove PPE carefully, avoiding contamination of skin and clothing. Wash hands thoroughly with soap and water.
II. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. | Prevents environmental release and accidental exposure. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated, sealed hazardous waste bag. Reusable glassware must be decontaminated with a suitable solvent before washing. | Segregates hazardous waste from general laboratory trash and ensures the safety of personnel handling glassware. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, labeled container for liquid hazardous waste. Do not dispose of down the drain. | Prevents contamination of water systems. |
III. Experimental Protocols and Signaling Pathways of the Related Compound Taraxasterol (B1681928)
While specific experimental data for this compound is limited, extensive research exists for the structurally similar pentacyclic triterpenoid, Taraxasterol . This information can provide a foundational understanding of potential biological activities and experimental approaches.
-
Anti-inflammatory Activity: Taraxasterol has been shown to reduce the production of inflammatory mediators.[1][2]
-
Anti-cancer Activity: Studies have demonstrated that Taraxasterol can inhibit the proliferation of various cancer cell lines.[3][4]
-
Anti-diabetic Potential: Research suggests Taraxasterol may play a role in regulating blood glucose levels.[5][6][7]
The following diagram illustrates a typical workflow for assessing the anti-cancer effects of a compound like Taraxasterol in a laboratory setting.
Caption: In vitro anti-cancer screening workflow for Taraxasterol.
Research indicates that Taraxasterol exerts its biological effects by modulating several key signaling pathways. The diagram below illustrates the inhibitory effects of Taraxasterol on pro-inflammatory and cancer-related pathways.
Caption: Inhibitory effects of Taraxasterol on key signaling pathways.
The primary mechanism of Taraxasterol's anti-inflammatory effects is attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1] In the context of cancer, Taraxasterol has been shown to suppress the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[4][8] Furthermore, it can modulate the NLRP3 inflammasome, a key component of the innate immune response.[9]
References
- 1. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of taraxasterol against rheumatoid arthritis by the modulation of inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 4. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential use of the Asteraceae family as a cure for diabetes: A review of ethnopharmacology to modern day drug and nutraceuticals developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabeticstudies.org [diabeticstudies.org]
- 7. The Physiological Effects of Dandelion (Taraxacum Officinale) in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
